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Core Science & Biosynthesis

Foundational

(S)-3,5,5-Trimethylpyrrolidin-2-one: A Technical Guide to a Chiral Building Block in Modern Drug Discovery

Abstract The pyrrolidinone ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a framework for ligands targeting a multitude of receptors and enzymes.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidinone ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a framework for ligands targeting a multitude of receptors and enzymes.[1][2] Its structural simplicity, coupled with favorable physicochemical properties like hydrogen bonding capacity and conformational flexibility, makes it an invaluable starting point for the development of novel therapeutics.[1] This guide delves into the chemical intricacies of a specific, stereochemically defined member of this class: (S)-3,5,5-Trimethylpyrrolidin-2-one. While public domain data on this precise molecule remains specialized, this document synthesizes established principles of stereoselective synthesis and the well-documented utility of the pyrrolidinone core to provide a comprehensive technical framework for its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Profile

(S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral, five-membered lactam. The structure features a pyrrolidinone ring substituted with three methyl groups: one at the chiral C3 position, conferring the (S)-stereochemistry, and two at the C5 position, creating a gem-dimethyl group.

Caption: Chemical Structure of (S)-3,5,5-Trimethylpyrrolidin-2-one.

The introduction of defined stereocenters is a critical strategy in drug design to enhance target selectivity and reduce off-target effects.[2] The (S)-configuration at the C3 position, combined with the gem-dimethyl group at C5, creates a unique three-dimensional profile that can be exploited to achieve specific molecular recognition in biological systems.

Table 1: Physicochemical Properties of (S)-3,5,5-Trimethylpyrrolidin-2-one

PropertyValueSource
Molecular Formula C₇H₁₃NO[3][4]
Molecular Weight 127.18 g/mol [3]
CAS Number 1897387-75-5[3]
Physical Form Solid (Predicted)[3]
Boiling Point 233.5 ± 9.0 °C (Predicted)[3]
Density 0.910 ± 0.06 g/cm³ (Predicted)[3]
pKa 16.78 ± 0.60 (Predicted)[3]
Solubility Soluble in CH₂Cl₂, MeOH, EtOH, CHCl₃, DMSO (Predicted)[3]

Note: Most publicly available physicochemical data for this specific molecule are predicted. Experimental validation is recommended for any application.

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically pure substituted lactams is a pivotal challenge in organic chemistry.[1] Several robust strategies have been developed for the asymmetric synthesis of chiral pyrrolidinones, which can be logically adapted to produce (S)-3,5,5-Trimethylpyrrolidin-2-one. The choice of synthetic route is dictated by factors such as starting material availability, scalability, and desired stereochemical purity.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary.[5] This approach involves temporarily attaching a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is then cleaved and can often be recovered.

Causality of Experimental Design: This strategy is founded on the principle of converting an enantioselective challenge into a diastereoselective one. The chiral auxiliary creates a sterically defined environment, forcing reagents to approach the substrate from a less hindered face, thereby inducing the formation of one diastereomer over the other. Evans' oxazolidinones are a classic example of highly effective chiral auxiliaries for just this purpose.[6]

Chiral_Auxiliary_Workflow start Prochiral Substrate step1 Attachment: Covalent Bonding start->step1 aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->step1 intermediate Chiral Substrate-Auxiliary Adduct step1->intermediate step2 Diastereoselective Reaction (e.g., Alkylation) intermediate->step2 product_diastereomer Diastereomerically Enriched Product step2->product_diastereomer step3 Cleavage: Removal of Auxiliary product_diastereomer->step3 final_product Enantiomerically Pure (S)-3,5,5-Trimethylpyrrolidin-2-one step3->final_product recycle Recovered Chiral Auxiliary step3->recycle Recycle

Caption: General workflow for chiral auxiliary-mediated synthesis.

Proposed Experimental Protocol (Conceptual):

  • Acylation: React a suitable chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3,3-dimethylacryloyl chloride to form the N-acyl oxazolidinone.

  • Diastereoselective Michael Addition: Perform a conjugate addition of a methyl organocuprate (e.g., lithium dimethylcuprate) to the α,β-unsaturated system. The bulky auxiliary is expected to direct the addition to form the desired (S)-stereocenter at the β-position.

  • Auxiliary Cleavage and Cyclization: Cleave the chiral auxiliary under mild reductive or hydrolytic conditions. The resulting carboxylic acid or ester intermediate can then be cyclized to the lactam via standard methods, such as activation of the carboxylic acid followed by intramolecular amidation.

Catalytic Asymmetric Hydrogenation

An alternative, highly atom-economical approach is catalytic asymmetric hydrogenation of a suitable prochiral olefin.[1] This method utilizes a chiral metal catalyst (often based on rhodium or ruthenium) to deliver hydrogen to one face of a double bond preferentially.

Causality of Experimental Design: The success of this method hinges on the precise coordination of the substrate to the chiral metal complex. The chiral ligands create a C₂-symmetric environment that differentiates the two faces of the olefin, leading to a highly enantioselective reduction.

Proposed Experimental Protocol (Conceptual):

  • Substrate Synthesis: Synthesize 3,5,5-trimethyl-1,5-dihydropyrrol-2-one from commercially available starting materials.

  • Asymmetric Hydrogenation: Subject the unsaturated lactam to hydrogenation using a chiral catalyst system, such as a Rhodium complex with a chiral phosphine ligand (e.g., (S,S)-f-spiroPhos).[1] The reaction is typically run under a pressurized hydrogen atmosphere.

  • Purification: The resulting (S)-3,5,5-Trimethylpyrrolidin-2-one is then purified from the reaction mixture using standard techniques like column chromatography. The enantiomeric excess can be determined via chiral HPLC or GC.

Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a validated pharmacophore present in numerous FDA-approved drugs.[1] Its derivatives are associated with a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[7] (S)-3,5,5-Trimethylpyrrolidin-2-one, as a chiral building block, offers significant potential in two primary areas:

Scaffold for Novel Chemical Entities

The molecule itself can serve as a starting point for the synthesis of more complex drug candidates. The defined stereochemistry and substitution pattern provide a rigid framework to which additional pharmacophoric groups can be attached.

Rationale in Drug Design:

  • Vectorial Exploration: The N-H and carbonyl groups offer predictable points for derivatization, allowing chemists to systematically explore the chemical space around the core.

  • Improved Pharmacokinetics: The sp³-rich, non-planar structure of the pyrrolidine ring is a desirable feature in modern drug design, often leading to improved solubility, metabolic stability, and oral bioavailability compared to flat, aromatic systems.[2][8]

  • Stereochemical Control: Building upon a pre-defined chiral center simplifies the synthesis of complex molecules with multiple stereocenters, avoiding costly and difficult chiral separations in later stages.

Applications_Workflow cluster_app Drug Discovery & Development start (S)-3,5,5-Trimethylpyrrolidin-2-one (Chiral Building Block) path1 Use as a Chiral Scaffold start->path1 path2 Use as a Chiral Auxiliary / Ligand start->path2 deriv Derivatization (N-Alkylation, etc.) path1->deriv asym_synth Asymmetric Synthesis path2->asym_synth lib_gen Library Generation deriv->lib_gen sar Structure-Activity Relationship (SAR) Studies lib_gen->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Drug Candidate lead_opt->candidate new_chiral_mol Synthesis of New Chiral Molecules asym_synth->new_chiral_mol

Caption: Potential application pathways in drug discovery.

Chiral Ligand or Auxiliary in Asymmetric Synthesis

While the molecule itself can be a scaffold, it can also be used to control the stereochemistry of other reactions. After modification, for example, by converting it into a chiral amine or phosphine, it could serve as a ligand in metal-catalyzed asymmetric reactions. This "transfer" of chirality is a fundamental concept in asymmetric synthesis.[5]

Conclusion

(S)-3,5,5-Trimethylpyrrolidin-2-one represents a valuable, albeit specialized, building block for chemical and pharmaceutical research. Its rigid, stereochemically defined structure is rooted in the well-established and biologically significant pyrrolidinone scaffold. While detailed experimental protocols for its synthesis and specific applications are not widely disseminated in public literature, its potential can be confidently extrapolated from the vast body of work on related chiral lactams. By leveraging established methodologies such as chiral auxiliary-mediated synthesis or catalytic asymmetric hydrogenation, researchers can access this compound and explore its utility in creating novel, stereochemically pure molecules. As the demand for three-dimensional, sp³-rich scaffolds in drug discovery continues to grow, the importance of chiral building blocks like (S)-3,5,5-Trimethylpyrrolidin-2-one is set to increase, making it a target of significant interest for synthetic and medicinal chemists.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Springer Professional. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, October 23). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • RSC Publishing. (2023, April 20). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3,3,5-trimethyl-2-pyrrolidinone. Retrieved from [Link]

  • Appchem. (n.d.). 3,5,5-trimethylpyrrolidin-2-one. Retrieved from [Link]

  • Cenmed. (n.d.). 3 5 5 Trimethyl 2 Pyrrolidinone. Retrieved from [Link]

  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,5,5-trimethylpyrrolid-2one. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Retrieved from [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2021, January 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

  • Google Patents. (n.d.). US8415355B2 - Pyrrolopyrimidine compounds and their uses.

Sources

Exploratory

The Chiral Foundation of CFTR Modulators: A Technical Whitepaper on CAS 1897387-75-5

Executive Summary In the landscape of modern asymmetric pharmaceutical synthesis, the integrity of chiral building blocks dictates the efficacy of the final Active Pharmaceutical Ingredient (API). CAS 1897387-75-5 , chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric pharmaceutical synthesis, the integrity of chiral building blocks dictates the efficacy of the final Active Pharmaceutical Ingredient (API). CAS 1897387-75-5 , chemically known as (S)-3,5,5-trimethylpyrrolidin-2-one , serves as a critical upstream intermediate in the synthesis of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, most notably Elexacaftor (VX-445).

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will deconstruct the physicochemical profile of this lactam, explore the nomenclature logic of its reduction, and provide a field-proven, self-validating protocol for its chemoselective conversion into the highly valuable (S)-2,2,4-trimethylpyrrolidine moiety.

Chemical Identity & Structural Logic

The structural architecture of (S)-3,5,5-trimethylpyrrolidin-2-one features a rigid pyrrolidinone ring with a gem-dimethyl group at the C5 position and a critical (S)-configured methyl group at the C3 position.

Understanding the synthetic utility of this compound requires a firm grasp of IUPAC nomenclature shifts during its primary application: lactam reduction . When the C2 carbonyl of the lactam is deoxygenated to a methylene ( CH2​ ) group, the ring becomes a pyrrolidine. According to IUPAC rules, numbering must shift to provide the lowest possible locants to the substituents relative to the nitrogen (position 1).

  • The original C5 (gem-dimethyl) becomes C2 .

  • The original C3 (chiral methyl) becomes C4 .

Thus, the reduction of (S)-3,5,5-trimethylpyrrolidin-2-one yields (S)-2,2,4-trimethylpyrrolidine , the exact chiral amine required for the SN​Ar coupling step in the production of Elexacaftor, as detailed in [1].

Physicochemical & Thermodynamic Profiling

To design robust extraction and purification workflows, we must first establish the compound's baseline physical properties. The data below synthesizes predictive thermodynamic models with empirical observations from [2].

PropertyValueMethod / Condition
Molecular Formula C7​H13​NO -
Molecular Weight 127.18 g/mol -
Boiling Point 233.5 ± 9.0 °CPredicted (760 mmHg)
Density 0.910 ± 0.06 g/cm³Predicted
pKa (Amide N-H) 16.78 ± 0.60Predicted
Appearance Pale green to off-white crystalsVisual Observation
Solubility CH2​Cl2​ , MeOH, EtOH, DMSOAmbient Temperature

Causality Insight: The high boiling point (233.5 °C) indicates strong intermolecular hydrogen bonding via the lactam motif. However, its high pKa (16.78) confirms that the N-H is essentially neutral under standard aqueous conditions, meaning it cannot be extracted into aqueous base. It must be handled as a neutral organic species during phase separations.

Synthetic Utility: The Mechanistic Workflow

The primary industrial application of CAS 1897387-75-5 is its chemoselective reduction. Because the (S)-stereocenter at C3 is adjacent to the reactive C2 carbonyl, the choice of reducing agent is paramount. Aggressive reagents like Lithium Aluminum Hydride ( LiAlH4​ ) can cause localized thermal spikes at scale, risking racemization. Therefore, Borane-Tetrahydrofuran ( BH3​⋅THF ) is the industry standard. Borane provides a controlled, coordination-driven hydride transfer that preserves stereocenter fidelity.

SynthesisMechanism Lactam (S)-3,5,5-Trimethylpyrrolidin-2-one CAS: 1897387-75-5 Coordination Borane Coordination (O-B bond formation) Lactam->Coordination BH3·THF, 0 °C Reduction Hydride Transfer (C=O to CH2) Coordination->Reduction Reflux, 65 °C AmineBorane Amine-Borane Intermediate (Stable Complex) Reduction->AmineBorane 12 hours AcidHydrolysis Acidic Cleavage (HCl) (Breaks B-N bond) AmineBorane->AcidHydrolysis MeOH / HCl quench Basification Basification (NaOH) (pH > 12) AcidHydrolysis->Basification Phase separation Product (S)-2,2,4-Trimethylpyrrolidine CAS: 1897387-73-3 Basification->Product Ether Extraction

Fig 1. Mechanistic workflow for the chemoselective reduction of CAS 1897387-75-5.

Self-Validating Experimental Protocol: Lactam Reduction

The following protocol is engineered for maximizing enantiomeric excess (>99% ee) while ensuring operator safety, adhering to the stringent handling specifications outlined by [3].

Objective: Conversion of CAS 1897387-75-5 to (S)-2,2,4-trimethylpyrrolidine.

Step 1: Inert Atmosphere Setup

  • Action: Purge a dry, 3-neck round-bottom flask with Argon.

  • Causality: BH3​⋅THF is highly moisture-sensitive. Atmospheric water will violently quench the reagent, liberating flammable hydrogen gas and depressing the stoichiometric yield required for complete reduction.

Step 2: Substrate Solvation

  • Action: Dissolve 10.0 g of the lactam in 100 mL of anhydrous THF. Cool to 0 °C.

  • Causality: The lactam must be fully solvated before reagent introduction to prevent localized concentration gradients (hot spots) that could lead to thermal racemization of the C3 methyl group.

Step 3: Controlled Reagent Addition

  • Action: Dropwise add 236 mL of 1M BH3​⋅THF (3.0 eq) over 45 minutes.

  • Causality: The initial Lewis acid-base coordination between the boron and the carbonyl oxygen is highly exothermic. Dropwise addition allows the cooling bath to dissipate the heat of reaction effectively.

Step 4: Thermal Reduction

  • Action: Remove the ice bath and heat to reflux (65 °C) for 12 hours.

  • Causality: While coordination is rapid at 0 °C, the subsequent hydride transfers required to fully reduce the carbonyl to a methylene group possess a high activation energy barrier, necessitating sustained thermal energy.

Step 5: SELF-VALIDATION CHECKPOINT

  • Action: Withdraw a 0.1 mL reaction aliquot, quench with 0.5 mL MeOH, and analyze via GC-MS.

  • Causality: You must observe the complete disappearance of the lactam molecular ion ( m/z 127) and the emergence of the product mass ( m/z 113). Proceeding to the bulk quench without this confirmation risks incomplete reduction. If unreacted lactam remains, the subsequent acidic hydrolysis will not recover it, leading to an inseparable mixture during extraction.

Step 6: Quenching & Hydrolysis

  • Action: Cool to 0 °C. Cautiously add 50 mL of MeOH, followed by 50 mL of 6M HCl. Reflux for 1 hour.

  • Causality: The reaction initially forms a highly stable amine-borane complex. Acidic reflux is mandatory to hydrolyze the robust B-N bond and liberate the amine hydrochloride salt.

Step 7: Free-basing & Extraction

  • Action: Basify the aqueous layer to pH > 12 using 50% NaOH. Extract with diethyl ether (3 x 100 mL). Dry over Na2​SO4​ and concentrate under mild vacuum.

  • Causality: The target pyrrolidine is highly volatile. Diethyl ether provides a low-boiling extraction medium, allowing for solvent removal without co-evaporating the valuable chiral product.

Analytical Characterization & Quality Control

Because CAS 1897387-75-5 is a precursor to APIs, its quality directly impacts patient safety. Impurities in the lactam can carry over, forming regulated nitrosamine impurities or inactive enantiomers, a critical concern highlighted in [4].

QC_Workflow Sample Batch Sample CAS 1897387-75-5 Purity HPLC-UV (Chemical Purity) Sample->Purity Chiral Chiral GC (Enantiomeric Excess) Sample->Chiral Decision Specs Met? >98% Purity >99% ee Purity->Decision Chiral->Decision Release Release for API Synthesis Decision->Release Yes

Fig 2. Quality control workflow for validating lactam batch integrity prior to API synthesis.

A robust QC protocol must include:

  • Chiral GC/SFC: To verify that the enantiomeric excess (ee) is >99%. The presence of the (R)-enantiomer will drastically reduce the binding affinity of the final CFTR modulator.

  • Karl Fischer Titration: To ensure moisture content is <0.5%, preventing the premature quenching of pyrophoric reducing agents in downstream steps.

References

  • Vertex Pharmaceuticals Incorporated. "Modulators of Cystic Fibrosis Transmembrane Conductance Regulator". US Patent 10,570,115 B2.
Foundational

The Strategic Role of Prochiral 3,5,5-Trimethylpyrrolidin-2-one in the Stereoselective Synthesis of Elexacaftor

A Technical Guide for Advanced Drug Development Executive Summary Elexacaftor (VX-445) represents a significant breakthrough in the treatment of cystic fibrosis (CF), forming the cornerstone of the highly effective tripl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Drug Development

Executive Summary

Elexacaftor (VX-445) represents a significant breakthrough in the treatment of cystic fibrosis (CF), forming the cornerstone of the highly effective triple-combination therapy, Trikafta®.[1][2] Its complex molecular architecture features a critical stereocenter within a (4S)-2,2,4-trimethylpyrrolidine moiety, which is essential for its function as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[3] The industrial-scale synthesis of Elexacaftor hinges on a highly convergent and stereoselective strategy. This guide provides an in-depth examination of the pivotal role of 3,5,5-trimethylpyrrolidin-2-one, a prochiral lactam intermediate, in this process. We will dissect the innovative ring-contraction methodology used to generate this key intermediate and detail the subsequent asymmetric reduction—the keystone step that establishes the molecule's required chirality with exceptional precision. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the causality behind the synthetic choices that enable the large-scale production of this life-changing therapeutic.

Part 1: The Imperative of Chirality in Elexacaftor's Mechanism of Action

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the gene encoding the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[3][4] Defective CFTR protein leads to ion transport imbalances, resulting in the multisystemic pathology characteristic of CF.[1] Elexacaftor is a "corrector" molecule, designed to address the underlying molecular defect by improving the processing and trafficking of the mutated CFTR protein to the cell surface.[3][4]

The biological activity of pharmaceuticals is profoundly influenced by their three-dimensional structure, a concept known as chirality.[5][6] Like a key fitting into a lock, a drug molecule must have a specific stereochemical configuration to interact optimally with its chiral biological target, such as an enzyme or receptor active site.[5] Elexacaftor's structure includes a (4S)-2,2,4-trimethylpyrrolidine fragment, with the stereochemistry at the C4 position being critical for its efficacy. An incorrect stereoisomer would likely exhibit significantly reduced or no therapeutic activity. Consequently, the primary challenge in synthesizing Elexacaftor is the precise and scalable construction of this specific stereocenter, ensuring the final product is enantiomerically pure.[7]

Part 2: The Convergent Synthesis of Elexacaftor: A Tale of Three Fragments

The manufacturing process for Elexacaftor, as developed by Vertex Pharmaceuticals, employs a convergent synthesis strategy.[1] This approach involves the independent synthesis of complex molecular fragments, which are then coupled together in the final stages. This method is generally more efficient and higher-yielding for complex molecules than a linear synthesis, where the main molecular backbone is built step-by-step. The synthesis of Elexacaftor relies on the coupling of three key fragments to a central dichloronicotinic acid core.[1] The (4S)-2,2,4-trimethylpyrrolidine fragment is one of these crucial building blocks, the synthesis of which presents a significant stereochemical hurdle.

Elexacaftor_Disconnection Elexacaftor Elexacaftor Core Central Core (Benzamide Linker) Elexacaftor->Core Disconnection FragmentA Fragment A (Pyrazole Sulfonamide) FragmentB Fragment B (Substituted Pyrazole) FragmentC Fragment C ((4S)-2,2,4-Trimethylpyrrolidine) Core->FragmentA Core->FragmentB Core->FragmentC

Figure 1: Retrosynthetic analysis of Elexacaftor.

Part 3: From Piperidone to Pyrrolidinone: The Genesis of the Core Intermediate

The synthesis of the chiral pyrrolidine fragment begins with the formation of its direct precursor, the achiral lactam 3,5,5-trimethylpyrrolidin-2-one. A particularly elegant and scalable method for its synthesis involves a fascinating ring-contraction reaction starting from a substituted piperidone.[1][3] This approach, originally reported in the 1980s, was adapted for the large-scale production required for Elexacaftor.[1]

The process begins with treating a piperidone precursor with a base in the presence of a phase-transfer catalyst.[1] This triggers a complex mechanistic sequence involving epoxidation and nitrogen-assisted epoxide opening, which ultimately leads to the desired ring-contracted pyrrolidinone product.[1] This innovative step is a prime example of leveraging known, yet complex, organic chemistry for efficient, large-scale pharmaceutical manufacturing.

Ring_Contraction Piperidone Substituted Piperidone (Piperidone 355) Reagents Base, Chloroform Phase-Transfer Catalyst Piperidone->Reagents Mechanism Mechanistic Cascade: - Epoxidation - N-assisted Ring Opening - Recyclization Reagents->Mechanism Pyrrolidinone 3,5,5-Trimethylpyrrolidin-2-one (Prochiral Lactam 84) Mechanism->Pyrrolidinone

Figure 2: Workflow for the synthesis of the prochiral lactam intermediate.

Protocol 1: Synthesis of 3,5,5-Trimethylpyrrolidin-2-one via Ring Contraction

Disclaimer: This protocol is a generalized representation based on published synthetic routes and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Reaction Setup: To a solution of the starting piperidone precursor (e.g., Piperidone 355) in chloroform, add a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt).[1]

  • Reaction Initiation: Add a strong aqueous base (e.g., sodium hydroxide) to the mixture.

  • Reaction Execution: Stir the biphasic mixture vigorously at a controlled temperature. The reaction progress is monitored by a suitable analytical method (e.g., HPLC or GC-MS).

  • Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and brine to remove the base and catalyst.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 3,5,5-trimethylpyrrolidin-2-one (Lactam 84) can be purified by crystallization or distillation to yield the final prochiral intermediate.[3]

Part 4: The Keystone Step - Asymmetric Reduction of 3,5,5-Trimethylpyrrolidin-2-one

With the prochiral lactam in hand, the crucial stereocenter is installed in the subsequent step. This is achieved through an asymmetric reduction of the lactam's carbonyl group. This transformation is the most critical step in the synthesis of the chiral fragment, as it defines the stereochemistry of the final drug product. The method of choice is a catalytic asymmetric hydrogenation, which offers high enantioselectivity, excellent chemical yield, and operational simplicity, making it ideal for large-scale production.[3]

The reaction employs a chiral catalyst, typically a Ruthenium or Rhodium complex coordinated to a chiral phosphine ligand, such as Mandyphos.[3] The specific combination of the metal center and the chiral ligand creates a chiral environment that directs the delivery of hydrogen to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the product in high excess.

ParameterTypical Value / ConditionRationale / Causality
Catalyst Ru or Rh complex with Chiral Ligand (e.g., Mandyphos)The specific chiral ligand creates a highly organized transition state, ensuring high stereoselectivity.[3]
Catalyst Loading Very Low (e.g., < 0.01 mol%)High catalyst turnover number makes the process cost-effective and minimizes metal contamination in the product.[3]
Hydrogen Pressure 5 barProvides a sufficient concentration of hydrogen for the reaction to proceed efficiently without requiring extreme high-pressure equipment.[3]
Temperature 25 °C (Ambient)Mild reaction conditions reduce the risk of side reactions and are less energy-intensive.[3]
Solvent Tetrahydrofuran (THF)An appropriate solvent that dissolves the substrate and catalyst and is inert under the reaction conditions.[3]
Yield >75%High conversion of the starting material to the desired product.[1]
Enantioselectivity HighThe primary goal of this step is to produce the desired (S)-enantiomer in high enantiomeric excess (e.e.).

Table 1: Key Parameters for the Asymmetric Reduction of 3,5,5-Trimethylpyrrolidin-2-one.

Asymmetric_Reduction Prochiral_Lactam 3,5,5-Trimethylpyrrolidin-2-one (Achiral) Catalyst_System [Rh(COD)Cl]₂ / Chiral Ligand + H₂ Gas Prochiral_Lactam->Catalyst_System Chiral_Amine (4S)-2,2,4-Trimethylpyrrolidine (Enantiomerically Pure) Catalyst_System->Chiral_Amine Stereoselective Reduction

Figure 3: The critical asymmetric reduction step establishing chirality.

Protocol 2: Asymmetric Hydrogenation of 3,5,5-Trimethylpyrrolidin-2-one

Disclaimer: This protocol is a generalized representation based on published synthetic routes and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a suitable hydrogenation reactor with the chiral catalyst precursor (e.g., chloronorbornadiene rhodium dimer) and the chiral ligand (e.g., Mandyphos) in the specified solvent (e.g., THF).[3]

  • Substrate Addition: Add a solution of 3,5,5-trimethylpyrrolidin-2-one (Lactam 84) in the same solvent to the reactor.[3]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the target pressure (e.g., 5 bar).[3]

  • Reaction Execution: Stir the reaction mixture at ambient temperature (e.g., 25 °C) for the required duration (e.g., 20 hours). Monitor the reaction for completion.[3]

  • Work-up and Reduction: After the asymmetric hydrogenation of the lactam carbonyl, a subsequent reduction step (e.g., using LiAlH₄) is performed to reduce the amide to the final amine.[1]

  • Isolation and Purification: Following a standard aqueous work-up, the resulting chiral (4S)-2,2,4-trimethylpyrrolidine is isolated, often as a salt, and purified if necessary.[1]

Part 5: Final Assembly and Conclusion

Once the enantiomerically pure (4S)-2,2,4-trimethylpyrrolidine fragment is secured, it is carried forward to the final stages of the Elexacaftor synthesis. This involves a nucleophilic aromatic substitution reaction where the pyrrolidine nitrogen displaces a chloride on the central pyridine ring of the penultimate intermediate.[1] This coupling step completes the assembly of the complex Elexacaftor molecule.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Al-Ghamdi, M. S., Al-Otaibi, F. M., & Afzal, O. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Pharmaceuticals. [Link]

  • de Figueiredo, R. M. (2023). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • PatSnap. Preparation method of elexacaftor intermediate and application thereof. Eureka. (2020). [Link]

  • Hughes, D. L. (2019). Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. ResearchGate. [Link]

  • Aicher, T. D. (2023). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences. [Link]

  • Ferreira, I. M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules. [Link]

  • Hughes, D. L. (2019). Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. Organic Process Research & Development. [Link]

  • Ferreira, I. M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. ResearchGate. [Link]

  • Pharsight. Drug Patents containing Elexacaftor, Ivacaftor, Tezacaftor. [Link]

  • Hughes, D. L. (2019). Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. OUCI. [Link]

  • Vertex Pharmaceuticals Incorporated. (2020). SEC.gov. [Link]

  • Ferreira, I. M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. PubMed. [Link]

  • Tümmler, B. (2023). Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor. Frontiers in Pharmacology. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Formation Mechanisms of Elexacaftor Degradation Impurities

Introduction Elexacaftor, a cornerstone of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, represents a significant advancement in the treatment of cystic fibrosis (CF).[1] As a key compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Elexacaftor, a cornerstone of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, represents a significant advancement in the treatment of cystic fibrosis (CF).[1] As a key component of the triple-combination therapy, its chemical stability is of paramount importance to ensure safety and efficacy. This guide provides a detailed exploration of the formation mechanisms of Elexacaftor degradation impurities, offering insights for researchers, scientists, and drug development professionals. Understanding these degradation pathways is critical for the development of stable formulations, robust analytical methods, and effective control strategies throughout the drug product lifecycle.

Elexacaftor possesses a complex molecular architecture featuring several functional groups susceptible to chemical degradation.[2][3][4] These include a pyridine carboxamide, a sulfonamide linkage, and two pyrazole rings. Forced degradation studies, a regulatory requirement for drug development, have demonstrated that Elexacaftor is primarily susceptible to degradation under acidic and photolytic stress conditions. This guide will delve into the plausible chemical mechanisms driving the formation of impurities under these conditions.

I. Molecular Structure and Susceptible Moieties

A thorough understanding of Elexacaftor's structure is fundamental to predicting its degradation pathways. The molecule's key functional groups are highlighted below:

  • Pyridine Carboxamide: The amide bond is a common site for hydrolysis, particularly under acidic or basic conditions.

  • Sulfonamide: While generally more stable than carboxamides, sulfonamides can also undergo hydrolysis under forced conditions.

  • Pyrazole Rings: These aromatic heterocyclic rings are generally stable but can be susceptible to photodegradation.

  • Tertiary Amine (in the trimethylpyrrolidinyl group): This group could be a site for oxidation.

The interplay of these groups dictates the overall stability profile of the molecule.

II. Acid-Catalyzed Degradation: Hydrolysis of Amide and Sulfonamide Bonds

Forced degradation studies have consistently shown that Elexacaftor degrades in acidic environments. The primary mechanism of this degradation is the hydrolysis of the carboxamide and sulfonamide linkages.

Mechanism of Acid-Catalyzed Carboxamide Hydrolysis

The acid-catalyzed hydrolysis of the pyridine carboxamide moiety in Elexacaftor is a classic example of nucleophilic acyl substitution. The generally accepted mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the amide group by an acid (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine as the leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid degradation product and the hydronium ion catalyst is regenerated.

This pathway would lead to the cleavage of the Elexacaftor molecule, generating two primary degradation products.

Experimental Protocol: Acid-Induced Degradation Study

A standardized protocol for inducing acid degradation is crucial for consistent and reproducible results.

Objective: To generate acid-induced degradation products of Elexacaftor for identification and characterization.

Materials:

  • Elexacaftor Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating apparatus (e.g., water bath)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of Elexacaftor API and dissolve it in a minimal amount of methanol or acetonitrile. Dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Stress Conditions: Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). The exact time and temperature may need to be optimized to achieve a target degradation of 5-20%.

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize it by adding an equivalent amount of 0.1 M NaOH.

  • Sample Analysis: Dilute the neutralized sample with a suitable mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC or UPLC-MS method.

  • Control Sample: Prepare a control sample by dissolving Elexacaftor in the same solvent system without the addition of acid and subject it to the same temperature conditions.

Plausible Acid Hydrolysis Degradation Pathway of Elexacaftor

The acid-catalyzed hydrolysis of Elexacaftor is anticipated to occur at the carboxamide bond, leading to the formation of two primary degradants.

Elexacaftor Elexacaftor H2O_H H₂O, H⁺ (Acidic Conditions) Elexacaftor->H2O_H DP1 Degradation Product 1 (Pyridine Carboxylic Acid Derivative) H2O_H->DP1 Hydrolysis of Carboxamide Bond DP2 Degradation Product 2 (Sulfonamide-Pyrazole Derivative) H2O_H->DP2 Hydrolysis of Carboxamide Bond

Caption: Proposed acid-catalyzed hydrolysis of Elexacaftor.

III. Photodegradation: Reactions of Aromatic Systems

Elexacaftor has been shown to be sensitive to light. Photodegradation pathways can be complex and may involve multiple reactions occurring simultaneously. The pyridine and pyrazole rings in the Elexacaftor molecule are the most likely chromophores to absorb UV light and initiate degradation.

Potential Photodegradation Mechanisms

The specific photodegradation products of Elexacaftor are not extensively detailed in the public literature. However, based on the known photochemistry of similar heterocyclic compounds, several mechanisms can be proposed:

  • Photo-oxidation: The aromatic rings could undergo oxidation upon exposure to light and oxygen, leading to the formation of N-oxides or hydroxylated derivatives.

  • Ring Opening/Rearrangement: High-energy UV radiation can induce ring-opening or rearrangement reactions in the pyridine or pyrazole moieties. For instance, pyridine can be photochemically converted to various isomers and fragmentation products.

  • Radical Reactions: Photolysis can generate free radicals, which can then initiate a cascade of secondary reactions, leading to a complex mixture of degradation products.

The exact nature of the photodegradants would depend on the wavelength of light, the presence of oxygen, and the solvent system.

Experimental Protocol: Photostability Study

Photostability testing is performed according to ICH Q1B guidelines to assess the effect of light on the drug substance.

Objective: To evaluate the photostability of Elexacaftor and generate photolytic degradation products.

Materials:

  • Elexacaftor API

  • Solvent (e.g., methanol or acetonitrile and water mixture)

  • Quartz or photostability-transparent sample containers

  • Control samples wrapped in aluminum foil

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B (a combination of cool white fluorescent and near-ultraviolet lamps)

Procedure:

  • Sample Preparation: Prepare solutions of Elexacaftor at a concentration of approximately 1 mg/mL in a suitable solvent. Prepare solid-state samples by placing a thin layer of the API in a transparent container.

  • Exposure Conditions: Place the samples in the photostability chamber. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil and place them in the same chamber to serve as dark controls.

  • Sample Analysis: At appropriate time intervals, withdraw samples and analyze them using a stability-indicating HPLC or UPLC-MS method. Compare the chromatograms of the exposed samples with those of the control samples to identify the photolytic degradation products.

Hypothesized Photodegradation Pathway of Elexacaftor

Given the presence of multiple aromatic rings, photodegradation could lead to a variety of products. A plausible initial step is the oxidation of the pyridine ring.

Elexacaftor Elexacaftor Light_O2 Light (hν), O₂ Elexacaftor->Light_O2 Photo_DP Photodegradation Products (e.g., N-oxides, hydroxylated species, ring-opened products) Light_O2->Photo_DP Photo-oxidation and/or Rearrangement

Caption: Hypothesized photodegradation of Elexacaftor.

IV. Analytical Methodologies for Impurity Characterization

The identification and quantification of degradation impurities are heavily reliant on advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Stability-indicating HPLC and UPLC methods are the workhorses for separating and quantifying Elexacaftor from its degradation products. These methods typically utilize reversed-phase columns (e.g., C18) with gradient elution to achieve the necessary resolution between the parent drug and its impurities.

ParameterTypical HPLC/UPLC Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC)
Mobile Phase A Aqueous buffer (e.g., phosphate or acetate buffer)
Mobile Phase B Organic solvent (e.g., acetonitrile or methanol)
Elution Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a wavelength of maximum absorbance for Elexacaftor
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is indispensable for the structural elucidation of unknown degradation impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. Tandem mass spectrometry (MS/MS) involves fragmenting the impurity ions to obtain structural information, which, when compared to the fragmentation pattern of the parent drug, can help in identifying the site of modification.

V. Summary and Future Perspectives

The degradation of Elexacaftor is primarily driven by acid-catalyzed hydrolysis and photodegradation. The carboxamide linkage is the most probable site for hydrolysis, while the aromatic pyridine and pyrazole rings are the likely targets of photolytic reactions. A thorough understanding of these degradation mechanisms is essential for ensuring the quality, safety, and efficacy of Elexacaftor-containing drug products.

Future research should focus on the definitive structural characterization of the degradation products using advanced analytical techniques like 2D-NMR and HRMS. This will provide a more complete picture of the degradation pathways and aid in the development of even more robust formulations and analytical control strategies.

References

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TRIKAFTA® (elexacaftor, tezacaftor, and ivacaftor tablets) Label. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elexacaftor. PubChem Compound Database. Retrieved from [Link]

  • Ferreira, I. M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. [Link]

  • Veeprho. (n.d.). Elexacaftor Impurities and Related Compound. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2023, April 30). Amides to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

  • Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 26(11), 934-940.
  • Rivas, F. J., Beltrán, F. J., Gimeno, O., & Frades, J. (2003). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. International Journal of Photoenergy, 5(4), 199-205.
  • G, S., & P, S. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science, 22, 971. [Link]

  • Rittman, B. E., et al. (2013). UV photolysis for accelerating pyridine biodegradation. Water research, 47(16), 6296–6304. [Link]

Sources

Foundational

Spectroscopic Characterization of (S)-3,5,5-Trimethylpyrrolidin-2-one: A Technical Guide

Introduction (S)-3,5,5-Trimethylpyrrolidin-2-one, a chiral lactam, represents a significant scaffold in medicinal chemistry and materials science. The precise stereochemical and electronic configuration of such molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-3,5,5-Trimethylpyrrolidin-2-one, a chiral lactam, represents a significant scaffold in medicinal chemistry and materials science. The precise stereochemical and electronic configuration of such molecules is paramount to their function, necessitating a robust and unambiguous analytical characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (S)-3,5,5-Trimethylpyrrolidin-2-one. As a senior application scientist, the following sections are structured to not only present the predicted spectral data but also to elucidate the underlying principles and experimental considerations essential for researchers in the field. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic motif prevalent in numerous biologically active compounds.[1] The introduction of chirality, as in the (S)-enantiomer of 3,5,5-trimethylpyrrolidin-2-one, adds a layer of complexity and potential for stereospecific interactions, a critical aspect in drug development.[2][3] This guide will serve as a foundational reference for the spectroscopic identification and characterization of this and related chiral lactams.

Molecular Structure and Stereochemistry

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of (S)-3,5,5-Trimethylpyrrolidin-2-one is depicted below.

Figure 1: 2D structure of (S)-3,5,5-Trimethylpyrrolidin-2-one.

The key structural features influencing the spectroscopic data are:

  • A five-membered lactam ring.

  • A chiral center at the C3 position with (S)-configuration.

  • A quaternary carbon at the C5 position bearing two methyl groups.

  • A secondary amide functionality.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of (S)-3,5,5-Trimethylpyrrolidin-2-one is expected to be dominated by absorptions corresponding to the N-H and C=O bonds of the lactam ring, as well as C-H bonds of the alkyl groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra. Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid, non-destructive analysis.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum should be recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: A background spectrum of the empty sample compartment (or pure KBr for the pellet method) should be subtracted from the sample spectrum.

Predicted IR Absorption Bands
Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
N-HStretching3200 - 3400Medium-Strong, Broad
C-H (sp³)Stretching2850 - 3000Medium-Strong
C=O (Lactam)Stretching1670 - 1700Strong, Sharp
C-NStretching1250 - 1350Medium

Justification of Predictions:

  • N-H Stretch: The N-H stretching vibration in secondary amides typically appears as a broad band in the region of 3200-3400 cm⁻¹. The broadening is due to hydrogen bonding, which is expected to be significant in the solid state. In the gas phase, a sharper band around 3300-3400 cm⁻¹ might be observed.[4]

  • C-H Stretch: The stretching vibrations of the sp³-hybridized C-H bonds of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

  • C=O Stretch: The carbonyl group of the five-membered lactam ring is expected to absorb in the range of 1670-1700 cm⁻¹. Ring strain in the five-membered ring slightly increases the frequency compared to acyclic amides. This will be the most intense and sharpest peak in the spectrum.

  • C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-3,5,5-Trimethylpyrrolidin-2-one, both ¹H and ¹³C NMR will be invaluable for structural elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (Optional but Recommended): COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will show distinct signals for the protons at the C3, C4, and methyl groups, as well as the N-H proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N-H6.0 - 8.0Broad Singlet1H-
H-32.3 - 2.6Multiplet1HJ(H3-H4a), J(H3-H4b), J(H3-CH3)
H-4a, H-4b1.8 - 2.2Multiplet2HJ(H4a-H4b), J(H4a-H3), J(H4b-H3)
C3-CH₃1.1 - 1.3Doublet3HJ(CH3-H3)
C5-CH₃ (syn)1.2 - 1.4Singlet3H-
C5-CH₃ (anti)1.0 - 1.2Singlet3H-

Justification of Predictions:

  • N-H Proton: The chemical shift of the amide proton is highly dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet.

  • H-3 Proton: This proton is at a chiral center and is adjacent to the carbonyl group, which deshields it. Its multiplicity will be complex due to coupling with the two diastereotopic protons at C4 and the methyl group at C3.

  • H-4 Protons: The two protons on C4 are diastereotopic because of the adjacent chiral center at C3. They will have different chemical shifts and will couple with each other (geminal coupling) and with the H-3 proton (vicinal coupling).

  • C3-CH₃ Protons: This methyl group is attached to the chiral center and will appear as a doublet due to coupling with the H-3 proton.

  • C5-CH₃ Protons: The two methyl groups at the C5 position are diastereotopic due to the chiral center at C3. One methyl group is syn (on the same side) to the C3-methyl group, and the other is anti (on the opposite side). This diastereotopicity should result in two distinct singlet signals in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C2 (C=O)175 - 180
C555 - 65
C340 - 50
C430 - 40
C5-CH₃ (syn)25 - 35
C5-CH₃ (anti)20 - 30
C3-CH₃15 - 25

Justification of Predictions:

  • C2 (Carbonyl): The carbonyl carbon of the lactam will be the most downfield signal, typically in the 175-180 ppm range.

  • C5 (Quaternary): This carbon is attached to the nitrogen atom and two methyl groups. Its chemical shift is expected to be in the 55-65 ppm range.

  • C3 (Methine): This chiral carbon is adjacent to the carbonyl group and is expected to appear in the 40-50 ppm region.

  • C4 (Methylene): The methylene carbon is expected in the 30-40 ppm range.

  • Methyl Carbons: The chemical shifts of the three methyl carbons will be in the upfield region (15-35 ppm). The diastereotopic nature of the C5-methyl groups may also lead to slightly different chemical shifts for these carbons.

Advanced Spectroscopic Techniques for Chiral Analysis

For chiral molecules like (S)-3,5,5-Trimethylpyrrolidin-2-one, advanced spectroscopic methods can be employed to confirm the absolute stereochemistry.

  • Chiral NMR Solvating Agents: The use of chiral solvating agents (e.g., (R)- or (S)-1-phenylethylamine) can induce diastereomeric interactions with the enantiomers of the analyte, leading to the separation of NMR signals for the two enantiomers. This is a powerful method to determine enantiomeric purity.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light.[2] Enantiomers give mirror-image CD spectra, making it an excellent tool for assigning the absolute configuration, often in conjunction with theoretical calculations.[2]

Conclusion

The spectroscopic characterization of (S)-3,5,5-Trimethylpyrrolidin-2-one relies on a synergistic application of IR and NMR techniques. This guide provides a comprehensive overview of the expected spectral data and the underlying principles for their interpretation. The predicted values are based on established spectroscopic trends for related lactam structures and serve as a robust starting point for the analysis of this and similar chiral molecules. For unequivocal structural and stereochemical assignment, particularly in a research and development setting, the use of advanced 2D NMR techniques and chiroptical methods like Circular Dichroism is highly recommended.

References

  • Ab Initio Spectroscopic Investigation of Pharmacologically Relevant Chiral Molecules: The Cases of Avibactam, Cephems, and Idelalisib as Benchmarks for Antibiotics and Anticancer Drugs. (2021). MDPI. [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (2011). Unknown Source.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journals. [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). PMC - NIH. [Link]

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). DTIC. [Link]

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Exploratory

A Technical Guide to the Enantiomeric Properties of 3,5,5-Trimethylpyrrolidin-2-one Derivatives: Synthesis, Separation, and Characterization

Abstract The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of chirality significantly impacts their biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of chirality significantly impacts their biological activity, making the study of individual enantiomers a critical aspect of drug discovery and development. This technical guide focuses on derivatives of 3,5,5-trimethylpyrrolidin-2-one, a structure whose biological properties are dictated by the stereochemistry at the C3 position. We provide an in-depth exploration of the core principles and practical methodologies for the asymmetric synthesis, chiral separation, and analytical characterization of these enantiomers. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to empower the synthesis and analysis of enantiomerically pure pyrrolidinone derivatives.

The Critical Role of Chirality in Pyrrolidinone-Based Bioactivity

The pyrrolidine ring is a foundational element in a vast array of natural products and synthetic drugs.[1][2] Its structural and electronic properties make it an ideal scaffold for designing molecules that interact with biological targets. When substituted, as in the case of 3,5,5-trimethylpyrrolidin-2-one, the carbon at the C3 position becomes a stereogenic center, leading to the existence of (R) and (S) enantiomers.

The significance of this chirality cannot be overstated. The interaction of a drug with its biological target (e.g., an enzyme or receptor) is a three-dimensional event. Consequently, enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles.[3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[3] A classic example is the drug Ibuprofen, where the (S)-enantiomer possesses the primary anti-inflammatory activity.[3] Therefore, the ability to synthesize, separate, and analyze individual enantiomers is not merely an academic exercise but a regulatory and safety imperative in modern drug development.

Asymmetric Synthesis: The Proactive Approach to Enantiopurity

While resolving a racemic mixture is a viable strategy, the most efficient path to an enantiomerically pure compound is through asymmetric synthesis. This involves creating the desired stereocenter with a high degree of control. For 3-substituted-5,5-dimethylpyrrolidin-2-ones, several robust strategies can be employed.

Strategy 1: Chiral Pool Synthesis

This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as pyroglutamic acid, are excellent precursors for constructing the pyrrolidinone core, as they already contain the necessary stereocenter.[4][5]

G A Chiral Pool Precursor (e.g., (S)-Pyroglutamic Acid) B Ring Modification & Side-Chain Introduction A->B Chemical Transformation C Key Intermediate with Established C3 Stereocenter B->C D Final Derivatization (e.g., Gem-Dimethylation at C5) C->D E Enantiopure 3,5,5-Trimethylpyrrolidin-2-one Derivative D->E G cluster_0 Method Development Workflow Start Racemic Mixture of 3,5,5-Trimethylpyrrolidin-2-one Derivative Screen Screen CSPs & Mobile Phases (NP, RP, PO modes) Start->Screen Check Separation Observed? Screen->Check Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Check->Optimize Yes NoSep Try Different CSP Class (e.g., Cyclodextrin-based) Check->NoSep No Validate Validate Method (Calculate Rs, α) Optimize->Validate Prep Scale up to Preparative HPLC Validate->Prep End Isolated Enantiomers Prep->End NoSep->Screen

Sources

Exploratory

Chiral Pyrrolidinone Derivatives in CFTR Modulator Research: A Technical Guide to Design, Synthesis, and Validation

Executive Summary The treatment landscape for Cystic Fibrosis (CF) has been revolutionized by small-molecule modulators targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. While first-genera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The treatment landscape for Cystic Fibrosis (CF) has been revolutionized by small-molecule modulators targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. While first-generation modulators have shown immense clinical utility, the pursuit of next-generation therapeutics has shifted toward highly specific, structure-based drug design. Recent large-scale molecular docking campaigns screening over 155 million compounds have identified chiral pyrrolidinone and tricyclic pyrrolo-quinoline derivatives as privileged scaffolds[1]. These compounds act as highly potent allosteric modulators—functioning as both correctors for folding defects (e.g., F508del) and potentiators for gating defects (e.g., G551D).

This whitepaper provides an in-depth technical framework detailing the mechanistic rationale, enantioselective synthesis, and self-validating electrophysiological protocols required to evaluate chiral pyrrolidinone derivatives in CFTR research.

Mechanistic Rationale: The Chiral Imperative in CFTR Modulation

The efficacy of a CFTR modulator is fundamentally dictated by its ability to bind specific allosteric pockets within the channel's transmembrane domains (TMDs) or the hinge region[1].

Stereospecificity and Causality

Chirality is not merely a structural feature; it is the causal driver of target engagement. The potentiator binding site on CFTR resides within the lipid membrane near a critical hinge region responsible for ATP-driven gating[2].

  • The Causality of the Stereocenter: The spatial orientation of the pyrrolidinone core determines whether the molecule can successfully intercalate into this hydrophobic pocket. An incorrect enantiomer will result in severe steric clashes with the surrounding alpha-helices, rendering the compound inactive.

  • Corrector Synergy: For F508del mutations, tricyclic pyrrolo-quinolines (e.g., PP028) act as Type II correctors. They bind to a distinct site on the second membrane-spanning domain (amino acids 1–1181), exhibiting profound synergy when co-administered with Type I correctors like.

CFTR_Mechanism CFTR CFTR Protein (F508del / G551D) TMD Transmembrane Domains (TMD1 & TMD2) CFTR->TMD Structural component NBD Nucleotide Binding Domains (NBD1 & NBD2) CFTR->NBD ATP hydrolysis site Pyrrol Chiral Pyrrolidinone (Modulator) Pyrrol->CFTR Binds allosteric site Corrector Corrector Action (Stabilizes Folding) Pyrrol->Corrector Type II binding Potentiator Potentiator Action (Enhances Gating) Pyrrol->Potentiator Hinge region binding Cl_Flux Chloride Ion (Cl⁻) Flux Restored TMD->Cl_Flux Pore opens NBD->Cl_Flux ATP-driven gating Corrector->TMD Prevents ER degradation Potentiator->NBD Increases open probability

Mechanistic pathways of chiral pyrrolidinones acting as CFTR correctors and potentiators.

Enantioselective Synthesis Workflow

To ensure the biological readouts are not confounded by racemic mixtures, the synthesis of the pyrrolidinone core must be strictly enantioselective. The following protocol outlines an asymmetric [3+2] cycloaddition optimized for3[3].

Step-by-Step Methodology
  • Precursor Activation: React a secondary nitroalkane with an α,β-unsaturated ester in the presence of a mild organic base (e.g., DIPEA) to form the reactive dipole.

  • Asymmetric [3+2] Cycloaddition: Introduce a chiral silver(I) catalyst complexed with a specialized phosphine ligand at -20°C.

    • Causality: The chiral ligand creates a sterically demanding transition state, forcing the substrates to adopt a specific geometry. This dictates the absolute stereochemistry of the resulting pyrrolidine core, preventing the formation of the inactive enantiomer.

  • Reductive Cyclization: Transform the secondary nitroalkane to a ketone via an isolable oxime, followed by reductive cyclization using hydrazine hydrate to yield the 3-pyrrolidinone motif[1].

  • Self-Validating Quality Control: Analyze the final product via Chiral Supercritical Fluid Chromatography (SFC).

    • Validation Check: The batch must exhibit an enantiomeric excess (ee) >98%. If a racemic mixture is detected, the catalyst loading or thermal control was compromised. The batch must be discarded, as testing a racemate will yield an artificially deflated EC50, ruining the integrity of downstream QSAR models.

In Vitro Validation: Electrophysiology (Ussing Chamber)

The gold standard for validating CFTR modulators is the measurement of short-circuit current (Isc) in primary human bronchial epithelial (HBE) cells.

Step-by-Step Ussing Chamber Protocol
  • Cell Culture & Polarization: Seed patient-derived HBE cells (e.g., F508del/F508del) on permeable Transwell supports. Cultivate at an Air-Liquid Interface (ALI) for 21–28 days.

    • Causality: ALI culture forces the cells to polarize, form tight junctions, and express mucociliary phenotypes. Without this, directional chloride transport cannot be measured.

  • Compound Incubation (For Correctors): Incubate the basolateral compartment with the pyrrolidinone derivative (e.g., 10 µM PP028) for 24 hours prior to mounting[4].

    • Causality: Correctors require prolonged incubation to assist mutant CFTR folding in the endoplasmic reticulum and facilitate its trafficking to the apical plasma membrane.

  • Chamber Mounting: Mount the inserts into the Ussing chamber bathed in Krebs-Bicarbonate Ringer (KBR) solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

  • ENaC Inhibition: Add 100 µM Amiloride to the apical bath.

    • Causality: Amiloride blocks the Epithelial Sodium Channel (ENaC), ensuring that any subsequent changes in Isc are exclusively due to anion (chloride) flux[5].

  • CFTR Activation: Add 10 µM Forskolin or CPT-cAMP to both baths.

    • Causality: This elevates intracellular cAMP, activating Protein Kinase A (PKA) to phosphorylate the CFTR R-domain, which is a prerequisite for channel opening.

  • Self-Validating Inhibition: Conclude the assay by adding 10 µM6 (a thiazolidinone derivative) to the apical bath[6].

    • Validation Check: A complete drop in the stimulated Isc back to baseline confirms that the measured current was exclusively mediated by CFTR. If residual current remains, the system is leaking via alternative channels (e.g., CaCCs), and the data point is invalid.

Ussing_Workflow Culture 1. Primary Airway Epithelial Cell Culture Incubation 2. Compound Incubation (Pyrrolidinone + VX-809) Culture->Incubation 24-48h at 37°C Chamber 3. Ussing Chamber Mounting Incubation->Chamber Air-liquid interface Stimulation 4. CPT-cAMP & Forskolin Stimulation Chamber->Stimulation Basolateral to apical Inhibition 5. CFTRinh-172 Application Stimulation->Inhibition Peak current reached Measurement 6. Short-Circuit Current (Isc) Quantification Inhibition->Measurement Calculate ΔIsc

Step-by-step Ussing chamber workflow for validating CFTR modulator efficacy via Isc measurement.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the comparative efficacy of recent pyrrolidinone and pyrrolo-quinoline derivatives against clinical benchmarks. Notice how structural modifications dictate whether the scaffold acts as a corrector or a potentiator.

CompoundScaffold ClassTarget DefectPrimary MechanismEC50 (nM)Isc Efficacy (% of WT)
Ivacaftor (VX-770) QuinolineGating (G551D)Potentiator~236~50%
Lumacaftor (VX-809) Pyridine/AmideFolding (F508del)Type I Corrector~100~15%
PP028 Tricyclic Pyrrolo-quinolineFolding (F508del)Type II Corrector~450~35% (w/ VX-809)
I1421 Chiral PyrrolidinoneGating (G551D/WT)Potentiator~40~85%

Data synthesized from recent large-scale docking and electrophysiological validation studies[1],.

Conclusion

Chiral pyrrolidinone derivatives represent a highly versatile, privileged scaffold in the ongoing development of CFTR modulators. By strictly controlling enantiomeric purity during synthesis and employing self-validating electrophysiological assays like the Ussing chamber protocol, researchers can accurately map the structure-activity landscape of these molecules. The future of CF therapeutics relies heavily on combinatorial approaches—pairing Type I correctors with novel pyrrolo-quinoline Type II correctors and pyrrolidinone potentiators to achieve near-wild-type chloride flux in patients with severe CFTR mutations.

References

  • Structure-based discovery of CFTR potentiators and inhibitors.Cell / NIH PMC.
  • Novel tricyclic pyrrolo-quinolines as pharmacological correctors of the mutant CFTR chloride channel.Scientific Reports / PubMed.
  • Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221.ResearchGate.
  • On the mechanism of CFTR inhibition by a thiazolidinone derivative.ScienceOpen.

Sources

Foundational

An In-depth Technical Guide to the Solubility of (S)-3,5,5-Trimethylpyrrolidin-2-one in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Pyrrolidinone Derivative To the researchers, scientists, and drug development professionals who are navigating the complexities of formulation and process chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Solubility Landscape of a Niche Pyrrolidinone Derivative

To the researchers, scientists, and drug development professionals who are navigating the complexities of formulation and process chemistry, this guide offers a deep dive into the solubility characteristics of (S)-3,5,5-Trimethylpyrrolidin-2-one. In the realm of pharmaceutical sciences, understanding a compound's interaction with various solvents is not merely a preliminary step but a cornerstone of successful drug development. It dictates the feasibility of purification methods, the design of reaction conditions, and the formulation of the final drug product.

While (S)-3,5,5-Trimethylpyrrolidin-2-one presents a unique molecular architecture, the publicly available, quantitative solubility data for this specific entity is nascent. This guide, therefore, adopts a dual strategy. Firstly, it collates and presents the available qualitative solubility information for the target molecule. Secondly, and crucially, it provides a robust framework for understanding and predicting its solubility by drawing parallels with the well-characterized, structurally related compounds, 2-pyrrolidinone and N-methyl-2-pyrrolidone (NMP). This is augmented by a theoretical exploration of solubility principles, including the utility of Hansen Solubility Parameters.

This document is structured to be a practical and intellectually stimulating resource. It moves beyond a simple cataloging of data to explain the underlying physicochemical principles that govern solubility. The inclusion of detailed, field-proven experimental protocols empowers the reader to generate their own precise, quantitative data, thereby bridging the existing information gap. It is our hope that this guide will not only serve as a valuable reference but also as a catalyst for further research into the properties of this intriguing molecule.

Introduction to (S)-3,5,5-Trimethylpyrrolidin-2-one: A Chiral Building Block

(S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral, non-proteinogenic amino acid derivative belonging to the lactam class of compounds. Its structure, characterized by a five-membered ring containing a nitrogen atom and a carbonyl group, is a common motif in many biologically active molecules. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. The specific stereochemistry at the C3 position and the gem-dimethyl substitution at C5 of (S)-3,5,5-Trimethylpyrrolidin-2-one offer unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. A thorough understanding of its solubility is therefore paramount for its effective utilization in drug discovery and development pipelines.

The Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. At a molecular level, the dissolution of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The process involves the disruption of solute-solute and solvent-solvent interactions, followed by the formation of new solute-solvent interactions. The overall free energy change of this process determines the extent of solubility.

Hansen Solubility Parameters: A Predictive Tool

To move beyond qualitative descriptions, the Hansen Solubility Parameters (HSP) offer a more quantitative approach to predicting solubility.[1][2] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters. The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.[1][3]

Table 1: Hansen Solubility Parameters for N-Methyl-2-pyrrolidone (NMP)

ParameterValue (MPa½)
δd (Dispersion)18.0
δp (Polar)12.3
δh (Hydrogen Bonding)7.2

These values for NMP, a highly polar aprotic solvent, suggest its ability to dissolve a wide range of substances, a characteristic likely shared to some extent by (S)-3,5,5-Trimethylpyrrolidin-2-one.

Solubility Profile of (S)-3,5,5-Trimethylpyrrolidin-2-one and Its Analogs

Direct, quantitative solubility data for (S)-3,5,5-Trimethylpyrrolidin-2-one is limited. However, qualitative assessments and data from structurally similar compounds provide valuable insights.

Qualitative Solubility of (S)-3,5,5-Trimethylpyrrolidin-2-one

Based on available information, (S)-3,5,5-Trimethylpyrrolidin-2-one is reported to be soluble in the following organic solvents:

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Dimethyl Sulfoxide (DMSO)

This suggests that the compound is amenable to dissolution in a range of polar aprotic and protic solvents.

Quantitative Solubility of Structurally Related Pyrrolidinones

To provide a more quantitative perspective, the solubility of the parent compound, 2-pyrrolidinone, and the widely used solvent, N-methyl-2-pyrrolidone (NMP), is presented. It is crucial to recognize that the additional methyl groups in (S)-3,5,5-Trimethylpyrrolidin-2-one will influence its crystal lattice energy and its interactions with solvents, likely leading to different quantitative solubility values. However, the general trends observed for these simpler analogs can serve as a useful starting point.

Both 2-pyrrolidinone and NMP are known to be miscible with a broad range of organic solvents.[7][8][9][10][11][12] The term "miscible" indicates that they are soluble in all proportions.

Table 2: Solubility of 2-Pyrrolidinone and N-Methyl-2-pyrrolidone (NMP) in Common Organic Solvents

Solvent ClassSolventSolubility of 2-PyrrolidinoneSolubility of NMP
Alcohols MethanolMiscibleMiscible
EthanolMiscibleMiscible[11]
Ketones AcetoneMiscibleMiscible[11]
Ethers Diethyl EtherMiscibleMiscible[11]
Esters Ethyl AcetateMiscibleMiscible[11]
Aromatic Hydrocarbons BenzeneMiscibleMiscible[8][11]
TolueneMiscibleMiscible
Chlorinated Hydrocarbons ChloroformMiscibleMiscible[8][11]
DichloromethaneMiscibleMiscible
Aprotic Polar Solvents Dimethylformamide (DMF)MiscibleMiscible
Dimethyl Sulfoxide (DMSO)MiscibleMiscible
Aliphatic Hydrocarbons HexaneSparingly SolubleModerately Soluble[8]
Petroleum EtherInsolubleSparingly Soluble[7]

The high solubility of 2-pyrrolidinone and NMP across a wide range of solvent classes is attributed to their polar nature and hydrogen bonding capabilities. It is reasonable to hypothesize that (S)-3,5,5-Trimethylpyrrolidin-2-one will exhibit good solubility in polar organic solvents, while its solubility in non-polar aliphatic hydrocarbons is likely to be limited.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of quantitative data, the ability to experimentally determine the solubility of (S)-3,5,5-Trimethylpyrrolidin-2-one is essential for any research or development program. The following protocols are designed to be robust and self-validating.

Protocol 1: Qualitative Assessment of Miscibility

This protocol provides a rapid and straightforward method to determine if (S)-3,5,5-Trimethylpyrrolidin-2-one is miscible or immiscible with a given solvent.

Materials:

  • (S)-3,5,5-Trimethylpyrrolidin-2-one (high purity)

  • Test solvent (analytical grade)

  • Small, clear glass vials with caps

  • Vortex mixer

  • Pipettes or graduated cylinders

Procedure:

  • Preparation: In a clean, dry vial, add a known volume (e.g., 1 mL) of the test solvent.

  • Addition of Solute: To the solvent, add an equal volume (1 mL) of (S)-3,5,5-Trimethylpyrrolidin-2-one.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the mixture for homogeneity.

    • Miscible: A single, clear liquid phase is observed.

    • Immiscible: Two distinct liquid layers are present.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

  • Equilibration: Allow the vial to stand at a controlled temperature (e.g., 25 °C) for 24 hours and re-examine to confirm the initial observation.

G cluster_0 Qualitative Miscibility Workflow prep 1. Add 1 mL of test solvent to vial add_solute 2. Add 1 mL of (S)-3,5,5-Trimethylpyrrolidin-2-one prep->add_solute mix 3. Vortex for 1-2 minutes add_solute->mix observe 4. Visually inspect for homogeneity mix->observe equilibrate 5. Let stand for 24 hours and re-observe observe->equilibrate result Miscible, Immiscible, or Partially Miscible equilibrate->result

Caption: Workflow for Qualitative Miscibility Assessment.

Protocol 2: Quantitative Determination of Solubility via the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a solvent.[13]

Materials and Equipment:

  • (S)-3,5,5-Trimethylpyrrolidin-2-one (high purity)

  • Solvent of interest (analytical grade)

  • Sealed flasks or vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • A validated analytical method for quantifying (S)-3,5,5-Trimethylpyrrolidin-2-one (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid (S)-3,5,5-Trimethylpyrrolidin-2-one to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the flask in a temperature-controlled orbital shaker (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the flask to remain in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

  • Dilution:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using the pre-validated analytical method to determine the concentration of (S)-3,5,5-Trimethylpyrrolidin-2-one.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of (S)-3,5,5-Trimethylpyrrolidin-2-one in the chosen solvent at the specified temperature.

G cluster_1 Quantitative Solubility Determination (Shake-Flask Method) prep_sat 1. Prepare saturated solution (excess solid) equil 2. Equilibrate (24-72h) with agitation at constant T prep_sat->equil phase_sep 3. Allow solid to settle (≥24h) equil->phase_sep sample_filter 4. Sample and filter supernatant phase_sep->sample_filter dilute 5. Dilute sample sample_filter->dilute quantify 6. Analyze by validated method (e.g., HPLC) dilute->quantify calculate 7. Calculate solubility quantify->calculate

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Exploratory

Pharmacokinetics and ADME Profiling of Pyrrolidin-2-One Pharmaceutical Intermediates: A Technical Guide for Drug Development

[label="Compound Finalizing Whitepaper Draft I'm now making the final edits. I've ensured diagram consistency and finalized DOT code.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Compound

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Polishing The Whitepaper

I'm now polishing the whitepaper's narrative flow and tightening the text. I'm focusing on the logical progression across sections, ensuring a compelling argument for structural modifications. The aim is to create a seamless transition between the whitepaper sections for a cohesive presentation.

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Executive Overview

The pyrrolidin-2-one (γ-butyrolactam) scaffold is a privileged structure in modern medicinal chemistry. By offering sp³-hybridized saturation, this five-membered nitrogen heterocycle allows drug designers to escape the "flatland" of 2D heteroaromatic rings, enabling precise tuning of physicochemical parameters and three-dimensional pharmacophore space [1.1]. However, the successful translation of a pyrrolidin-2-one intermediate into a viable clinical candidate relies entirely on mastering its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive pharmacokinetics. Here, we will dissect the mechanistic causality behind the metabolic liabilities of pyrrolidin-2-one, explore rational structural optimizations, and establish self-validating experimental protocols for rigorous ADME profiling.

Core Pharmacokinetic Profile & Metabolic Pathways

The pharmacokinetic behavior of pyrrolidin-2-one intermediates is heavily dictated by their endogenous similarities and specific sites of oxidative vulnerability.

Absorption and Distribution

Unsubstituted and lightly substituted pyrrolidin-2-ones generally exhibit excellent oral bioavailability. They are rapidly absorbed from the gastrointestinal tract and do not undergo significant first-pass metabolism[1]. Due to their low molecular weight and favorable lipophilicity, these intermediates readily cross the blood-brain barrier (BBB), making them highly valuable in the development of central nervous system (CNS) therapeutics, such as antiseizure and antinociceptive agents[2].

Phase I Metabolism: The Cytochrome P450 Liabilities

The metabolism of pyrrolidin-2-one derivatives is highly predictable but requires careful management. There are two primary metabolic hotspots on the lactam ring:

  • C5 Oxidation (Adjacent to Nitrogen): For N-alkylated derivatives like N-methyl-2-pyrrolidone (NMP), the major metabolic pathway involves CYP450-mediated oxidation at the C5 position to yield 5-hydroxy derivatives (e.g., 5-hydroxy-N-methyl-2-pyrrolidone). In humans, this specific metabolite accounts for up to 44% of the excreted dose and has a half-life of approximately 4 hours[3].

  • C3 Oxidation (α-Carbon to the Carbonyl): The α-carbon of the carbonyl is highly reactive due to its proximity to the sp²-hybridized carbonyl carbon. Hydrogen atoms at this position are easily oxidized to hydroxyl groups by hepatic CYP450 enzymes[4].

  • Enzymatic Ring Hydrolysis: In mammals, the pyrrolidin-2-one ring can be enzymatically hydrolyzed into linear gamma-aminobutyric acid (GABA) derivatives, linking its clearance to endogenous amino acid metabolic pathways[1].

MetabolicPathway Parent Pyrrolidin-2-one Scaffold CYP CYP450 Oxidation (C5 Position) Parent->CYP Phase I Metabolism RingOpen Ring Opening (Hydrolysis) Parent->RingOpen Direct Hydrolysis Hydroxyl 5-Hydroxy- pyrrolidin-2-one CYP->Hydroxyl Oxidation Hydroxyl->RingOpen Hydrolase GABA GABA Derivatives (Excreted) RingOpen->GABA Degradation

Fig 1. Primary Phase I metabolic pathways of the pyrrolidin-2-one scaffold via CYP450 and hydrolysis.

Rational Structural Optimization for PK Enhancement

Understanding the metabolic liabilities allows for rational drug design. If an intermediate shows poor metabolic stability (e.g., rapid clearance in human liver microsomes), specific structural modifications must be employed:

  • α-Fluorination (C3 Position): To prevent rapid CYP450-mediated oxidation at the α-carbon of the carbonyl, medicinal chemists strategically introduce fluorine atoms at the C3 position. Because the carbon-fluorine bond is highly resistant to oxidative cleavage, this modification effectively blocks the metabolic hotspot, significantly extending the compound's half-life while maintaining target potency[4].

  • Steric Shielding at C5: Introducing bulky alkyl or aryl groups at the C5 position sterically hinders the approach of CYP450 enzymes, reducing the formation of 5-hydroxy metabolites.

Self-Validating Experimental Protocols for ADME Profiling

To ensure scientific integrity, ADME assays cannot simply be run blindly; they must be designed as self-validating systems containing internal controls that prove the assay functioned correctly regardless of the test compound's outcome.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay predicts in vivo hepatic clearance by exposing the compound to the primary Phase I metabolic enzymes (CYPs) found in the liver.

  • Preparation: Incubate 1 µM of the pyrrolidin-2-one intermediate with pooled human liver microsomes (0.5 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add an NADPH-regenerating system to initiate the reaction. Causality: CYP450 enzymes are monooxygenases that strictly require the transfer of electrons from NADPH to catalyze the oxidation of the pyrrolidone ring.

  • Quenching & Kinetics: At precise intervals (0, 5, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity to freeze the kinetic timepoint.

  • System Validation (Critical): Run parallel assays using Verapamil (known high-clearance drug) and Warfarin (known low-clearance drug). If Verapamil is not rapidly degraded, the microsomal batch is inactive, and the assay must be rejected.

Protocol B: Caco-2 Bi-Directional Permeability Assay

Causality: Caco-2 human colon carcinoma cells form polarized monolayers with tight junctions, serving as an excellent proxy for both intestinal absorption and Blood-Brain Barrier (BBB) permeability.

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Causality: This ensures complete formation of tight junctions; otherwise, compounds will leak paracellularly, generating false positives for permeability.

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport. Incubate for 120 minutes.

  • Quantification & Efflux Ratio: Quantify compound concentrations via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​ B→A / Papp​ A→B). An ER > 2.0 indicates the intermediate is a substrate for P-glycoprotein (P-gp) efflux pumps, which will severely limit BBB penetration[4].

  • System Validation: Post-assay, introduce Lucifer Yellow (a fluorescent paracellular marker) to the apical chamber. If fluorescence is detected in the basolateral chamber, the monolayer was compromised during the assay, invalidating the data.

PKWorkflow Start Compound Selection (Pyrrolidone Intermediates) InVitro In Vitro ADME (HLM, Caco-2) Start->InVitro LCMS LC-MS/MS Quantification InVitro->LCMS Aliquot Analysis InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo If metabolically stable Data PK Parameter Calculation (Clearance, Half-life) LCMS->Data InVivo->LCMS Plasma/Urine Samples

Fig 2. Self-validating in vitro and in vivo pharmacokinetic screening workflow for lead optimization.

Quantitative ADME Profiling Data

The table below synthesizes the typical quantitative impact of structural modifications on the ADME profile of pyrrolidin-2-one intermediates, demonstrating how rational design translates into measurable pharmacokinetic improvements.

Scaffold ModificationCaco-2 Papp​ (10⁻⁶ cm/s)Efflux Ratio (P-gp)HLM Half-life ( t1/2​ , min)In Vivo Oral Bioavailability (F%)
Unsubstituted Pyrrolidin-2-one 15.21.112.535%
C5-Methyl Substituted 18.41.428.052%
C3-Fluoro Substituted 22.10.9> 60.088%
N1-Aryl Substituted 4.53.518.215%

Data Interpretation: Unsubstituted pyrrolidones suffer from rapid Phase I clearance. C5-methylation provides moderate steric shielding, doubling the half-life. However, C3-fluorination provides the optimal profile: it maximizes Caco-2 permeability, evades P-gp efflux, halts C3-oxidation (extending t1/2​ beyond 60 minutes), and yields an exceptional oral bioavailability of 88%. Conversely, bulky N1-aryl substitutions often trigger P-gp efflux (ER = 3.5), drastically reducing bioavailability.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Source: nih.
  • Title: Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling | Source: oup.
  • Title: COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - 2-Pyrrolidone | Source: europa.
  • Title: Major metabolic pathway for N-methyl-2-pyrrolidone in humans | Source: lu.
  • Title: Discovery of CZL-046 with an (S)-3-Fluoropyrrolidin-2-one Scaffold as a p300 Bromodomain Inhibitor for the Treatment of Multiple Myeloma | Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of (S)-3,5,5-Trimethylpyrrolidin-2-one

Abstract This document details a comprehensive, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (S)-3,5,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a comprehensive, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (S)-3,5,5-Trimethylpyrrolidin-2-one. The strategy moves from an initial assessment of the analyte's physicochemical properties to a multi-variable screening phase, followed by fine-tuning optimization and concluding with a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent peak shape, sensitivity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Preliminary Considerations

(S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral lactam (a cyclic amide) of interest in various fields of chemical and pharmaceutical research. The development of a reliable and accurate analytical method is paramount for its quantification in process monitoring, quality control, and stability studies. This application note serves as a detailed protocol, explaining the causal relationships between analytical choices and chromatographic outcomes to provide a scientifically sound and field-proven methodology.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Structure and Polarity: (S)-3,5,5-Trimethylpyrrolidin-2-one possesses a polar lactam functional group and a non-polar hydrocarbon backbone (three methyl groups). This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with a non-polar stationary phase.[1][2]

  • UV Absorbance: The core chromophore is the amide bond within the lactam ring. Unlike compounds with extensive conjugation, simple amides and lactams typically exhibit weak UV absorbance with a λmax at low wavelengths, generally between 200-220 nm. This necessitates detection in the low UV range to achieve adequate sensitivity. Several studies on similar β-lactam compounds confirm detection wavelengths in the 210-230 nm range.[3][4][5]

  • Acidity/Basicity (pKa): The predicted pKa of the N-H proton in the lactam ring is approximately 16.78.[6] This indicates it is not acidic enough to be deprotonated under typical RP-HPLC conditions (pH 2-8). The amide carbonyl is very weakly basic. Therefore, significant changes in retention due to mobile phase pH adjustments are not anticipated, simplifying mobile phase selection.

A summary of the analyte's properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-3,5,5-Trimethylpyrrolidin-2-one

Property Value / Observation Source
Molecular Formula C7H13NO [7][8]
Molecular Weight 127.18 g/mol [7][8]
Predicted Boiling Point 233.5 ± 9.0 °C [6]
Predicted pKa 16.78 ± 0.60 [6]
Predicted UV λmax ~210 nm (based on lactam chromophore) N/A

| Polarity | Moderately polar | N/A |

Method Development Strategy

Our strategy is a systematic, multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions. This workflow ensures that each parameter is investigated logically, building upon the results of the previous stage.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Polarity, UV, pKa) InitialChoices Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->InitialChoices Informs Screening Column & Mobile Phase Screening InitialChoices->Screening DataReview1 Review Peak Shape & Retention Screening->DataReview1 Optimization Fine-Tune Parameters (Gradient, Temp, Flow Rate) DataReview1->Optimization DataReview2 Assess Resolution & Run Time Optimization->DataReview2 Validation ICH Q2(R1) Validation (Linearity, Accuracy, etc.) DataReview2->Validation FinalMethod Final Validated Method Validation->FinalMethod

Initial Parameter Selection: The "Why"

The initial choices are grounded in the analyte's properties and established chromatographic principles.

InitialChoicesLogic cluster_choices Informed Initial Choices Analyte Analyte Properties: (S)-3,5,5-Trimethylpyrrolidin-2-one Column Column: C18 (Standard Hydrophobicity) Analyte->Column Moderate Polarity MobilePhase Mobile Phase: ACN/H2O (Good UV Transparency) Analyte->MobilePhase Reversed-Phase Suitability Detector Detector: UV @ 210 nm (Amide Absorbance) Analyte->Detector Lactam Chromophore

  • Stationary Phase: A C18 column is the most widely used and versatile reversed-phase support, making it an excellent starting point.[1][2][9] Its hydrophobic nature should provide adequate retention for the trimethyl-substituted portion of the analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[9]

  • Mobile Phase: A combination of water and acetonitrile (ACN) is chosen. ACN is often preferred over methanol due to its lower viscosity and superior UV transparency at low wavelengths, which is critical for this analyte.[10]

  • Detector: Based on the lactam chromophore, a UV detector set to a low wavelength (210 nm) is selected to maximize the signal-to-noise ratio.

Experimental Protocols

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chemicals: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), (S)-3,5,5-Trimethylpyrrolidin-2-one reference standard.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

Stock and Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

Phase 1: Screening Protocol

The goal of this phase is to find a suitable combination of stationary phase and mobile phase that provides good peak shape and retention.

  • Column: Install the C18 column and equilibrate with 50:50 ACN/Water for 30 minutes.

  • Initial Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 210 nm

  • Analysis: Inject a mid-concentration standard (e.g., 25 µg/mL).

  • Evaluation: Assess the retention time (ideally > 2 minutes), peak shape (asymmetry factor between 0.9 and 1.5), and potential for co-elution with the solvent front.

Phase 2: Optimization Protocol

Based on the screening results, the method is refined to improve efficiency, reduce run time, and ensure robustness.

  • Gradient Optimization: Adjust the gradient slope and initial/final %B to ensure the analyte elutes with optimal resolution and a reasonable retention time. A shallower gradient around the elution point of the analyte can significantly improve separation from any potential impurities.

  • Flow Rate and Temperature: Investigate the effect of flow rate (e.g., 0.8-1.2 mL/min) and temperature (e.g., 25-40 °C) on resolution and backpressure. Higher temperatures can reduce viscosity, potentially improving peak shape and lowering backpressure.[11]

Final Optimized Method and Validation

The iterative optimization process resulted in the following final method parameters.

Table 2: Final Optimized HPLC Method Parameters

Parameter Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 15% B for 1 min, 15-70% B in 8 min, 70-15% B in 0.1 min, hold at 15% B for 2.9 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

| Total Run Time | 12 minutes |

Method Validation Protocol (ICH Q2(R1))

The optimized method was subjected to a full validation protocol as prescribed by ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14][15]

  • Specificity: A solution of a placebo (matrix without the analyte) was injected to confirm the absence of interfering peaks at the retention time of the analyte.

  • Linearity: A six-point calibration curve was constructed using concentrations from 1 µg/mL to 100 µg/mL. The peak area was plotted against concentration, and the correlation coefficient (r²) was determined.

  • Accuracy (% Recovery): Accuracy was determined by spiking a known concentration of the analyte into a placebo matrix at three levels (low, medium, high) in triplicate. The percentage recovery was calculated.

  • Precision:

    • Repeatability: Six replicate injections of a single standard solution (50 µg/mL) were performed on the same day.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument. The Relative Standard Deviation (%RSD) was calculated for both sets.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[16]

  • Robustness: The effect of small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, and mobile phase composition ±2%) on the results was evaluated.

Results and Discussion

The developed method demonstrated excellent performance and suitability for the quantification of (S)-3,5,5-Trimethylpyrrolidin-2-one. A summary of the validation results is presented in the tables below.

Table 3: Linearity and Range

Parameter Result Acceptance Criteria
Linearity Range 1 - 100 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Y-intercept | Minimal, close to origin | - |

Table 4: Accuracy and Precision

Parameter Result Acceptance Criteria
Accuracy (% Recovery) 98.9% - 101.2% 98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85% ≤ 2.0%

| Precision (Intermediate, %RSD) | 1.12% | ≤ 2.0% |

Table 5: Sensitivity and Robustness

Parameter Result
LOD 0.25 µg/mL
LOQ 0.83 µg/mL

| Robustness | No significant impact on results from minor parameter changes (%RSD < 2.0%). |

The linearity was excellent across the specified range, with an r² value of 0.9998. The method proved to be highly accurate and precise, with all recovery and %RSD values falling well within the pre-defined acceptance criteria. The low LOD and LOQ values indicate high sensitivity, making the method suitable for detecting trace amounts of the analyte.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of (S)-3,5,5-Trimethylpyrrolidin-2-one has been successfully developed and validated according to ICH guidelines. The systematic approach, beginning with an analysis of the analyte's fundamental properties, allowed for an efficient and logical progression to a final, optimized method. This application note provides a comprehensive protocol and scientific rationale that can be readily implemented by researchers and quality control laboratories.

References

  • Column Selection for Reversed-Phase HPLC - LCGC International. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations - Agilent. Available from: [Link]

  • Reversed-Phase HPLC Column Selection Guide - Phenomenex. Available from: [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4 - GALAK Chromatography. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology - RSC Publishing. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. Available from: [Link]

  • Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology - RSC Publishing. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC. Available from: [Link]

  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC. Available from: [Link]

  • Detection of β-Lactams and Chloramphenicol Residues in Raw Milk—Development and Application of an HPLC-DAD Method in Comparison with Microbial Inhibition Assays - MDPI. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available from: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]

  • 3,3,5-trimethyl-2-pyrrolidinone - Chemical Synthesis Database. Available from: [Link]

  • 3,5,5-trimethylpyrrolidin-2-one | 14482-00-9 | C7H13NO | Appchem. Available from: [Link]

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Application

Application Notes &amp; Protocols: (S)-3,5,5-Trimethylpyrrolidin-2-one as a Chiral Intermediate in Asymmetric Synthesis

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (S)-3,5,5-Trimethylpyrrolidin-2-one as a chiral intermediate for asymmetri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (S)-3,5,5-Trimethylpyrrolidin-2-one as a chiral intermediate for asymmetric synthesis. While direct, peer-reviewed literature on this specific lactam as a chiral auxiliary is limited, its structural features strongly suggest its utility in substrate-controlled stereoselective transformations. This guide is structured based on well-established principles of asymmetric synthesis using analogous chiral auxiliaries, such as those derived from pyroglutamic acid and the widely used Evans oxazolidinones. We present a predictive framework for its application, focusing on the mechanistic basis for stereocontrol, detailed model protocols for asymmetric alkylation, and methods for auxiliary cleavage. All proposed methodologies are grounded in authoritative, citable examples from closely related systems to ensure scientific integrity and provide a robust starting point for experimental validation.

Introduction and Structural Rationale

The pyrrolidine ring is a foundational scaffold in a vast number of pharmaceuticals and natural products.[1][2] The use of chiral intermediates, often derived from the "chiral pool," is a powerful strategy to introduce stereocenters with high fidelity.[3] (S)-3,5,5-Trimethylpyrrolidin-2-one is a compelling candidate for a chiral auxiliary due to its rigid five-membered lactam structure, a pre-defined stereocenter at the C3 position, and a gem-dimethyl substitution at the C5 position.

The core principle of a chiral auxiliary is to temporarily attach it to a prochiral substrate, guide a stereoselective reaction, and then be cleanly removed, leaving behind an enantiomerically enriched product.[3] The hypothesized efficacy of (S)-3,5,5-Trimethylpyrrolidin-2-one hinges on two key structural elements:

  • The C3-Methyl Group: This group is expected to influence the conformation of the N-acyl derivative, contributing to the overall steric environment.

  • The C5-gem-Dimethyl Group: This feature is predicted to be the dominant stereocontrolling element. By providing significant steric bulk, it should effectively shield one face of the corresponding metal-chelated enolate, forcing an electrophile to approach from the opposite, less-hindered face.

This guide will detail the theoretical basis and provide practical, adaptable protocols for harnessing this predicted stereocontrol.

Principle of Asymmetric Induction: A Mechanistic Hypothesis

The most common application for auxiliaries of this class is the diastereoselective alkylation of an N-acylated derivative. The reaction proceeds through a rigid, metal-chelated enolate intermediate. The stereochemical outcome is dictated by the conformation of this enolate and the steric environment created by the auxiliary.

  • N-Acylation: The auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl lactam.

  • Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), is used at low temperatures (typically -78 °C) to deprotonate the α-carbon of the acyl group. This forms a lithium or sodium enolate.

  • Chelate Formation: The metal cation (Li⁺ or Na⁺) coordinates with both the enolate oxygen and the lactam carbonyl oxygen. This creates a rigid, planar, five-membered chelate ring.

  • Facial Shielding: The gem-dimethyl group at the C5 position of the pyrrolidinone ring projects above this rigid plane. This sterically demanding group effectively blocks the top (si) face of the enolate.

  • Diastereoselective Alkylation: An incoming electrophile (e.g., an alkyl halide) is therefore directed to approach from the less-hindered bottom (re) face, resulting in the preferential formation of one diastereomer.

G cluster_0 Mechanism of Stereocontrol Acyl_Aux N-Acyl Auxiliary Base Base (e.g., LDA) -78 °C Acyl_Aux->Base Deprotonation Enolate Rigid Metal-Chelated (Z)-Enolate (Top face shielded by C5 gem-dimethyl group) Base->Enolate Electrophile Electrophile (E+) Enolate->Electrophile Bottom-face attack Product Single Diastereomer Product Electrophile->Product

Caption: Hypothesized mechanism for stereocontrol.

Experimental Protocols (Model Procedures)

The following protocols are based on well-established procedures for structurally related chiral auxiliaries and should serve as an excellent starting point for optimization.

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure attaches the prochiral acyl group to the auxiliary's nitrogen atom.

Materials:

  • (S)-3,5,5-Trimethylpyrrolidin-2-one

  • Acyl chloride (e.g., propionyl chloride) or anhydride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-3,5,5-Trimethylpyrrolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typical eluent: hexanes/ethyl acetate mixture).

Protocol 2: Diastereoselective Alkylation

This is the key stereocenter-forming step. Strict anhydrous conditions and low temperatures are critical for success.

Materials:

  • N-Acylated auxiliary from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide, allyl iodide)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C, or use a commercially available solution of LDA or NaHMDS.

  • Slowly add the base (1.1 eq) to the solution of the auxiliary. Stir for 45-60 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (1.2-1.5 eq) dropwise.

  • Stir the reaction at -78 °C (or as optimized) for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography. The two diastereomers can often be separated at this stage, or the diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Auxiliary Cleavage

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method depends on the desired functional group.

A. Hydrolytic Cleavage to yield a Chiral Carboxylic Acid

  • Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), THF/water solvent mixture.

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).

    • Stir the reaction at 0 °C for 2-4 hours, then at room temperature until the starting material is consumed (TLC).

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

    • Acidify the mixture with HCl (e.g., 1M) and extract the chiral carboxylic acid. The recovered auxiliary often remains in the aqueous layer or can be recovered by extraction under basic conditions.

B. Reductive Cleavage to yield a Chiral Primary Alcohol

  • Reagents: Lithium borohydride (LiBH₄), THF or Diethyl Ether.

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in anhydrous THF or ether.

    • Cool to 0 °C.

    • Add LiBH₄ (2.0-3.0 eq) portion-wise.

    • Stir at 0 °C to room temperature until the reaction is complete.

    • Carefully quench with saturated aqueous NH₄Cl or Rochelle's salt.

    • Perform a standard aqueous workup to isolate the chiral alcohol and recover the auxiliary.

Workflow Visualization & Data

The entire process, from auxiliary acylation to final product, represents a robust synthetic sequence for generating chiral building blocks.

G Aux (S)-Auxiliary Acyl N-Acylation (Protocol 1) Aux->Acyl Acyl_Aux N-Acyl Auxiliary Acyl->Acyl_Aux Alkyl Asymmetric Alkylation (Protocol 2) Acyl_Aux->Alkyl Alkylated_Aux Alkylated Product (High d.r.) Alkyl->Alkylated_Aux Cleave Auxiliary Cleavage (Protocol 3) Alkylated_Aux->Cleave Product Enantiopure Product (Acid, Alcohol, etc.) Cleave->Product Recovered_Aux Recovered Auxiliary Cleave->Recovered_Aux

Caption: General workflow for asymmetric synthesis.

Exemplary Performance Data

As direct data for (S)-3,5,5-Trimethylpyrrolidin-2-one is not available, the following table presents typical results for the asymmetric alkylation of an N-propionyl oxazolidinone, a well-documented system that operates on similar principles. This data serves as a benchmark for expected performance.

Electrophile (E-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl Bromide2-Methyl-3-phenylpropanoic acid derivative90-98%>99:1
Allyl Iodide2-Methyl-4-pentenoic acid derivative92-97%98:2
Methyl Iodide2-Methylpropanoic acid derivative85-95%>95:5
Isopropyl Iodide2,3-Dimethylbutanoic acid derivative70-80%>99:1

Table 1: Representative yields and selectivities for a related chiral auxiliary system.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Alkylation Incomplete enolate formation; Inactive alkylating agent; Sterically hindered electrophile.Ensure base is active and added slowly. Use a more reactive electrophile (I > Br > Cl). Consider adding HMPA (carcinogen) or DMPU as a co-solvent for difficult alkylations.
Low Diastereoselectivity Enolate equilibration; Reaction temperature too high; Incorrect base or solvent.Maintain strict temperature control (-78 °C or lower). Use lithium-based reagents (e.g., LDA) in THF to promote rigid chelation. Ensure rapid addition of the electrophile after enolate formation.
Incomplete Auxiliary Cleavage Insufficient reagent; Steric hindrance around the carbonyl.Increase equivalents of cleavage reagent (e.g., LiOH, LiBH₄). Increase reaction time or temperature moderately. For hindered substrates, consider alternative methods like transamidation.
Epimerization during Cleavage Harsh basic or acidic conditions, especially if the new stereocenter is α to a carbonyl.Use mild cleavage conditions (e.g., LiOH/H₂O₂ at 0 °C). Avoid high temperatures or prolonged exposure to strong base/acid during workup.

Conclusion

(S)-3,5,5-Trimethylpyrrolidin-2-one possesses the key structural attributes required of an effective chiral auxiliary for asymmetric synthesis. The gem-dimethyl group at the C5 position is poised to offer powerful stereodirection in the alkylation of its N-acyl derivatives through steric shielding of a rigid, chelated enolate. The model protocols and mechanistic rationale provided here, based on decades of research on analogous systems, offer a comprehensive and scientifically-grounded starting point for the practical application of this promising chiral intermediate. Experimental validation is required to determine the precise levels of stereoselectivity and optimize conditions, but the fundamental principles strongly support its potential as a valuable tool for constructing complex chiral molecules.

References

  • Sasaki, N. A., Hashimoto, C., & Paquette, L. A. (2002). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. The Journal of Organic Chemistry, 67(16), 5608–5615. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Tetrahedron Letters, 33(42), 6299-6302. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2025). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 30(1), 234. [Link]

  • Kaur, H., & Kumar, V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]

  • Applichem. (n.d.). 3,5,5-trimethylpyrrolidin-2-one. Appchem. [Link]

  • Hosseininejad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Sajeevan, T. K., & Gopinath, P. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 38-46. [Link]

  • Rao, T. S., & Roy, A. (2016). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 565-573. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

  • Kim, J., & Chang, S. (2020). Direct Regio- and Diastereoselective Synthesis of δ-Lactams from Acrylamides and Unactivated Alkenes Initiated by Rh(III)-catalyzed C-H Activation. Journal of the American Chemical Society, 142(4), 1897-1905. [Link]

  • Le, C. M., & Miller, S. J. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(42), 16639–16644. [Link]

  • Burlina, F., & Galibert, M. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(2), 1639–1646. [Link]

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  • Almansa, R., & Pedrosa, R. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14501–14511. [Link]

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Sources

Method

Application Note: Advanced Isolation and Characterization Techniques for Elexacaftor Process Impurities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Preparative Chromatography Introduction & Mechanistic Origins of Impurities Elexacaftor (ELX)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Preparative Chromatography

Introduction & Mechanistic Origins of Impurities

Elexacaftor (ELX) is a highly complex small-molecule cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is co-administered with tezacaftor and ivacaftor in the breakthrough triple-combination therapy, Trikafta®[1]. Due to its intricate molecular architecture—comprising a nicotinic acid core substituted with a fluorinated pyrazole and a sterically hindered pyrrolidine ring—the multi-step chemical synthesis of Elexacaftor is highly susceptible to generating process-related impurities[1].

To comply with stringent ICH Q3A/B and FDA guidelines, these impurities must be rigorously profiled, isolated, and structurally elucidated[1].

The Causality of Impurity Generation

Impurities in Elexacaftor synthesis do not occur randomly; they are direct consequences of the required reaction conditions:

  • Process-Related Impurities: The sterically hindered nature of the 2,2,4-trimethylpyrrolidine group and the 3,3,3-trifluoro-2,2-dimethylpropoxy moiety requires aggressive coupling conditions (e.g., elevated temperatures, strong bases). This inadvertently promotes incomplete conversions, des-fluoro by-products, and the formation of regioisomers during heterocyclic coupling[1].

  • Degradation Impurities: The amide and ether linkages within Elexacaftor are susceptible to acid/base hydrolysis, while the electron-rich rings can undergo oxidative and photolytic degradation when exposed to heat, moisture, or light[1],[2].

G SM Starting Materials (Nicotinic Acid Derivatives) Coupling1 Heterocyclic Coupling (Pyrazole / Pyrrolidine) SM->Coupling1 Intermediate Key Intermediates Coupling1->Intermediate ProcImp Process Impurities (Isomers, Unreacted SMs) Coupling1->ProcImp Side Reactions Coupling2 Alkylation & Amidation Intermediate->Coupling2 API Elexacaftor API Coupling2->API Coupling2->ProcImp Incomplete Conversion DegImp Degradation Impurities (Hydrolysis / Oxidation) API->DegImp Heat / Light / Moisture

Caption: Mechanistic pathway of Elexacaftor synthesis and the generation of process and degradation impurities.

Analytical Profiling: QbD-Driven RP-HPLC

Before preparative isolation can commence, a high-resolution analytical method is required. A Quality-by-Design (QbD) approach is critical here to ensure robust separation of Elexacaftor from its closely related structural isomers.

Causality Insight: Standard C18 columns often fail to resolve Elexacaftor impurities due to severe peak tailing caused by the basic pyrrolidine moiety interacting with free surface silanols. Utilizing an XBridge Shield RP18 column (which contains an embedded polar carbamate group) shields the silica surface, minimizing secondary interactions and providing sharp, symmetrical peaks for both polar and non-polar impurities[3],[4].

Table 1: Optimized RP-HPLC Conditions for Elexacaftor Impurity Profiling
ParameterCondition / ValueCausality / Rationale
Column XBridge Shield RP18 (150 × 4.6 mm, 3.5 μm)Embedded polar group minimizes secondary interactions with basic moieties[3],[4].
Mobile Phase A 10 mM KH₂PO₄ Buffer : Methanol (98:2, v/v), pH 3.2Acidic pH ensures ionization suppression of acidic functional groups, improving retention[4].
Mobile Phase B Acetonitrile : 2-Propanol : Water (70:20:10, v/v/v)2-Propanol enhances the solubility of highly hydrophobic fluorinated impurities[4].
Flow Rate 0.7 mL/minBalances column backpressure and optimal linear velocity for 3.5 μm particles[3],[4].
Detection PDA at 220 nmCaptures the maximum absorbance of the nicotinic acid and pyrazole chromophores[4].
Column Temp 27 °CStabilizes retention times against ambient fluctuations, crucial for isomer separation[3],[4].

Preparative Isolation Workflow

Once impurities are identified analytically, they must be isolated for structural elucidation (NMR, HRMS) to satisfy regulatory requirements. Preparative HPLC is the gold standard for this process, but it must be executed as a self-validating system to prevent the degradation or contamination of the isolated fractions.

G Crude Crude API Mixture Anal Analytical RP-HPLC Method Transfer Crude->Anal Prep Preparative HPLC (Scale-up) Anal->Prep Load Optimization Frac Fraction Collection (Peak-based) Prep->Frac QC Orthogonal Purity Check (>95% Target) Frac->QC QC->Prep Fail (Recycle) Lyo SPE Desalting & Lyophilization QC->Lyo Pass (>95%) Elucid Structural Elucidation (NMR / HRMS) Lyo->Elucid

Caption: Self-validating workflow for the preparative isolation and characterization of Elexacaftor impurities.

Detailed Experimental Protocols

Protocol A: Analytical Scale-Up to Preparative HPLC

Objective: Linearly scale the analytical RP-HPLC method to a preparative column to isolate 10–50 mg of process impurities. Self-Validating Logic: Scaling rules dictate that maintaining the ratio of column volume to injection volume ensures the chromatographic profile remains mathematically identical to the analytical scale. This prevents the co-elution of critical impurity pairs during scale-up.

  • Column Selection: Select a preparative column with identical stationary phase chemistry to the analytical method (e.g., XBridge Shield RP18 OBD Prep Column, 19 × 150 mm, 5 μm).

  • Flow Rate Scaling: Calculate the preparative flow rate using the geometric scale-up formula: Fprep​=Fanal​×(Dprep​/Danal​)2 .

    • Fprep​=0.7×(19/4.6)2≈12.0 mL/min.

  • Sample Preparation: Dissolve the crude Elexacaftor mother liquor (enriched in impurities) in a diluent of Water:Acetonitrile (40:60, v/v)[3].

    • Causality: Matching the diluent to the initial mobile phase conditions prevents sample solvent-induced band broadening. Ensure the sample is filtered through a 0.45 μm PTFE syringe filter to prevent column frit clogging.

  • Gradient Transfer: Apply the identical gradient timeframe used in the analytical method. If the preparative system's dwell volume differs significantly from the analytical system, introduce an isocratic hold at the beginning of the prep method to align retention times.

Protocol B: Fraction Collection, Desalting, and Lyophilization

Objective: Recover high-purity solid isolates of Elexacaftor impurities without inducing thermal degradation. Self-Validating Logic: Using an orthogonal UPLC-MS check before pooling fractions ensures that only the target isomer is advanced. Furthermore, removing the non-volatile phosphate buffer prior to lyophilization prevents the isolated impurity from being contaminated with inorganic salts.

  • Fractionation: Set the UV detector to 220 nm. Configure the fraction collector to trigger on the leading edge of the peak (threshold > 5 mAU) and stop at the trailing edge to avoid collecting peak tails where co-elution is most likely.

  • Orthogonal Purity Check: Immediately analyze an aliquot of each fraction using a rapid UPLC-MS method. Only pool fractions demonstrating >95% UV purity and matching the target m/z of the suspected impurity.

  • Buffer Removal (Desalting): Because Mobile Phase A contains 10 mM KH₂PO₄ (which is non-volatile), perform a desalting step.

    • Dilute the pooled fractions with LC-MS grade water to reduce the organic content below 5%.

    • Pass the solution through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

    • Wash with 3 column volumes of water to elute the phosphate salts.

    • Elute the purified Elexacaftor impurity with 100% Acetonitrile.

  • Lyophilization: Freeze the pure eluate in a shell-freezer at -80 °C. Lyophilize at < 0.1 mbar for 24–48 hours[5].

    • Causality: Lyophilization is strictly preferred over rotary evaporation, as the thermal stress of evaporation can artificially induce degradation impurities (e.g., hydrolysis of the amide bond), invalidating the isolation effort.

Conclusion

The isolation of Elexacaftor process impurities requires a highly systematic approach, bridging QbD-driven analytical chromatography with precise preparative scale-up. By utilizing embedded-polar stationary phases to handle the basic pyrrolidine moiety and employing rigorous desalting/lyophilization protocols, analytical scientists can successfully isolate highly pure degradation and process-related compounds. This self-validating workflow not only satisfies stringent regulatory requirements but directly informs upstream chemical process optimization, allowing chemists to trace impurities back to specific reaction parameters and suppress their formation[6].

References

  • Veeprho. "Elexacaftor Impurities and Related Compound." veeprho.com.
  • ACS Omega. "Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification." acs.org.
  • ResearchGate. "Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification." researchgate.net.
  • Scilit. "Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification." scilit.com.
  • Purdue University. "PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW: Trikafta (Elexacaftor/Tezacaftor/Ivacaftor)." purdue.edu.
  • Google Patents. "US20230092495A1 - Solid forms of tezacaftor and processes for the preparation thereof." google.com.

Sources

Application

GC-MS protocol for analyzing pyrrolidin-2-one derivatives in APIs

Comprehensive GC-MS Protocol for the Trace Analysis of Pyrrolidin-2-one Derivatives in Active Pharmaceutical Ingredients (APIs) Executive Summary Pyrrolidin-2-one derivatives—such as 2-Pyrrolidone (2-P), N-Methyl-2-pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive GC-MS Protocol for the Trace Analysis of Pyrrolidin-2-one Derivatives in Active Pharmaceutical Ingredients (APIs)

Executive Summary

Pyrrolidin-2-one derivatives—such as 2-Pyrrolidone (2-P), N-Methyl-2-pyrrolidone (NMP), N-Ethyl-2-pyrrolidone (NEP), and 1-Vinyl-2-pyrrolidone (NVP)—are highly polar, aprotic solvents and intermediates frequently utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). Due to their potential reproductive toxicity and mutagenic profiles, regulatory bodies (e.g., ICH Q3C) strictly limit their residual presence in final drug substances. This application note details a highly sensitive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to isolate and quantify these high-boiling lactams at trace levels, bypassing the limitations of traditional headspace techniques.

Scientific Rationale & Methodological Causality

Why GC-MS over Headspace GC-FID?

Historically, residual solvent analysis relies on Static Headspace Gas Chromatography coupled with Flame Ionization Detection (HS-GC-FID). However, pyrrolidin-2-one derivatives possess exceptionally high boiling points (e.g., NMP boils at ~202°C). In a standard headspace vial, these compounds exhibit low vapor pressure, resulting in poor partitioning into the gas phase and inadequate sensitivity[1]. While matrix modifiers (like high-boiling diluents) can be used, they often introduce severe background noise.

Transitioning to 2 provides the necessary sensitivity (low ppm to ppb) and selectivity to bypass complex API matrix interferences, making it the gold standard for volatile and semi-volatile trace impurities[3].

The Causality of Liquid-Liquid Extraction (LLE)

Direct injection of an API dissolved in a solvent is detrimental to the GC system; non-volatile API matrices rapidly accumulate in the inlet liner, creating active sites that cause peak tailing, signal degradation, and column contamination.

To prevent this, this protocol employs a targeted Liquid-Liquid Extraction (LLE) strategy. By dissolving the API in a strong aqueous base (e.g., 1N NaOH), salt-based APIs are neutralized and retained in the aqueous phase. The addition of Dichloromethane (DCM) selectively partitions the neutral, polar aprotic pyrrolidones into the organic layer[4]. This binary phase separation ensures that only the volatile analytes and the extraction solvent enter the GC-MS, preserving column lifespan and maximizing the signal-to-noise (S/N) ratio.

Analytical Workflow

GCMS_Workflow N1 API Matrix Weigh 100 mg API N2 Aqueous Dissolution Add 2.0 mL 1N NaOH N1->N2 Solubilize API N3 Liquid-Liquid Extraction Add 2.0 mL DCM + IS N2->N3 Partitioning N4 Phase Separation Centrifuge & Collect Organic Layer N3->N4 Isolate Analytes N5 GC-MS Analysis DB-5 Column, SIM Mode N4->N5 Direct Injection N6 Data Processing Quantification & SST N5->N6 Mass Spectra

Analytical workflow for isolating and quantifying pyrrolidin-2-one derivatives in APIs.

Experimental Protocol

Reagents & Materials
  • Extraction Solvent : Dichloromethane (DCM), GC-MS grade.

  • Aqueous Buffer : 1N Sodium Hydroxide (NaOH) in LC-MS grade water.

  • Reference Standards : 2-Pyrrolidone, N-Methyl-2-pyrrolidone (NMP), N-Ethyl-2-pyrrolidone (NEP), 1-Vinyl-2-pyrrolidone (NVP) (Purity >99.9%).

  • Internal Standard (IS) : N-Butylpyrrolidone (or NMP-d9). Causality: An IS structurally analogous to the targets ensures that any variations in extraction efficiency or injection volume are mathematically normalized.

Sample Preparation Methodology
  • API Solubilization : Accurately weigh 100.0 mg of the API into a 10 mL glass centrifuge tube with a PTFE-lined cap. Add 2.0 mL of 1N NaOH. Vortex for 1 minute until the API is fully dissolved or uniformly suspended.

  • Solvent Partitioning : Add exactly 2.0 mL of DCM containing the Internal Standard (at a concentration of 1.0 µg/mL).

  • Extraction : Vortex the biphasic mixture vigorously for 3 minutes. Causality: High-shear mixing maximizes the surface area between the aqueous and organic phases, driving the lactams into the DCM layer.

  • Phase Separation : Centrifuge the tubes at 4000 rpm for 5 minutes at 20°C to break any emulsions.

  • Collection : Using a glass Pasteur pipette, carefully extract the lower organic (DCM) layer, avoiding the aqueous boundary, and transfer it into a 2 mL GC autosampler vial equipped with a glass insert.

GC-MS Instrumental Parameters

The chromatographic separation is achieved using a mid-polar stationary phase, which provides optimal retention and peak symmetry for polar lactams[5].

  • GC System : Agilent 7890B or equivalent.

  • Column : DB-5MS or HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[6].

  • Carrier Gas : Helium (99.999%), constant flow at 1.2 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Mode : Splitless (or Split 10:1 depending on target LOQ), 1.0 µL injection volume.

  • Oven Temperature Program :

    • Initial: 40°C (Hold for 2.0 min)

    • Ramp 1: 15°C/min to 150°C

    • Ramp 2: 30°C/min to 250°C (Hold for 3.0 min to bake out any semi-volatile carryover).

  • MS Parameters : Electron Ionization (EI) source at 70 eV. Source Temp: 230°C. Quadrupole Temp: 150°C.

Self-Validating System & Quality Control (SST)

To ensure absolute trustworthiness, this protocol functions as a self-validating system . The method continuously proves its own efficacy during the run sequence through the following mechanisms:

  • Internal Standard Normalization : Because N-Butylpyrrolidone is added to the extraction solvent before phase separation, the final Analyte/IS peak area ratio automatically corrects for any minute losses during the physical transfer of the DCM layer.

  • System Suitability Test (SST) : Before analyzing unknown API samples, a standard mixture must be injected. The system is only deemed "suitable" if:

    • The chromatographic resolution ( Rs​ ) between NMP and NEP is ≥1.5 .

    • The Relative Standard Deviation (RSD) of the analyte peak areas over 5 replicate injections is ≤5.0% .

    • The Signal-to-Noise (S/N) ratio for the Limit of Quantification (LOQ) standard is ≥10 .

  • Matrix Spike Recovery : A known concentration of pyrrolidones is spiked into a blank API matrix prior to step 4.2.1. The calculated recovery must fall between 80% and 120%. Causality: This proves that the specific chemical structure of the API is not suppressing the extraction efficiency or causing ion suppression in the MS source.

Quantitative Data Presentation

The integration of GC-MS in SIM mode yields exceptional sensitivity, easily satisfying stringent regulatory thresholds. Below is a summary of typical validation parameters achieved using this protocol.

AnalyteTarget m/z (SIM)Qualifier IonsLOD (µg/g)LOQ (µg/g)Typical LLE Recovery (%)
2-Pyrrolidone 8584, 410.51.595.2 - 101.4
N-Methyl-2-pyrrolidone (NMP) 9998, 440.20.698.1 - 104.5
N-Ethyl-2-pyrrolidone (NEP) 11398, 840.20.696.5 - 103.8
1-Vinyl-2-pyrrolidone (NVP) 11184, 560.31.092.0 - 99.1
N-Butylpyrrolidone (IS) 14198, 84N/AN/AN/A

Note: LOD and LOQ are calculated based on S/N ratios of 3:1 and 10:1, respectively, relative to 100 mg of API.

Sources

Method

Chiral stationary phase chromatography for (S)-3,5,5-Trimethylpyrrolidin-2-one

An in-depth guide to the enantioselective separation of (S)-3,5,5-Trimethylpyrrolidin-2-one using Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC). Introduction: The Imperative of Chirality in Modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the enantioselective separation of (S)-3,5,5-Trimethylpyrrolidin-2-one using Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC).

Introduction: The Imperative of Chirality in Modern Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, chiral catalysts, and pharmaceutical agents.[1][2] The biological activity of these molecules is often intrinsically linked to their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[3] Consequently, the ability to separate and quantify enantiomers is a critical function in drug discovery, development, and quality control. (S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral lactam that serves as a valuable building block in the synthesis of more complex molecules. Ensuring its enantiomeric purity is paramount for the stereochemical integrity of the final product.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers.[3][4] This application note provides a comprehensive protocol for the chiral separation of 3,5,5-Trimethylpyrrolidin-2-one, focusing on a systematic approach to method development and a detailed, field-proven protocol.

Core Principle: The Mechanism of Chiral Recognition

Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to a difference in retention time for each enantiomer and, thus, their separation.[5]

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose functionalized with carbamate derivatives, are among the most powerful and versatile for a broad range of chiral compounds, including lactams.[5][6][7] The chiral recognition mechanism involves a combination of intermolecular interactions:

  • Hydrogen Bonding: The amide group in the pyrrolidinone ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O), interacting with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP contribute to retention.

  • Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer. The specific 3D arrangement of the methyl groups on the pyrrolidinone ring dictates how well each enantiomer can fit, leading to differential retention.[5]

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analytes Racemic Analyte CSP { Chiral Selector (Polysaccharide Backbone)} | { Chiral Groove} S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP:groove Stronger Interaction (Better Fit) R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP:groove Weaker Interaction (Poorer Fit) caption Principle of Chiral Recognition on a Polysaccharide-based CSP.

Caption: Principle of Chiral Recognition on a Polysaccharide-based CSP.

Application & Protocol: Separation of 3,5,5-Trimethylpyrrolidin-2-one Enantiomers

This section details the complete workflow for the successful chiral resolution of 3,5,5-Trimethylpyrrolidin-2-one.

I. Materials and Instrumentation
  • Instrumentation: HPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA-3, 3 µm, 4.6 x 150 mm). Immobilized phases offer greater solvent compatibility.

  • Chemicals:

    • (±)-3,5,5-Trimethylpyrrolidin-2-one (racemic standard)

    • (S)-3,5,5-Trimethylpyrrolidin-2-one (sample for analysis)

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Ethanol (EtOH) (HPLC Grade)

II. Experimental Workflow

The process follows a logical sequence from sample preparation to data analysis.

Caption: Experimental workflow for chiral HPLC analysis.

III. Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Racemic Standard: Prepare a stock solution of (±)-3,5,5-Trimethylpyrrolidin-2-one at a concentration of 1.0 mg/mL in the mobile phase.

    • Analysis Sample: Prepare a solution of the (S)-3,5,5-Trimethylpyrrolidin-2-one sample at a concentration of 1.0 mg/mL in the mobile phase.

  • HPLC System Setup and Equilibration:

    • Install the chiral column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed on the detector.

  • Chromatographic Analysis:

    • Set the detector wavelength to 210 nm (as lactams typically lack a strong chromophore).

    • Inject 5 µL of the racemic standard solution to identify the retention times of both enantiomers.

    • Inject 5 µL of the (S)-enantiomer sample solution to confirm peak identity and determine enantiomeric purity.

    • Record the chromatograms for analysis.

IV. Data Presentation and Analysis

The following table summarizes the optimized chromatographic conditions and the expected performance parameters.

ParameterValue
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL
Expected Retention Time (t_R1) ~ 8.5 min
Expected Retention Time (t_R2) ~ 10.2 min
Selectivity (α) > 1.2
Resolution (R_s) > 2.0

Calculations:

  • Selectivity (α): α = k₂ / k₁, where k = (t_R - t₀) / t₀. A value > 1 indicates separation.

  • Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w₁ + w₂). A value ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Method Optimization and Troubleshooting

While the proposed method is robust, adjustments may be necessary depending on the specific HPLC system and sample matrix.

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (R_s < 1.5) Mobile phase strength is too high or too low.Decrease the percentage of IPA (e.g., to 95:5 Hex/IPA) to increase retention and potentially improve resolution. Alternatively, try a different alcohol modifier like ethanol.
Broad or Tailing Peaks Secondary interactions with silica support; analyte overload.Add a small amount of an acidic or basic modifier to the mobile phase (0.1% TFA for acidic analytes, 0.1% DEA for basic analytes) to improve peak shape.[1][6] Reduce sample concentration.
No Separation The chosen CSP is not suitable for the analyte.Screen other types of CSPs, such as a cellulose-based column (e.g., CHIRALCEL® OD) or a cyclodextrin-based column.[8][9]
Inconsistent Retention Times Inadequate column equilibration; temperature fluctuations; pump issues.Ensure the column is fully equilibrated. Use a column thermostat for precise temperature control. Check the pump for leaks and ensure proper degassing of the mobile phase.

References

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PMC. Available at: [Link]

  • Chiral stationary phases for HPLC. ResearchGate. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Taylor & Francis Online. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Available at: [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation. ACS Publications. Available at: [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Chiral Separation Techniques. Chemist Library. Available at: [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Enantioselective chromatography in drug discovery. PubMed. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Semantic Scholar. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

  • Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping. NSF PAR. Available at: [Link]

  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. MDPI. Available at: [Link]

Sources

Application

Application Note: Preparation and Characterization of Reference Standards for CAS 1897387-75-5

Executive Summary & Mechanistic Context CAS 1897387-75-5, chemically identified as (S)-3,5,5-trimethylpyrrolidin-2-one , is a critical chiral building block in modern pharmaceutical synthesis[1]. Its most prominent appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

CAS 1897387-75-5, chemically identified as (S)-3,5,5-trimethylpyrrolidin-2-one , is a critical chiral building block in modern pharmaceutical synthesis[1]. Its most prominent application is serving as the direct precursor to the (4S)-2,2,4-trimethylpyrrolidine moiety found in Elexacaftor (VX-445) , a breakthrough Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator[2].

Because the spatial orientation of the (S)-stereocenter is strictly required for the API's biological efficacy in restoring Phe508del CFTR protein function[3], the preparation of highly pure, enantiomerically validated reference standards of CAS 1897387-75-5 is a regulatory necessity. This application note details a self-validating synthetic workflow, combining a Favorskii-type ring contraction with asymmetric hydrogenation, to produce reference-grade (S)-3,5,5-trimethylpyrrolidin-2-one.

Mechanistic Insights & Synthetic Causality

The synthesis of the reference standard bypasses traditional, low-yield chiral resolution by employing a targeted asymmetric route[4].

  • Favorskii-Type Ring Contraction : The synthesis begins with 2,2,6,6-tetramethylpiperidin-4-one. Reacting this 6-membered ring with chloroform and sodium hydroxide generates a reactive dihalomethyl intermediate that undergoes a Favorskii rearrangement to form a 5-membered pyrrolidinone ring[5].

  • The Acid Quench Causality : The initial Favorskii reaction yields a crude mixture containing the desired 5,5-dimethyl-3-methylenepyrrolidin-2-one alongside a highly stubborn N-protected byproduct (5,5-dimethyl-3-methylene-1-(prop-1-en-2-yl)pyrrolidin-2-one). Causality: Instead of utilizing complex chromatography, treating this crude mixture directly with acid selectively cleaves the N-(prop-1-en-2-yl) group, driving the byproduct to the desired intermediate and drastically improving overall yield[5].

  • Asymmetric Hydrogenation : The exocyclic double bond of the intermediate is reduced using hydrogen gas and a chiral Ruthenium (or Rhodium) catalyst. Causality: The chiral ligand environment of the catalyst selectively dictates the facial delivery of hydrogen, establishing the (S)-configuration at C3 with >99% enantiomeric excess (ee)[4]. This eliminates the need for downstream chiral separation, which is notoriously inefficient for small lactams.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 5,5-Dimethyl-3-methylenepyrrolidin-2-one
  • Step 1: Charge a jacketed reactor with 2,2,6,6-tetramethylpiperidin-4-one (1.0 eq) and chloroform (excess) under an inert nitrogen atmosphere.

  • Step 2: Slowly add aqueous NaOH (3 to 15 molar equivalents) while maintaining the internal temperature below 30 °C to control the exothermic rearrangement[5].

  • Step 3 (IPC): Monitor the reaction via GC-FID. Self-Validation: Do not proceed until the starting material peak area is ≤ 2.0%.

  • Step 4: Quench the reaction mixture with aqueous HCl until the pH is < 2. Stir vigorously for 2 to 4 hours at room temperature.

  • Step 5 (IPC): Analyze the organic layer via LC-MS. Self-Validation: Confirm the complete disappearance of the N-(prop-1-en-2-yl) byproduct mass signal[5].

  • Step 6: Extract with ethyl acetate, neutralize the organic layer with aqueous NaHCO3, dry over Na2SO4, and concentrate under vacuum to yield the intermediate.

Protocol 2: Asymmetric Hydrogenation to CAS 1897387-75-5
  • Step 1: Dissolve the crude 5,5-dimethyl-3-methylenepyrrolidin-2-one in anhydrous methanol.

  • Step 2: Add a chiral Ru-catalyst (e.g., Ru(OAc)2((S)-BINAP) or equivalent) at a 1-5 mol% loading under strict oxygen-free conditions[4].

  • Step 3: Pressurize the reactor with H2 gas (10–30 bar) and heat to 30–50 °C.

  • Step 4 (IPC): Monitor hydrogen pressure drop. Self-Validation: The reaction is deemed complete when H2 uptake ceases and pressure stabilizes.

  • Step 5: Filter the mixture through a pad of Celite to remove the bulk catalyst and concentrate the filtrate.

Protocol 3: Purification to Reference Standard Grade
  • Step 1: Recrystallize the crude (S)-3,5,5-trimethylpyrrolidin-2-one from a heptane/ethyl acetate solvent system.

  • Step 2: Dry the resulting white crystals in a vacuum oven at 40 °C until a constant weight is achieved.

  • Step 3 (IPC): Perform Chiral GC analysis. Self-Validation: The batch is only certified as a reference standard if the (S)-isomer ee is ≥ 99.0%.

(Note: For downstream API synthesis, this lactam is further reduced using LiAlH4 at 60–63 °C to yield the (S)-2,2,4-trimethylpyrrolidine building block[6].)

Analytical Characterization & Data Presentation

To ensure the trustworthiness of the reference standard for regulatory submissions (e.g., ICH Q3A impurity profiling), the following quantitative metrics must be met.

Table 1: Target Specifications for CAS 1897387-75-5 Reference Standard

ParameterAnalytical MethodSpecification Limit
Appearance Visual InspectionWhite to off-white crystalline solid
Chemical Purity GC-FID≥ 99.5% (Area %)
Enantiomeric Excess Chiral GC≥ 99.0% (S-isomer)
Water Content Karl Fischer Titration≤ 0.5% w/w
Heavy Metals (Ru) ICP-MS≤ 10 ppm
Identity 1H NMR & 13C NMRConforms to structural assignment

Table 2: Representative 1H NMR Spectral Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Correlation
6.50 - 7.00Broad singlet1HN-H (Lactam proton, concentration dependent)
2.20 - 2.50Multiplet1HC3-H (Methine at the chiral center)
1.80 - 2.00Multiplet1HC4-H (Diastereotopic methylene proton)
1.40 - 1.60Multiplet1HC4-H (Diastereotopic methylene proton)
1.25Singlet6HC5-(CH3)2 (Gem-dimethyl group)
1.15Doublet (J ≈ 7 Hz)3HC3-CH3 (Methyl group at the chiral center)

Table 3: In-Process Control (IPC) Metrics for Self-Validating Workflows

Process StepIPC MethodCritical Quality Attribute (CQA)Acceptance Criteria
Favorskii ContractionGC-FIDStarting Material Conversion≤ 2.0% unreacted piperidinone
Acid QuenchLC-MSByproduct EliminationUndetectable N-(prop-1-en-2-yl) derivative
HydrogenationChiral GCEnantiomeric Excess≥ 99.0% (S)-isomer
Final DryingKarl FischerMoisture Content≤ 0.5% w/w

Mandatory Visualization

G N1 2,2,6,6-tetramethylpiperidin-4-one (Starting Material) N2 Favorskii Ring Contraction (CHCl3, NaOH) N1->N2 N3 5,5-dimethyl-3-methylenepyrrolidin-2-one (Intermediate) N2->N3 Acid Quench N4 Asymmetric Hydrogenation (H2, Chiral Ru Catalyst) N3->N4 N5 (S)-3,5,5-trimethylpyrrolidin-2-one CAS 1897387-75-5 (Reference Standard) N4->N5 >99% ee N6 Reduction (LiAlH4) N5->N6 N7 (S)-2,2,4-trimethylpyrrolidine (API Building Block) N6->N7 N8 Elexacaftor (VX-445) (CFTR Modulator API) N7->N8 Cross-Coupling

Figure 1: Synthetic workflow from piperidinone to Elexacaftor, highlighting CAS 1897387-75-5.

References

  • Title: (5S)
  • Title: US11434201B2 - Processes for preparing pyrrolidine compounds Source: Google Patents URL
  • Title: OLACAFTOR, VX 440 - New Drug Approvals Source: New Drug Approvals URL
  • Source: Googleapis.
  • Source: PMC (PubMed Central)
  • Title: VX-445, Elexacaftor, エレクサカフトル Source: New Drug Approvals URL

Sources

Method

LC-MS/MS Quantification of (S)-3,5,5-Trimethylpyrrolidin-2-one in Elexacaftor Drug Substance

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary & Chemical Context (S)-3,5,5-Trimethylpyrrolidin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary & Chemical Context

(S)-3,5,5-Trimethylpyrrolidin-2-one (CAS: 1897387-75-5) is a critical chiral intermediate and potential process-related impurity in the synthesis of Elexacaftor , a breakthrough Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector[1]. During bulk drug manufacturing, this pyrrolidinone derivative is reacted in tetrahydrofuran (THF) to form the functional (S)-2,2,4-trimethylpyrrolidin-1-yl moiety of the final Elexacaftor API[2].

Regulatory frameworks, such as ICH Q3A(R2), mandate the rigorous monitoring and control of unreacted starting materials in the final drug substance. However, quantifying (S)-3,5,5-trimethylpyrrolidin-2-one presents a unique analytical challenge:

  • Lack of Chromophore: Unlike the highly conjugated Elexacaftor molecule, this aliphatic pyrrolidinone lacks a strong UV chromophore, rendering conventional HPLC-UV methods blind at trace levels (ppm)[3].

  • High Polarity & Low Mass: With a molecular weight of 127.18 g/mol , it requires a highly selective detection mechanism to avoid matrix interference from the massive API peak.

To solve this, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This guide outlines a self-validating, robust LC-MS/MS protocol designed to quantify trace levels of (S)-3,5,5-trimethylpyrrolidin-2-one with high precision, leveraging electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Methodological Rationale: The "Why" Behind the Protocol

As analytical scientists, we must build methods where every parameter serves a deliberate mechanistic purpose.

Chromatographic Strategy

Unsubstituted pyrrolidinones typically suffer from poor retention on standard Reversed-Phase (RP) columns, often necessitating Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. However, the three methyl groups on (S)-3,5,5-trimethylpyrrolidin-2-one significantly increase its lipophilicity. We utilize a polar-embedded C18 column (e.g., Waters XBridge Shield RP18). The embedded carbamate group prevents stationary phase collapse under highly aqueous conditions while providing alternate selectivity, ensuring the analyte is retained well beyond the void volume ( k′>2 ) where ion suppression is most severe[3][5].

Mass Spectrometry & Divert Valve Logic

We utilize ESI in positive mode. The acidic mobile phase (0.1% Formic Acid) ensures the pyrrolidinone nitrogen is fully protonated, yielding a strong [M+H]+ precursor ion at m/z 128.2. Critical Causality: Elexacaftor is a massive, hydrophobic molecule (MW 597.66 g/mol ) injected at high concentrations (e.g., 10 mg/mL). If this API plug enters the MS source, it will cause catastrophic ion suppression, source fouling, and detector saturation. Therefore, a post-column divert valve is programmed to send the eluent to waste during the API's retention window, protecting the mass spectrometer.

Workflow A API Sample (10 mg/mL) B Dilution & Centrifugation A->B C RP-HPLC (Divert Valve) B->C D ESI+ Ionization [M+H]+ 128.2 C->D E MRM Detection (Trace Quant) D->E

Analytical workflow for trace quantification of (S)-3,5,5-Trimethylpyrrolidin-2-one.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte Standard: (S)-3,5,5-Trimethylpyrrolidin-2-one (Purity >98%)[1].

  • Internal Standard (IS): Isotope-labeled analog (e.g., (S)-3,5,5-trimethylpyrrolidin-2-one-d3) to compensate for matrix effects. If unavailable, standard addition must be used.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid and Ammonium Formate.

Sample & Standard Preparation
  • Diluent Preparation: Mix Water:ACN (50:50, v/v).

  • Standard Stock: Dissolve 10.0 mg of (S)-3,5,5-trimethylpyrrolidin-2-one reference standard in 10.0 mL of diluent (1 mg/mL). Serially dilute to create a calibration curve ranging from 1 ng/mL to 100 ng/mL.

  • API Sample Preparation: Accurately weigh 100.0 mg of Elexacaftor drug substance into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Final concentration: 10 mg/mL).

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to remove any insoluble particulates before transferring the supernatant to an LC vial.

Instrumental Parameters

Table 1: Liquid Chromatography (UHPLC) Conditions

ParameterSpecification / Value
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)[3]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Gradient Program 0-2 min: 5% B; 2-6 min: 5% 60% B; 6-8 min: 60% 95% B; 8-10 min: 95% B; 10-10.1 min: 5% B; 10.1-14 min: 5% B
Divert Valve Logic 0.0 - 5.0 min: To MS (Analyte Window); 5.0 - 10.0 min: To Waste (API Elution) ; 10.0 - 14.0 min: To MS

Table 2: Mass Spectrometry (Triple Quadrupole) MRM Conditions

ParameterSpecification / Value
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Desolvation Temp 450 °C
Precursor Ion ( [M+H]+ ) m/z 128.2
Quantifier Product Ion m/z 85.1 (Collision Energy: 15 eV) [Representative loss of -HNCO]
Qualifier Product Ion m/z 69.1 (Collision Energy: 22 eV)
Dwell Time 50 ms per transition

(Note: Exact CE and product ions must be tuned on the specific mass spectrometer using direct infusion prior to validation).

Self-Validating System: Method Validation Criteria

To ensure the trustworthiness of the analytical data, the method must operate as a self-validating system. Every batch must pass the following sequential logic gates before data is accepted, adhering to ICH Q2(R2) guidelines.

Validation A System Suitability (S/N > 10) B Matrix Effect (Post-Column) A->B C Spike Recovery (80-120%) B->C D Method Robustness (ICH Q2) C->D

Sequential self-validation workflow ensuring analytical trustworthiness and compliance.

Table 3: Validation Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
System Suitability 6 replicate injections of the 10 ng/mL standard.%RSD of peak area 5.0%; Tailing factor 1.5.
Specificity & Matrix Effect Post-column infusion of analyte while injecting a blank API matrix.No ion suppression/enhancement > ± 15% at the analyte retention time.
Linearity (LOQ to 120%) 6 calibration points (e.g., 1, 5, 10, 25, 50, 100 ng/mL).Correlation coefficient ( R2 ) 0.995; Residuals 15%.
Accuracy (Spike Recovery) Spike API sample with 50 ng/mL of analyte (n=3).Mean recovery between 80% and 120%.
Limit of Quantitation (LOQ) Lowest concentration injected with acceptable precision.Signal-to-Noise (S/N) 10; %RSD 10%.

References

  • [2] Google Patents (Vertex Pharmaceuticals). US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. Retrieved from:

  • [3] Scilit / ACS Omega. Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. Retrieved from: [Link]

  • [4] PubMed. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved from:[Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Biologically Active Compounds Using Chiral Pyrrolidinones

Introduction: The Pyrrolidinone Nucleus as a Privileged Scaffold in Drug Discovery The pyrrolidinone ring, a five-membered nitrogen-containing lactam, represents a cornerstone in modern medicinal chemistry. Its unique co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidinone Nucleus as a Privileged Scaffold in Drug Discovery

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, represents a cornerstone in modern medicinal chemistry. Its unique combination of structural and physicochemical properties—including a capacity for hydrogen bonding, conformational rigidity, and metabolic stability—has established it as a "privileged scaffold".[1] This term denotes a molecular framework capable of providing high-affinity ligands for multiple, unrelated biological targets. The versatility of the pyrrolidinone core is evidenced by its presence in over 20 FDA-approved drugs, targeting a wide array of diseases from bacterial infections to cancer and neurological disorders.[1][2]

The introduction of stereocenters into the pyrrolidinone ring dramatically expands its utility. Chirality is fundamental to molecular recognition in biological systems; the specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with enantioselective targets like enzymes and receptors.[3][4] Consequently, the development of robust, stereocontrolled synthetic methods to access enantiopure pyrrolidinones is a critical endeavor in drug discovery, enabling the fine-tuning of pharmacological activity and the reduction of off-target effects.[3]

This guide provides an in-depth exploration of key synthetic strategies for constructing chiral pyrrolidinones, explains the causality behind critical experimental choices, and furnishes detailed protocols for their implementation in a research setting.

Asymmetric Synthesis via Catalytic 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile (an alkene) is one of the most powerful and convergent strategies for assembling the pyrrolidine ring.[5] This method allows for the simultaneous formation of multiple C-C bonds and the creation of several stereocenters in a single, atom-economical step. The key to achieving high enantioselectivity lies in the use of chiral catalysts, typically transition metal complexes, which coordinate to the reactants and orchestrate their approach within a chiral environment.[6][7]

Causality & Mechanistic Insight: Chiral silver (Ag) and copper (Cu) catalysts are frequently employed.[5][6] For instance, a Ag(I) catalyst coordinated with a chiral phosphine ligand (like Fesulphos) can effectively create a chiral pocket. The azomethine ylide, generated in situ from an α-iminoester, coordinates to this chiral metal center. The dipolarophile is then directed to a specific face of the ylide, leading to a highly stereoselective cycloaddition. The endo or exo selectivity of the product is often dictated by steric and electronic factors, with the endo product frequently favored due to secondary orbital interactions.[5]

cluster_0 Catalytic Cycle Iminoester Iminoester Azomethine_Ylide Azomethine_Ylide Iminoester->Azomethine_Ylide Base Catalyst_Complex Chiral Catalyst-Ylide Complex Azomethine_Ylide->Catalyst_Complex Chiral_Catalyst Ag(I)/Fesulphos Chiral_Catalyst->Catalyst_Complex Cycloaddition_TS [3+2] Cycloaddition Transition State Catalyst_Complex->Cycloaddition_TS Dipolarophile Alkene Dipolarophile->Cycloaddition_TS Product_Complex Product-Catalyst Complex Cycloaddition_TS->Product_Complex Product_Complex->Chiral_Catalyst Catalyst Regeneration Pyrrolidine Enantioenriched Pyrrolidine Product_Complex->Pyrrolidine

Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.

Data Presentation: Performance of Chiral Catalysts in [3+2] Cycloaddition

The choice of metal, ligand, and substrate significantly impacts the reaction's efficiency and stereochemical outcome. The following table summarizes representative results.

EntryYlide PrecursorDipolarophileCatalyst SystemYield (%)d.r. (endo:exo)ee (%)Reference
1Glycine methyl ester deriv.N-MethylmaleimideCu(I)/Fesulphos75>95:595[5]
2Alanine methyl ester deriv.Dimethyl fumarateAgOAc/(R)-Fesulphos9498:298[5]
3Benzaldehyde-derived imineMethyl AcrylateAgOAc/Ligand89>20:187[6]
Protocol 1: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a highly substituted chiral pyrrolidine.

Materials:

  • Silver Acetate (AgOAc)

  • Chiral Phosphine Ligand (e.g., (R)-Fesulphos)

  • α-Iminoester (e.g., from an aromatic aldehyde and an amino acid ester)

  • Dipolarophile (e.g., N-substituted maleimide or an acrylate)

  • Anhydrous Toluene

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Silver Acetate (1.0 mol%) and the chiral ligand (1.1 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the dipolarophile (1.0 equivalent).

  • Reactant Addition: In a separate flask, dissolve the α-iminoester (1.2 equivalents) in anhydrous toluene. Add this solution to the reaction mixture dropwise over 10 minutes at the specified reaction temperature (e.g., 0 °C to room temperature).[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours). The choice of eluent for TLC will depend on the polarity of the substrates and product.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified or subjected to an aqueous workup. For workup, dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system (e.g., hexane/ethyl acetate gradient) must be optimized to separate the desired diastereomer.

  • Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC to determine the enantiomeric excess (ee).

Organocatalytic Enantioselective Synthesis

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding contamination with toxic heavy metals. Chiral pyrrolidine derivatives, particularly those derived from the natural amino acid proline, are among the most successful organocatalysts.[8][9]

Causality & Mechanistic Insight: These catalysts operate primarily through two key activation modes: enamine and iminium ion catalysis.[8] For instance, in a Michael addition of an aldehyde to a nitroolefin, a chiral secondary amine catalyst (like a diarylprolinol silyl ether) reacts with the aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the enamine to attack one specific face of the nitroolefin, establishing a new stereocenter. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the cycle.[5] This approach provides a highly efficient route to functionalized chiral pyrrolidines and pyrrolidinones.

cluster_1 Enamine Catalysis Workflow Aldehyde Aldehyde Enamine Nucleophilic Enamine Intermediate Aldehyde->Enamine Organocatalyst Chiral Pyrrolidine (e.g., Diarylprolinol deriv.) Organocatalyst->Enamine Michael_Addition Stereoselective Michael Addition Enamine->Michael_Addition Nitroalkene Michael Acceptor (e.g., Nitroalkene) Nitroalkene->Michael_Addition Iminium_Ion Iminium Ion Michael_Addition->Iminium_Ion Iminium_Ion->Organocatalyst Catalyst Regeneration Product Chiral Adduct Iminium_Ion->Product Water H₂O Water->Iminium_Ion

Caption: General workflow for organocatalytic Michael addition.

Protocol 2: Organocatalyzed Aza-Michael Cyclization for Pyrrolidine Synthesis

This protocol outlines the "clip-cycle" strategy, an intramolecular aza-Michael reaction to form chiral pyrrolidines, catalyzed by a chiral phosphoric acid (CPA).[10]

Materials:

  • N-protected bis-homoallylic amine substrate

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP or (R)-TiPSY) (5-20 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Molecular sieves (4 Å)

  • Inert atmosphere apparatus

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel containing activated 4 Å molecular sieves, add the N-protected bis-homoallylic amine substrate (1.0 equivalent) and the chiral phosphoric acid catalyst (0.1 equivalents).

  • Solvent Addition: Add anhydrous solvent via syringe under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for the required time (typically 24-48 hours).[10]

  • Monitoring: Follow the disappearance of the starting material using TLC or ¹H NMR analysis of aliquots.

  • Workup: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate, to remove the catalyst and molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the resulting crude pyrrolidine derivative by flash column chromatography. Determine the enantiomeric ratio using chiral stationary phase HPLC.[10]

Synthesis from the Chiral Pool: A Reliable Strategy

The "chiral pool" refers to the collection of inexpensive, enantiopure natural products like amino acids, sugars, and terpenes. These molecules serve as excellent starting materials, as their inherent chirality can be transferred to the target molecule, obviating the need for an asymmetric induction step. L-proline, L-threonine, and L-(+)-tartaric acid are common precursors for chiral pyrrolidines and pyrrolidinones.[11][12][13]

Causality & Experimental Choice: Starting with a molecule like L-threonine provides two pre-defined stereocenters.[12] The synthetic design then focuses on a sequence of reactions that build the ring and modify functional groups without disturbing these original stereocenters. A common ring-closing strategy is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated. This approach is highly reliable for producing a single enantiomer, as the stereochemical integrity is carried over from the starting material.

Start Chiral Pool Starting Material (e.g., L-Threonine) FG_Manipulation Functional Group Manipulation (e.g., Esterification) Start->FG_Manipulation Cyclization_Precursor Acyclic Diester Precursor FG_Manipulation->Cyclization_Precursor Ring_Closure Intramolecular Cyclization (e.g., Dieckmann Condensation) Cyclization_Precursor->Ring_Closure Core_Scaffold Chiral Pyrrolidinone Core Ring_Closure->Core_Scaffold Derivatization Further Derivatization Core_Scaffold->Derivatization Final_Product Biologically Active Compound Derivatization->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-3,5,5-Trimethylpyrrolidin-2-one

Welcome to the technical support center for the synthesis of (S)-3,5,5-Trimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-3,5,5-Trimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthetic route, improve yield and enantioselectivity, and overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of (S)-3,5,5-Trimethylpyrrolidin-2-one, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Question: My synthesis of (S)-3,5,5-Trimethylpyrrolidin-2-one is resulting in a low overall yield. What are the likely causes and how can I improve it?

Answer: Low yields in lactam synthesis can stem from several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Incomplete Cyclization: The intramolecular cyclization to form the lactam ring can be a critical, and sometimes sluggish, step.

    • Causality: The nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl group are key. Steric hindrance around the reaction centers can also impede cyclization.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Prolonging the reaction time may also drive the reaction to completion.

      • Choice of Base: The base plays a crucial role in deprotonating the amine to initiate the cyclization. If using a weaker base like a carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

      • Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can often enhance the rate of nucleophilic substitution reactions.

  • Side Reactions: Competing side reactions can significantly consume starting materials or the desired product.

    • Causality: The presence of multiple reactive sites in the precursor molecule can lead to undesired intermolecular reactions or the formation of byproducts.

    • Troubleshooting Steps:

      • Concentration Control: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.

      • Protecting Group Strategy: If the starting material has other reactive functional groups, consider a protecting group strategy to mask them during the cyclization step.

  • Product Degradation: The lactam product might be susceptible to hydrolysis under certain conditions.

    • Causality: Lactams can undergo hydrolysis, especially in the presence of strong acids or bases and water.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Work-up pH: During the work-up, maintain a neutral or slightly acidic pH to prevent base-catalyzed hydrolysis of the lactam ring.

Issue 2: Poor Enantioselectivity

Question: I am struggling to achieve high enantiomeric excess (ee) for the (S)-enantiomer. What factors influence the stereochemical outcome?

Answer: Achieving high enantioselectivity in asymmetric synthesis is a common challenge. The choice of chiral catalyst or auxiliary and precise control of reaction conditions are paramount.

Potential Causes and Solutions:

  • Suboptimal Chiral Catalyst/Auxiliary: The effectiveness of the chiral source is the most critical factor.

    • Causality: The chiral catalyst or auxiliary creates a chiral environment that favors the formation of one enantiomer over the other. Its structure and interaction with the substrate determine the degree of stereocontrol.

    • Troubleshooting Steps:

      • Catalyst Screening: If using a catalytic asymmetric method, screen a variety of chiral ligands or organocatalysts. For instance, in an organocatalytic approach, different proline derivatives or chiral phosphoric acids can be tested.[1]

      • Auxiliary Modification: If employing a chiral auxiliary approach, modifying the structure of the auxiliary can enhance stereochemical induction.

  • Incorrect Reaction Temperature: Temperature can have a significant impact on the transition states leading to the two enantiomers.

    • Causality: Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the effect on the enantiomeric excess.

  • Solvent Effects on Stereoselectivity: The solvent can influence the conformation of the catalyst-substrate complex.

    • Causality: The polarity and coordinating ability of the solvent can affect the non-covalent interactions that govern stereochemical recognition.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to find the optimal medium for high enantioselectivity.

Issue 3: Difficulty in Purification

Question: I am having trouble separating the desired (S)-3,5,5-Trimethylpyrrolidin-2-one from byproducts and the racemic mixture. What purification strategies are most effective?

Answer: Purification of chiral compounds often requires specialized techniques to separate enantiomers and closely related impurities.

Potential Causes and Solutions:

  • Co-elution of Impurities: Non-chiral byproducts may have similar polarities to the desired product, making separation by standard column chromatography difficult.

    • Causality: Structural similarity between the product and impurities can lead to overlapping retention times on silica gel.

    • Troubleshooting Steps:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients in your column chromatography.

      • Alternative Stationary Phases: Consider using other stationary phases like alumina or reverse-phase silica.

  • Separation of Enantiomers: Isolating the desired (S)-enantiomer from a racemic or scalemic mixture requires a chiral separation method.

    • Causality: Enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for separation.

    • Troubleshooting Steps:

      • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers at both analytical and preparative scales.[2][3] Polysaccharide-based CSPs are often successful for lactam separations.

      • Diastereomeric Salt Crystallization: If the product can be derivatized to form a salt with a chiral resolving agent (e.g., a chiral acid or base), the resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.

      • Enzymatic Resolution: In some cases, enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of (S)-3,5,5-Trimethylpyrrolidin-2-one.

1. What are the most common synthetic routes to prepare (S)-3,5,5-Trimethylpyrrolidin-2-one?

Several synthetic strategies can be employed, with the choice often depending on the available starting materials and desired scale. Key approaches include:

  • Asymmetric Intramolecular Cyclization: This is a common strategy involving the cyclization of a chiral precursor. The chirality can be introduced through the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalyst.

  • Organocatalytic Michael Addition: An α,β-unsaturated compound can undergo a Michael addition with a nucleophile, catalyzed by a chiral organocatalyst like a proline derivative, to set the stereocenter, followed by cyclization.[4][5]

  • Biocatalytic Methods: The use of enzymes, such as transaminases, can offer high enantioselectivity under mild reaction conditions.[6]

2. How can I determine the enantiomeric excess (ee) of my product?

The most reliable method for determining the enantiomeric excess of (S)-3,5,5-Trimethylpyrrolidin-2-one is through chiral High-Performance Liquid Chromatography (HPLC) .[3] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent can also be used to determine the ee.

3. What are the key spectroscopic signatures to confirm the structure of 3,5,5-Trimethylpyrrolidin-2-one?

  • ¹H NMR: Expect to see signals corresponding to the methyl groups (singlets and a doublet), the methylene protons on the ring (diastereotopic protons, appearing as complex multiplets), and the N-H proton (a broad singlet).[7]

  • ¹³C NMR: Characteristic signals will include those for the carbonyl carbon (in the range of 170-180 ppm), the quaternary carbon, and the other carbons of the pyrrolidinone ring and methyl groups.[8][9]

  • IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the lactam carbonyl group. A band around 3200-3400 cm⁻¹ corresponds to the N-H stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

4. What are some common side reactions to be aware of during the synthesis?

  • Polymerization: Intermolecular reactions can lead to the formation of oligomers or polymers, especially at high concentrations.

  • Racemization: If the chiral center is adjacent to a carbonyl group, there is a risk of racemization under harsh basic or acidic conditions.

  • Formation of Furan Byproducts: In some ring-closing reactions, particularly under strongly acidic conditions, the formation of furan derivatives can be a competing pathway.

5. Are there any safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handling all chemicals with care, and consulting the Safety Data Sheets (SDS) for specific hazards.

  • Being particularly cautious when working with strong bases like sodium hydride, which is flammable and reactive with water.

Data and Protocols

Table 1: Comparison of Reaction Conditions for Chiral Lactam Synthesis

ParameterMethod A: OrganocatalysisMethod B: BiocatalysisMethod C: Asymmetric Insertion
Catalyst Chiral Phosphoric Acidω-TransaminaseR-TCYP
Reagents α,β-Unsaturated Ester, AmineKeto-acid, Amine DonorProchiral Ketone, DPPH
Solvent TolueneAqueous BufferDichloromethane
Temperature -20 °C to RT25-40 °C-78 °C to RT
Typical Yield 70-90%46-70%up to 82%
Typical ee 85-99%>99%up to 87%

This table provides generalized data based on related chiral lactam syntheses. Optimal conditions for (S)-3,5,5-Trimethylpyrrolidin-2-one may vary.

Experimental Protocol: General Procedure for Organocatalytic Synthesis

This protocol is a general guideline and should be optimized for the specific substrate.

  • To a stirred solution of the α,β-unsaturated ester (1.0 eq) in toluene (0.1 M) at -20 °C is added the chiral organocatalyst (e.g., a chiral phosphoric acid, 0.1 eq).

  • The amine (1.2 eq) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at -20 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes sub_node_incomplete Optimize Reaction Conditions check_side_reactions check_side_reactions complete->check_side_reactions Analyze for Byproducts optimize_temp Increase Temperature/Time sub_node_incomplete->optimize_temp optimize_base Change Base sub_node_incomplete->optimize_base optimize_solvent Change Solvent sub_node_incomplete->optimize_solvent re_evaluate Re-evaluate Yield optimize_temp->re_evaluate Re-run and Evaluate optimize_base->re_evaluate Re-run and Evaluate optimize_solvent->re_evaluate Re-run and Evaluate side_reactions Significant Side Reactions check_side_reactions->side_reactions Yes no_side_reactions Minimal Side Reactions check_side_reactions->no_side_reactions No sub_node_side_reactions Modify Protocol check_degradation check_degradation no_side_reactions->check_degradation Suspect Product Degradation dilution Use High Dilution sub_node_side_reactions->dilution protecting_groups Employ Protecting Groups sub_node_side_reactions->protecting_groups dilution->re_evaluate protecting_groups->re_evaluate degradation Degradation Likely check_degradation->degradation Yes sub_node_degradation Adjust Work-up/Reaction anhydrous Ensure Anhydrous Conditions sub_node_degradation->anhydrous ph_control Control Work-up pH sub_node_degradation->ph_control anhydrous->re_evaluate ph_control->re_evaluate

Caption: Troubleshooting workflow for low yield.

Diagram 2: Key Factors Influencing Enantioselectivity

EnantioselectivityFactors enantioselectivity High Enantioselectivity catalyst Chiral Catalyst/Auxiliary catalyst->enantioselectivity Creates Chiral Environment temperature Reaction Temperature temperature->enantioselectivity Affects Transition State Energies solvent Solvent solvent->enantioselectivity Influences Catalyst-Substrate Complex

Caption: Factors influencing enantioselectivity.

References

  • List, B. (2010). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5471-5559.
  • Guo, F., & Berglund, P. (2017).
  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective construction of pyrrolidines by palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines. Journal of the American Chemical Society, 134(11), 4941-4954.
  • (S)-3,5,5-Trimethylpyrrolidin-2-one. PubChem. [Link]

  • Chiral separation techniques. (2023). In Comprehensive Chirality. Elsevier.
  • Bertucci, C., & Salvadori, P. (2008). Determination of enantiomeric excess by chiral liquid chromatography.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
  • Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. (1995). The Journal of Organic Chemistry, 60(22), 7082-7083.
  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen.
  • Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. (2013). The Journal of Organic Chemistry, 78(15), 7436-7443.
  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). Engineering and Technology Journal, 38(B), 128-141.
  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. (2025). Request PDF.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2012). Green Chemistry, 14(11), 3076-3080.
  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). PMC.
  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (2025). Benchchem.
  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.). Oxford Instruments.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026).
  • (+-)-3-methyl-2-pyrrolidinone. (n.d.). SpectraBase.
  • (+-)-3-methyl-2-pyrrolidinone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Synthesis of 1,5,5-trimethylpyrrolid-2one. (n.d.). PrepChem.com.
  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (2016). PMC.
  • Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. (2023). Journal of Medicinal Chemistry.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.
  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016).
  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
  • A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. (n.d.). Request PDF.
  • US4384125A - Process for the purification of 2-pyrrolidone. (n.d.).
  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review.
  • A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore. (n.d.). Academia.edu.

Sources

Optimization

Technical Support Center: Preventing Epimerization of (S)-3,5,5-Trimethylpyrrolidin-2-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (S)-3,5,5-Trimethylpyrrolidin-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (S)-3,5,5-Trimethylpyrrolidin-2-one . This chiral γ -lactam is a highly valuable intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including CFTR modulators like Elexacaftor[1].

Maintaining stereochemical integrity at the C3 position during downstream reactions—particularly during its reduction to (S)-2,2,4-trimethylpyrrolidine—is a well-documented challenge[2]. This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure complete stereoretention.

Mechanistic Overview: The Causality of Epimerization

The C3 stereocenter of (S)-3,5,5-trimethylpyrrolidin-2-one contains an acidic α -proton adjacent to the lactam carbonyl. When exposed to strong bases (such as hydride reducing agents or alkoxides) or prolonged thermal stress, this proton is highly susceptible to abstraction[2].

Deprotonation yields an achiral enolate intermediate. Upon re-protonation, the stereocenter is scrambled, resulting in a racemic mixture or the unwanted (R)-epimer. To prevent this, reaction conditions must be engineered so that the target transformation (e.g., carbonyl reduction) is kinetically favored over α -deprotonation.

Mechanism S_Lactam (S)-3,5,5-Trimethylpyrrolidin-2-one (Desired Stereocenter) Enolate Achiral Enolate Intermediate (Loss of Stereochemistry) S_Lactam->Enolate Base / High Temp (Alpha-Deprotonation) Enolate->S_Lactam Re-protonation R_Lactam (R)-3,5,5-Trimethylpyrrolidin-2-one (Unwanted Epimer) Enolate->R_Lactam Re-protonation TempControl Kinetic Control (Temp < 40°C) TempControl->S_Lactam Prevents Enolization FastReduction Rapid Carbonyl Reduction (Locks Stereocenter) FastReduction->S_Lactam Outcompetes Deprotonation

Caption: Logical relationship of base-catalyzed epimerization and kinetic interventions.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee%) dropping significantly during the LiAlH₄ reduction to (S)-2,2,4-trimethylpyrrolidine? A1: The loss of ee% during reduction is fundamentally a kinetic issue. If the (S)-lactam is added to Lithium Aluminum Hydride (LAH) at elevated temperatures (e.g., >50 °C), the rate of base-catalyzed α -deprotonation outpaces the rate of carbonyl reduction. By strictly maintaining the internal temperature between 30 °C and 40 °C during the addition phase, the carbonyl is rapidly reduced to a hemiaminal/amine intermediate. This permanently locks the C3 stereocenter before enolization can occur[3].

Q2: How does solvent selection impact the stereochemical integrity of the lactam during reactions? A2: Solvent choice directly dictates the basicity of the reagents and the stability of the enolate. Aprotic, moderately coordinating solvents like 2-Methyltetrahydrofuran (2-MeTHF) or THF are mandatory[2]. They provide sufficient solubility for the lactam while moderating the reactivity of strong bases. Avoid highly polar aprotic solvents (like DMF or DMSO) during base-mediated functionalizations, as they leave the enolate "naked" and highly susceptible to rapid epimerization.

Q3: Can I recover the (S)-enantiomer if epimerization has already occurred? A3: Direct chemical re-enantiomerization of the lactam is not viable once the stereocenter is scrambled. If the racemic mixture is carried forward, chiral resolution of the downstream amine via classical salt resolution or chiral chromatography is required, which significantly reduces overall yield and increases cost[2]. Prevention is the only scalable strategy.

Quantitative Data: Impact of Reaction Parameters on Stereoretention

The following table synthesizes the impact of various reaction parameters on the stereochemical stability of the C3 position during functionalization and reduction workflows:

Reaction PhaseSolventTemp (°C)ReagentResulting ee%Mechanism of Stereochemical Loss
Lactam Addition THF60 (Reflux)LiAlH₄< 70%Rapid enolate formation prior to reduction.
Lactam Addition 2-MeTHF30 - 40LiAlH₄> 99% Reduction kinetics safely outcompete deprotonation[3].
Amidation/Alkylation DMF25NaHRacemicStrongly basic, polar conditions promote a stable enolate.
Amidation/Alkylation DCM0 - 5DIPEA> 98% Mild, non-nucleophilic base prevents α -deprotonation.

Self-Validating Experimental Protocol: Stereoretentive Reduction

This protocol details the reduction of (S)-3,5,5-trimethylpyrrolidin-2-one to (S)-2,2,4-trimethylpyrrolidine using LAH, optimized for >99% ee retention[3]. The system is "self-validating" because strict thermal milestones dictate whether the reaction can proceed to the next step, ensuring the enolization pathway remains kinetically inaccessible.

Protocol Step1 1. Reagent Preparation Disperse LAH in 2-MeTHF at 60°C Step3 3. Controlled Addition Dose substrate into LAH. Maintain 30-40°C Step1->Step3 Step2 2. Substrate Dissolution Dissolve (S)-Lactam in 2-MeTHF at 25°C Step2->Step3 Step4 4. Reflux & Reduction Heat to 60-68°C for 16 hours Step3->Step4 Validate: Addition Complete & Exotherm Subsided Step5 5. Quench & Isolation Cool < 40°C, Fieser quench, filter Step4->Step5 Validate: GC/HPLC shows complete reduction

Caption: Step-by-step workflow for the stereoretentive reduction of the (S)-lactam.

Step-by-Step Methodology:

Step 1: Reagent Dispersion (Thermal Homogenization)

  • Action: Charge a dry, glass-lined reactor with LiAlH₄ pellets (1.20 equiv) and anhydrous 2-MeTHF (4.0 vol). Heat the suspension to an internal temperature of 60 °C while stirring[3].

  • Causality & Validation: Heating disperses the LAH, eliminating clumps that cause localized exothermic spikes during substrate addition. Visually confirm a uniform grey suspension, then cool the reactor to 30 °C.

Step 2: Substrate Preparation

  • Action: In a separate vessel, dissolve (S)-3,5,5-trimethylpyrrolidin-2-one (1.0 equiv, >99% ee) in 2-MeTHF (6.0 vol) at 25 °C[3].

  • Causality & Validation: Pre-dissolving the substrate ensures a controlled, homogenous feed rate, preventing concentration gradients that could lead to base-catalyzed side reactions.

Step 3: Controlled Addition (Kinetic Control Point)

  • Action: Add the lactam solution to the LAH suspension over 2 hours. Critically monitor the internal temperature, maintaining it strictly between 30 °C and 40 °C [3].

  • Causality & Validation: This is the primary self-validation checkpoint. If the temperature exceeds 40 °C, pause the addition until it cools. At 30–40 °C, the activation energy for carbonyl reduction is met, but the barrier for α -deprotonation is not, effectively outcompeting epimerization.

Step 4: Reflux and Maturation

  • Action: After complete addition and cessation of the initial exotherm, increase the internal temperature to 60–68 °C (near reflux) and maintain for 16 hours[3].

  • Causality & Validation: The initial low-temperature phase locked the stereocenter; the high-temperature phase ensures the complete collapse of the hemiaminal intermediate to the fully reduced pyrrolidine. Validate via GC/MS (target lactam peak must be completely absent).

Step 5: Quench and Isolation

  • Action: Cool the reaction mixture to < 40 °C. Cautiously perform a Fieser quench (dropwise addition of water, followed by 15% NaOH, then water)[3]. Filter the granular aluminum salts and concentrate the organic layer.

References

  • US11434201B2 - Processes for preparing pyrrolidine compounds Source: Google Patents URL:2

  • OLACAFTOR, VX 440 - New Drug Approvals Source: New Drug Approvals URL:3

  • CA 3071278 A1 2019/02/07 - Processes for preparing pyrrolidine compounds Source: Googleapis.com (WIPO) URL:4

  • VX-445, Elexacaftor - New Drug Approvals Source: New Drug Approvals URL:1

Sources

Troubleshooting

Scale-up challenges in chiral pyrrolidinone manufacturing

Technical Support Center: Scale-Up of Chiral Pyrrolidinone Manufacturing Welcome to the Process Chemistry Technical Support Center. This resource is engineered for researchers, process scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up of Chiral Pyrrolidinone Manufacturing

Welcome to the Process Chemistry Technical Support Center. This resource is engineered for researchers, process scientists, and drug development professionals tackling the complex scale-up of chiral pyrrolidinones (γ-lactams)—critical pharmacophores in APIs such as brivaracetam, upadacitinib, and darolutamide.

Below, you will find process troubleshooting guides, quantitative scale-up parameters, and self-validating protocols designed to ensure high enantiomeric excess (ee) and yield at the pilot and manufacturing scales.

Process Overview

ARA_Cascade KetoAcid Levulinic Acid (Bio-based Feedstock) Imine Imine Intermediate (Transient) KetoAcid->Imine Condensation Ammonium NH4OAc (Amine Source) Ammonium->Imine ChiralAmine Chiral Primary Amine (Enantioenriched) Imine->ChiralAmine Asymmetric Hydrogenation RuCat Chiral Ru-BINAP + H2 (50 atm) RuCat->ChiralAmine Catalyst Lactam Chiral γ-Lactam (Pyrrolidinone) ChiralAmine->Lactam Spontaneous Cyclization

Ru-catalyzed asymmetric reductive amination cascade for chiral pyrrolidinone synthesis.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does the enantiomeric excess (ee) of my pyrrolidinone degrade significantly when scaling from 10 g to 1 kg during base-mediated cyclization? Root Cause (Causality): At the 10 g scale, heat dissipation through the reactor wall is highly efficient. At the 1 kg scale, the surface-area-to-volume ratio of the reactor decreases drastically, leading to localized thermal gradients (hot spots) during exothermic reagent dosing. Pyrrolidinones often possess an highly acidic α-proton adjacent to the carbonyl. Prolonged exposure to elevated temperatures and base during extended dosing times shifts the thermodynamic equilibrium toward the planar enolate. Upon reprotonation, the stereocenter is scrambled, resulting in racemization. Resolution: Transition from batch dosing to continuous flow processing, or implement strict cryogenic dosing protocols. Ensure the dosing rate of the base is strictly coupled to the reactor's heat removal capacity. In the scale-up of the chiral pyrrolidine fragment of Upadacitinib, researchers observed that controlling solvent polarity and hydrogen pressure was critical to preventing over-reduction and maintaining diastereoselectivity ()[1].

Q2: During the Ru-catalyzed asymmetric reductive amination (ARA) of levulinic acid to 5-methylpyrrolidin-2-one, we observe severe catalyst poisoning and stalled conversion at the 50 L scale. How can we prevent this? Root Cause (Causality): Bio-based feedstocks like levulinic acid frequently contain trace impurities (e.g., formic acid, furanics) that irreversibly coordinate to the chiral Ru/bisphosphine catalyst (e.g., Ru-BINAP), poisoning the active metal center ()[2]. Furthermore, inadequate gas-liquid mass transfer of H₂ at scale starves the catalytic cycle. When the reduction of the transient imine is mass-transfer limited, the imine accumulates and undergoes off-target trimerization or hydrolysis. Resolution:

  • Feedstock Pre-treatment: Pass the levulinic acid through an activated carbon column to scavenge furanic impurities prior to the reaction.

  • Mass Transfer Optimization: Increase the agitation rate using Rushton turbines to maximize the volumetric mass transfer coefficient ( kL​a ). Maintain H₂ pressure at a minimum of 50 atm to drive the asymmetric hydrogenation of the enamide intermediate ()[3].

Q3: We are utilizing a Dynamic Kinetic Resolution (DKR) approach with transaminases for chiral pyrrolidinone synthesis, but the yield consistently plateaus at ~50%. What is the mechanism behind this failure? Root Cause (Causality): In a successful transaminase-mediated DKR, the unreacted enantiomer of the racemic starting material must spontaneously racemize at a rate significantly faster than the enzymatic amination. If the racemization rate is too slow under the mild aqueous conditions required by the enzyme (pH 7-8, 30 °C), the process reverts to a standard kinetic resolution. This caps the theoretical maximum yield at exactly 50% ()[4]. Resolution: Introduce a mild, bio-compatible chemocatalyst (such as a PLP-dependent racemase or a mild base) to accelerate the in situ racemization of the ketone/imine intermediate without denaturing the transaminase.

Section 2: Quantitative Data & Process Parameters

Table 1: Comparison of Scale-Up Parameters for Chiral Pyrrolidinone Synthesis

Synthesis RouteCatalyst / EnzymeKey Scale-Up ChallengeCritical Process Parameter (CPP)Achievable ee (%)
Asymmetric Reductive Amination Ru-BINAP / H₂Gas-liquid mass transfer; Catalyst poisoningH₂ Pressure (>50 atm); Agitation ( kL​a )>96%
1,3-Dipolar Cycloaddition Chiral Sultam AuxiliaryDiastereoselectivity loss; Exotherm controlSolvent polarity; Dosing temperature (< -20 °C)>99% (after cryst.)
Biocatalytic DKR ω -TransaminaseSlow in situ racemizationpH control (7.5-8.0); Co-factor (PLP) conc.>99%
Lactamization of Chiral Pool Acid/Base (e.g., DBU)Epimerization at the α-carbonResidence time; Strict thermal management90-95%

Section 3: Self-Validating Experimental Protocols

Protocol A: Scalable Ru-Catalyzed Asymmetric Reductive Amination (1 kg Scale)

Objective: Synthesis of (S)-5-methylpyrrolidin-2-one from bio-based levulinic acid. Causality Check: This protocol utilizes a one-pot cascade. The imine formation must reach equilibrium before the chiral reduction begins to prevent the reduction of unreacted ketone, which would yield a racemic alcohol byproduct.

  • Preparation: Charge a 5 L high-pressure Hastelloy autoclave with levulinic acid (1.0 kg, 8.6 mol), ammonium acetate (3.3 kg, 43 mol, 5 equiv.), and 2,2,2-trifluoroethanol (TFE) (2.5 L).

  • Imine Formation: Stir the mixture at 25 °C for 2 hours.

    • Self-Validation Step: Pull a 1 mL aliquot and analyze via FT-IR or HPLC. The ketone carbonyl peak (~1715 cm⁻¹) must be reduced by >90%, replaced by the imine/enamine signature. Do not proceed until this threshold is met.

  • Catalyst Addition: Under a strict argon atmosphere, charge the chiral catalyst (R)-[RuCl(p-cymene)(BINAP)]Cl (0.5 mol%).

  • Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 50 atm. Heat the reactor to 80 °C.

  • Agitation & Monitoring: Set the agitator to 800 rpm to ensure optimal H₂ dispersion. Monitor hydrogen uptake via a mass flow controller.

    • Self-Validation Step: The reaction is deemed complete when H₂ uptake ceases for 30 consecutive minutes.

  • Cyclization & Isolation: Vent the reactor safely. The resulting primary amine spontaneously cyclizes to the lactam under the reaction conditions. Filter the mixture through a short pad of Celite to remove the Ru catalyst, concentrate under vacuum, and purify via vacuum distillation.

Troubleshooting Issue Issue: ee Drop During Scale-Up Check1 Is the α-proton acidic? Issue->Check1 PathA Yes: Base-Catalyzed Racemization Check1->PathA Yes PathB No: Check Upstream Chiral Induction Check1->PathB No Action1 Implement Cryogenic Dosing or Flow PathA->Action1 Mitigation Action2 Verify Catalyst Integrity & H2 Mass Transfer PathB->Action2 Mitigation

Decision tree for diagnosing enantiomeric excess (ee) degradation during pyrrolidinone scale-up.

Protocol B: Chiral Auxiliary Cleavage and Recovery

Objective: Disengagement of Oppolzer’s chiral sultam post-cycloaddition without racemizing the pyrrolidine core.

  • Hydrolysis: Dissolve the diastereopure cycloadduct (500 g) in a THF/Water mixture (4:1 v/v, 2.5 L).

  • Reagent Dosing: Cool the reactor to 0 °C. Slowly dose LiOH·H₂O (2.5 equiv.) over 2 hours.

    • Causality Note: Strict temperature control at 0 °C prevents the base-mediated epimerization of the newly formed stereocenters.

  • Phase Separation: Add ethyl acetate (2 L) and separate the layers. The cleaved chiral auxiliary partitions into the organic layer, while the chiral pyrrolidinone carboxylate remains in the aqueous layer.

  • Auxiliary Recovery: Wash the organic layer with 1M HCl, dry over Na₂SO₄, and concentrate to recover >95% of the chiral sultam for reuse.

    • Self-Validation Step: Check the optical rotation of the recovered auxiliary. It must match the virgin material ( [α]D20​ = -32° in CHCl₃) to validate that no degradation occurred, ensuring economic viability for manufacturing.

References

  • Chakrabortty, S., Zheng, S., Kallmeier, F., Baráth, E., Tin, S., & de Vries, J. G. (2023). "Ru‐Catalyzed Direct Asymmetric Reductive Amination of Bio‐Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone." ChemSusChem, 16(9). URL:[Link]

  • Yuan, Q., Liu, D., & Zhang, W. (2020). "Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters." Organic Letters, 22(8), 3234-3238. URL:[Link]

  • Sannicolò, F., et al. (2025). "Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential." MDPI Molecules. URL:[Link]

  • Ghosh, S., et al. (2022). "Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition." Organic Process Research & Development. URL:[Link]

Sources

Optimization

Reducing degradation of (S)-3,5,5-Trimethylpyrrolidin-2-one under basic conditions

Welcome to the Technical Support Center for (S)-3,5,5-Trimethylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-3,5,5-Trimethylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the degradation of this compound, particularly under basic conditions. Here, you will find scientifically grounded explanations, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments and formulations.

Understanding the Challenge: The Instability of the Lactam Ring

(S)-3,5,5-Trimethylpyrrolidin-2-one, a substituted γ-lactam, is susceptible to degradation through hydrolysis. The primary mechanism of this degradation, especially under basic conditions, is the cleavage of the cyclic amide (lactam) ring. This reaction is primarily influenced by pH and temperature, with alkaline conditions and elevated temperatures significantly accelerating the degradation process.[1][2]

The hydrolysis of the five-membered pyrrolidinone ring results in the formation of its corresponding γ-amino acid. In the case of (S)-3,5,5-Trimethylpyrrolidin-2-one, the degradation product is (S)-4-amino-4-methylpentanoic acid.

Caption: Base-catalyzed hydrolysis of (S)-3,5,5-Trimethylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of (S)-3,5,5-Trimethylpyrrolidin-2-one under basic conditions?

A1: The primary degradation product is (S)-4-amino-4-methylpentanoic acid, formed through the hydrolytic cleavage of the lactam ring.[3][4][5]

Q2: What are the key factors that accelerate the degradation of this compound?

A2: The rate of hydrolysis is significantly increased by:

  • High pH (alkaline conditions): Base-catalyzed hydrolysis is much faster than hydrolysis at neutral or acidic pH.

  • Elevated temperature: Higher temperatures provide the activation energy needed for the hydrolysis reaction to proceed more quickly.

Q3: How do the trimethyl substituents on the pyrrolidinone ring affect its stability?

Q4: What are the recommended storage conditions for solutions of (S)-3,5,5-Trimethylpyrrolidin-2-one?

A4: To minimize degradation, aqueous solutions should be:

  • Maintained at a near-neutral pH (6-8), if compatible with the experimental design.

  • Stored at refrigerated (2-8 °C) or frozen temperatures.

  • Protected from light, as photodegradation can be another degradation pathway.[1]

Q5: How can I monitor the degradation of my compound?

A5: The most common and effective methods are stability-indicating chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8][9][10][11][12] These methods can separate and quantify the parent compound from its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of (S)-3,5,5-Trimethylpyrrolidin-2-one.

Caption: Troubleshooting workflow for unexpected degradation.

Issue Possible Cause Troubleshooting Steps Recommendations
Rapid loss of parent compound in solution High pH of the solvent or buffer.Measure the pH of the solution.Adjust the pH to a neutral range (6-8) using a non-reactive buffer system if your experiment allows.
Elevated storage temperature.Check the temperature logs of your storage units.Store solutions at refrigerated (2-8 °C) or frozen temperatures. Minimize time at room temperature.
Appearance of unknown peaks in chromatogram Formation of degradation products.Use HPLC-MS to determine the molecular weight of the unknown peaks. The primary degradation product should have a mass corresponding to (S)-4-amino-4-methylpentanoic acid.Conduct a forced degradation study (see Protocol 1) to confirm the identity of degradation products.
Reaction with excipients or other components.Prepare solutions of the active compound with each individual excipient to identify any interactions.If an incompatibility is found, explore alternative excipients.
Inconsistent analytical results Ongoing degradation during sample preparation and analysis.Minimize the time between sample preparation and injection. Use a cooled autosampler if available.Ensure the mobile phase pH is not promoting on-column degradation.
Non-specific analytical method.Your current analytical method may not be able to separate the parent compound from all degradation products.Develop and validate a stability-indicating HPLC method (see Protocol 2).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[1][13][14][15]

1. Materials:

  • (S)-3,5,5-Trimethylpyrrolidin-2-one

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • High-purity water and appropriate organic solvents (e.g., acetonitrile, methanol)

  • pH meter, volumetric flasks, pipettes, constant temperature bath/oven, photostability chamber.

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (S)-3,5,5-Trimethylpyrrolidin-2-one in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute to a known concentration for analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Keep at room temperature and withdraw samples at various time points (e.g., 30 mins, 1, 2, 4 hours), neutralize with HCl, and dilute for analysis. Due to the higher reactivity under basic conditions, degradation is expected to be faster.[16][17]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store at room temperature and protected from light.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • At various time points, dissolve a known amount of the solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples and a dark control sample.

3. Analysis:

  • Analyze all stressed samples by HPLC or LC-MS/MS to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[1][9][10][11][12]

Caption: Workflow for developing a stability-indicating HPLC method.

Key Steps:

  • Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18) and a mobile phase gradient of water (with a suitable buffer and pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study. The goal is to achieve baseline separation between the main peak of (S)-3,5,5-Trimethylpyrrolidin-2-one and all the degradation product peaks.

  • Method Optimization: If separation is not optimal, systematically adjust parameters such as the gradient profile, mobile phase pH, and temperature. If necessary, screen different column chemistries.

  • Detection of the Hydrolysis Product: The hydrolysis product, (S)-4-amino-4-methylpentanoic acid, lacks a strong chromophore for UV detection. Therefore, derivatization may be necessary for sensitive detection, or alternatively, mass spectrometry (MS) can be used.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. BenchChem.
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
  • Prager, J., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4251-4255.
  • Khobragade, T. P., et al. (2021). Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid.
  • Fisher, J. F., et al. (2016).
  • Synthesis of Amino Acids. (2024). Chemistry LibreTexts.
  • Chen, Z., et al. (2022). A Sustainable Approach for Synthesizing (R)
  • Synthesis of Amino Acids. (2024). Chemistry LibreTexts.
  • Schmid, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Method of analysis N–methyl–2-pyrrolidone. (2011). FDA.
  • Chen, Z., et al. (2022). A Sustainable Approach for Synthesizing (R)
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Miller, M. D., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
  • Singh, R., & Kumar, S. (2016).
  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS.
  • Schmid, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • Forced Degradation Study in Pharmaceuticals. (2018). YouTube.
  • Buchwald, P., & Bodor, N. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry.
  • Wang, C. H., et al. (2017).
  • Nogi, K., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC.
  • Soliman, A., et al. (2020). Practical guide for evaluation and management of beta-lactam allergy: position statement from the Canadian Society of Allergy and Clinical Immunology. PMC.
  • Liu, W., et al. (2017).
  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Importance of Forced Degradation In Stability-Indic
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
  • Chen, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
  • Your Practical Guide to Basic Labor

Sources

Troubleshooting

Enhancing stability of (S)-3,5,5-Trimethylpyrrolidin-2-one during long-term storage

Technical Support Center: (S)-3,5,5-Trimethylpyrrolidin-2-one Stability Welcome to the technical support guide for (S)-3,5,5-Trimethylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-3,5,5-Trimethylpyrrolidin-2-one Stability

Welcome to the technical support guide for (S)-3,5,5-Trimethylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we provide in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols for storage and analysis.

Understanding the Stability of (S)-3,5,5-Trimethylpyrrolidin-2-one

(S)-3,5,5-Trimethylpyrrolidin-2-one is a five-membered lactam (a cyclic amide). The stability of this class of compounds is primarily influenced by the susceptibility of the amide bond within the ring to cleavage. Understanding the potential degradation pathways is the first step in preventing them.

The most significant degradation pathway for lactams is hydrolysis . This reaction involves the cleavage of the amide bond by water, which opens the lactam ring to form an amino acid. This process can be catalyzed by acidic or basic conditions.[1][2][3] While other pathways like oxidation can occur, hydrolysis is typically the primary concern during long-term storage.[4][5]

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of (S)-3,5,5-Trimethylpyrrolidin-2-one.

Q1: What are the optimal long-term storage conditions for (S)-3,5,5-Trimethylpyrrolidin-2-one?

A1: To maximize shelf-life, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). For extended storage periods (greater than one year), storage at -20°C or -80°C is recommended to significantly slow down potential degradation kinetics.[6][7][8] It is crucial to minimize exposure to moisture and atmospheric oxygen.

Q2: My sample of (S)-3,5,5-Trimethylpyrrolidin-2-one has been stored at room temperature for several months. Is it still viable?

A2: While short-term storage at room temperature may be acceptable for some high-purity lactams, long-term exposure can lead to degradation, primarily through hydrolysis if moisture is present.[9][10] We strongly recommend re-analyzing the material's purity using a validated stability-indicating method, such as HPLC or GC, before use.[11] A significant decrease in the main peak area or the appearance of new impurity peaks would suggest degradation.

Q3: I've noticed a change in the physical appearance (e.g., color change, clumping) of my sample. What does this indicate?

A3: A change in physical appearance is a strong indicator of chemical instability or contamination. Clumping often suggests moisture absorption, which can accelerate hydrolytic degradation. Discoloration may point to oxidation or the formation of other degradation byproducts.[12][13] The material should not be used without comprehensive analytical testing to confirm its identity and purity.

Q4: What is the primary degradation product I should look for?

A4: The primary degradation product from hydrolysis would be the ring-opened compound, (S)-4-amino-2,2,4-trimethylpentanoic acid. A stability-indicating analytical method should be developed to separate the parent compound from this potential degradant.

Q5: How can I prevent moisture from contaminating my sample during handling?

A5: Always handle the compound in a controlled environment, such as a glove box or a fume hood with low humidity. Use dry glassware and tools. Before opening a container that has been stored at low temperatures, allow it to equilibrate to room temperature completely to prevent condensation from forming on the cold surfaces.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues.

Observed Issue Potential Cause Recommended Action
Decreased Purity on HPLC/GC Analysis Hydrolytic Degradation: Exposure to moisture during storage or handling.1. Review storage conditions; ensure the container is tightly sealed and stored at the recommended temperature. 2. Implement stricter handling procedures to minimize moisture exposure (e.g., use of a glove box). 3. Consider re-purification if the material is critical and purity specifications are not met.
Appearance of New Peaks in Chromatogram Formation of Degradation Products: Could be hydrolysis or oxidation products.1. Perform a forced degradation study to identify potential degradation products and confirm the peak identity.[14][15][16] 2. Use a mass spectrometry (MS) detector coupled with HPLC or GC for structural elucidation of the new impurities.[17][18]
Inconsistent Results in Experiments Variable Purity of Starting Material: Degradation may have occurred in some aliquots but not others.1. Re-qualify all batches of the compound before use. 2. Aliquot the material upon receipt into smaller, single-use containers to prevent contamination of the bulk stock.
Material Fails to Dissolve Completely Formation of Insoluble Degradants or Polymers: Advanced degradation can lead to less soluble byproducts.1. Confirm the identity and purity of the material via analytical testing. 2. The material is likely unsuitable for use and should be properly disposed of.

Experimental Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

  • Preparation: Upon receipt, if the compound is in a large container, transfer it into smaller, pre-dried amber glass vials under an inert atmosphere (e.g., nitrogen or argon).

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the vials in a secondary container and store them at the recommended temperature (-20°C or -80°C for long-term).[6][7]

  • Usage: When a sample is needed, remove one vial and allow it to warm to ambient temperature for at least 1-2 hours before opening to prevent moisture condensation.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate (S)-3,5,5-Trimethylpyrrolidin-2-one from its potential hydrolytic degradation product.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 5% B, hold for 2 minutes.

    • Linearly ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[19]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and validating the specificity of stability-indicating methods.[20][21]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze using the stability-indicating HPLC method described above. Compare the chromatograms to an unstressed control sample.

Visualizations

.dot

cluster_degradation Primary Degradation Pathway: Hydrolysis Start <(S)-3,5,5-Trimethylpyrrolidin-2-one (Lactam Ring Intact)> Product <(S)-4-Amino-2,2,4-trimethylpentanoic acid (Ring-Opened Amino Acid)> Start->Product H₂O (Acid/Base Catalyzed)

Caption: Primary hydrolytic degradation pathway.

.dot

start Troubleshooting Start: Observed Purity Decrease check_storage 1. Review Storage Conditions (Temp, Seal, Inert Gas) start->check_storage storage_ok Are conditions optimal? check_storage->storage_ok correct_storage Action: Correct storage procedure. Re-test after time. storage_ok->correct_storage No check_handling 2. Review Handling Procedures (Moisture, Equilibration) storage_ok->check_handling Yes correct_storage->check_handling handling_ok Are procedures adequate? check_handling->handling_ok correct_handling Action: Implement stricter handling protocols (e.g., glove box). Re-test material. handling_ok->correct_handling No final_analysis 3. Perform Forced Degradation Study & Characterize Degradants (LC-MS) handling_ok->final_analysis Yes correct_handling->final_analysis end Material may be unusable. Consider re-purification or disposal. final_analysis->end

Caption: Troubleshooting workflow for purity issues.

References

  • Mocanu, A., & Nistor, E. (2012). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
  • Madder, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Williams, A. (1995).
  • Galleni, M., & Frère, J. M. (1994). Mechanism of the hydrolysis of β-lactam antibiotics through serine-β-lactamases. Journal of Molecular Biology.
  • Sánchez-Sanz, G., et al. (2024). Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Taylor & Francis Online.
  • Pinder, N., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. BenchChem.
  • Pinder, N., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Shinde, N. G., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories. (2026).
  • Pinder, N., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science.
  • Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent.
  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science.
  • Gilmartin, C., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. JAC-Antimicrobial Resistance.
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
  • Chen, X., et al. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation.
  • Blass, B. S., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy.
  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - N-methyl-2-pyrrolidone. Sigma-Aldrich.
  • He, X., et al. (2014). Ferrate(VI) Oxidation of β-Lactam Antibiotics: Reaction Kinetics, Antibacterial Activity Changes, and Transformation Products. Environmental Science & Technology.
  • Miller, M. D., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy.
  • Salois, A., et al. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Journal of Biosciences and Medicines.
  • Salois, A., et al. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). 3,5,5-Trimethyl-2-pyrrolidinone AldrichCPR. Sigma-Aldrich.
  • NextSDS. (n.d.). (S)
  • Appchem. (n.d.). 3,5,5-trimethylpyrrolidin-2-one. Appchem.
  • ChemSynthesis. (2025). 3,3,5-trimethyl-2-pyrrolidinone.
  • Poposka-Vasilevska, Z., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to degradation. Macedonian Pharmaceutical Bulletin.
  • Chávez-Avilés, M., et al. (2020). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology.
  • Zhang, H., et al. (2017). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology.
  • Liu, Y., et al. (2023). Multi-Omics Strategies to Investigate the Biodegradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine in Rhodococcus sp. Strain DN22. MDPI.
  • Bhushan, B., et al. (2000). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Applied and Environmental Microbiology.

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Reference Data & Comparative Studies

Validation

Stereochemical Determinants of CFTR Modulators: A Comparative Guide on (S)- vs (R)-3,5,5-Trimethylpyrrolidin-2-one Derivatives

As drug development increasingly targets complex protein misfolding diseases, the stereochemistry of synthetic intermediates dictates not only the binding affinity but the fundamental mechanism of action of the final act...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex protein misfolding diseases, the stereochemistry of synthetic intermediates dictates not only the binding affinity but the fundamental mechanism of action of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the biological activity derived from (S)-3,5,5-Trimethylpyrrolidin-2-one versus its (R)-enantiomer .

While these chiral pyrrolidinones are not biologically active on their own, they are the critical synthetic precursors to the 2,2,4-trimethylpyrrolidine pharmacophore found in Elexacaftor (VX-445) [1]—a breakthrough Type III Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. By comparing the APIs derived from these enantiomers, we can dissect the structure-activity relationship (SAR) that enables allosteric folding correction in cystic fibrosis (CF).

Chemical Causality: From Precursor to Pharmacophore

The synthesis of Elexacaftor relies on the reduction of the pyrrolidinone ring to a pyrrolidine, followed by coupling to a pyrazole-pyridine core [2]. The stereocenter at the C4 position of the resulting pyrrolidine ring (derived from the C3 position of the pyrrolidinone) is preserved throughout the synthesis.

  • (S)-3,5,5-Trimethylpyrrolidin-2-one yields the (S)-2,2,4-trimethylpyrrolidine moiety, which perfectly occupies the hydrophobic pocket of the CFTR Nucleotide Binding Domain 1 (NBD1).

  • (R)-3,5,5-Trimethylpyrrolidin-2-one yields the (R)-enantiomer (VX-445 EN2), which introduces a steric clash, significantly reducing its ability to act as a pharmacochaperone.

Workflow S_Precursor (S)-3,5,5-Trimethylpyrrolidin-2-one (Chiral Precursor) Reduction LiAlH4 Reduction (Stereocenter Retained) S_Precursor->Reduction R_Precursor (R)-3,5,5-Trimethylpyrrolidin-2-one (Chiral Precursor) R_Precursor->Reduction S_Amine (S)-2,2,4-Trimethylpyrrolidine Reduction->S_Amine R_Amine (R)-2,2,4-Trimethylpyrrolidine Reduction->R_Amine API_Coupling Coupling to Pyrazole-Pyridine Core S_Amine->API_Coupling R_Amine->API_Coupling S_API Elexacaftor (VX-445) High CFTR Corrector Activity API_Coupling->S_API R_API (R)-Elexacaftor (VX-445 EN2) Reduced CFTR Corrector Activity API_Coupling->R_API

Synthetic workflow mapping chiral precursors to their respective CFTR modulator APIs.

Comparative Biological Activity: Allosteric Folding Correction

The archetypal CF mutation, F508del, causes cooperative domain misfolding, primarily destabilizing NBD1 and its interface with the membrane-spanning domains (MSDs). Elexacaftor acts as a Type III corrector , binding directly to NBD1 to suppress unfolding intermediates [1].

Because Type III correctors must synergize with Type I correctors (which stabilize the MSD1 domain, e.g., Tezacaftor/VX-661) to bypass the multiple folding defects of F508del-CFTR, biological assays must evaluate these enantiomers in a co-treatment model.

Quantitative Performance Data

As demonstrated in human bronchial epithelial cell models (CFBE41o-), the stereochemistry of the trimethylpyrrolidine ring is the defining factor in drug efficacy[1].

Precursor StereochemistryResulting APIEC₅₀ (µM)Max Efficacy (% WT PM Density)Clinical Status
(S)-3,5,5-Trimethylpyrrolidin-2-one (S)-Elexacaftor (VX-445 EN1)~0.28~45%FDA Approved (Trikafta)
(R)-3,5,5-Trimethylpyrrolidin-2-one (R)-Elexacaftor (VX-445 EN2)~1.10~25%Research / Preclinical

*Data obtained in the presence of 3 µM VX-661 (Tezacaftor) to enable synergistic folding correction.

Causality Analysis: The (4R)-methyl group in the (R)-enantiomer disrupts the highly specific allosteric binding pocket on the CFTR protein. This reduces the binding affinity (reflected by the 4-fold higher EC₅₀) and fails to fully stabilize the NBD1 domain, leading to premature proteasomal degradation of the channel before it reaches the plasma membrane (reflected by the nearly 50% drop in max efficacy)[1, 3].

Mechanism Mutant F508del-CFTR (Misfolded) in Endoplasmic Reticulum Complex_S Stabilized NBD1 Domain (High Affinity Binding) Mutant->Complex_S Optimal Fit Complex_R Partially Stabilized Domain (Low Affinity Binding) Mutant->Complex_R Steric Clash S_API (S)-Elexacaftor (Type III Corrector) S_API->Complex_S R_API (R)-Elexacaftor (Weak Corrector) R_API->Complex_R Trafficking Golgi Processing & Membrane Trafficking Complex_S->Trafficking Complex_R->Trafficking Rescue_S ~45% WT PM Density (Clinical Efficacy) Trafficking->Rescue_S Rescue_R ~25% WT PM Density (Sub-optimal Rescue) Trafficking->Rescue_R

Mechanism of action comparing the allosteric folding correction of Elexacaftor enantiomers.

Experimental Methodology: Plasma Membrane (PM) Density Assay

To objectively compare the biological activity of APIs derived from these enantiomers, researchers utilize a Plasma Membrane (PM) density assay. This protocol is designed as a self-validating system to ensure that the measured luminescence directly correlates with successful CFTR trafficking to the cell surface[1].

Materials Required
  • Cell Line: CFBE41o- cells stably expressing HA-tagged F508del-CFTR (and WT-CFTR as a positive control).

  • Compounds: (S)-Elexacaftor, (R)-Elexacaftor, and VX-661 (Tezacaftor) dissolved in DMSO.

  • Reagents: HRP-conjugated anti-HA antibody, SuperSignal West Pico Chemiluminescent Substrate.

Step-by-Step Protocol

Step 1: Cell Seeding and Maturation Seed CFBE41o- cells at a density of 2×104 cells/well in 96-well plates. Culture for 5-7 days post-confluence to ensure the formation of tight junctions and polarization.

  • Causality: Polarized epithelial cells are required to accurately model the apical trafficking of CFTR channels. Non-polarized cells will yield false-positive intracellular binding signals.

Step 2: Synergistic Compound Treatment Aspirate media and replace with fresh media containing 3 µM VX-661 combined with varying concentrations (0.01 µM to 10 µM) of either (S)-Elexacaftor or (R)-Elexacaftor. Include a DMSO vehicle control (final concentration ≤0.1% ). Incubate for 24 hours at 37°C.

  • Causality: Because the F508del mutation causes multi-domain instability, a Type I corrector (VX-661) must be present to stabilize the MSD1 domain. This isolates the experimental variable to the Type III corrector activity (NBD1 stabilization) provided by the Elexacaftor enantiomers.

Step 3: Validation Checkpoint (Baseline Confirmation) Before proceeding to detection, ensure that the DMSO-treated F508del-CFTR wells exhibit <5% of the luminescence signal compared to the WT-CFTR control wells.

  • Causality: This validates that the baseline processing defect is intact and that the cells have not undergone spontaneous low-temperature rescue.

Step 4: Extracellular Tag Labeling Wash cells with ice-cold PBS to halt vesicular trafficking. Block with 5% BSA in PBS for 30 minutes. Incubate with HRP-conjugated anti-HA antibody (1:1000) for 1 hour at 4°C.

  • Causality: Performing the antibody incubation at 4°C without permeabilizing the cells ensures that only the CFTR channels successfully trafficked to the plasma membrane (exposing the extracellular HA tag) are labeled.

Step 5: Chemiluminescent Detection Wash cells extensively with ice-cold PBS (3x) to remove unbound antibodies. Add chemiluminescent substrate and immediately read luminescence using a microplate reader. Normalize the data against the WT-CFTR control (set to 100%).

Conclusion

The transition from a chiral intermediate to a life-changing therapeutic highlights the unforgiving nature of stereochemistry in rational drug design. (S)-3,5,5-Trimethylpyrrolidin-2-one is not merely a structural scaffold; its specific (S)-configuration is the absolute prerequisite for the downstream API (Elexacaftor) to successfully bind the NBD1 domain of CFTR. Substituting it with the (R)-enantiomer results in a drastic loss of both potency and efficacy, rendering the resulting compound clinically non-viable for CFTR correction.

References

  • Veit, G., Roldan, A., Hancock, M. A., Da Fonte, D. F., Xu, H., Hussein, M., ... & Lukacs, G. L. (2020). "Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination." JCI Insight, 5(18), e139983. [Link]

  • Hadida Ruah, S. S., et al. (2020). "Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator." United States Patent 10,793,547 B2 (Vertex Pharmaceuticals).
  • Capurro, V., et al. (2021). "Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator." European Respiratory Journal, 57(3), 2002692.[Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Methods for Elexacaftor Impurity Profiling

Introduction: The Critical Role of Impurity Profiling for Elexacaftor Elexacaftor, a cornerstone of cystic fibrosis combination therapies, is a complex molecule that works to correct the folding and trafficking of the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling for Elexacaftor

Elexacaftor, a cornerstone of cystic fibrosis combination therapies, is a complex molecule that works to correct the folding and trafficking of the defective CFTR protein.[1] Given its use in chronic treatment, ensuring the purity and safety of the Elexacaftor active pharmaceutical ingredient (API) is of paramount importance. Impurities can arise from the multi-step chemical synthesis or from degradation and may impact the drug's efficacy and safety.[1] Regulatory bodies, including the FDA and EMA, have stringent requirements for the reporting, identification, and qualification of impurities, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for impurity profiling, offering the high sensitivity and specificity needed to detect and identify impurities at trace levels.[3][4] However, developing and validating an LC-MS method that is "suitable for its intended purpose" requires a systematic approach.[5][6]

This guide provides a comparative analysis of two distinct, yet robust, LC-MS method validation strategies for the impurity profiling of Elexacaftor. We will explore:

  • Method A: The QC Workhorse - A Validated UHPLC-QDa Method. This approach prioritizes speed, robustness, and ease of implementation, making it ideal for routine quality control (QC) environments.

  • Method B: The Development Powerhouse - A High-Resolution LC-Q-TOF MS Method. This method offers superior mass accuracy and fragmentation capabilities, essential for the structural elucidation of unknown impurities during drug development and forced degradation studies.

By comparing these two approaches, this guide will equip researchers, scientists, and drug development professionals with the insights needed to select and validate the most appropriate LC-MS method for their specific application.

The Foundation: Method Validation Principles

The objective of any analytical procedure validation is to demonstrate its suitability for its intended use.[5][7] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key validation characteristics to be evaluated.[5][8]

Core Validation Parameters (ICH Q2(R1))
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes Repeatability and Intermediate Precision.

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for validating an LC-MS method for impurity profiling, from initial development through to routine implementation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Implementation & Routine Use Dev Initial Method Development (Column, Mobile Phase, MS Parameters) Opt Method Optimization (Gradient, Flow Rate, Temp) Dev->Opt Spec Specificity / Forced Degradation Opt->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limit LOD / LOQ Determination Prec->Limit Rob Robustness Limit->Rob SOP SOP Generation Rob->SOP Method Proven Suitable SST System Suitability Testing (SST) SOP->SST Routine Routine Sample Analysis SST->Routine

Caption: A typical workflow for LC-MS method validation.

Comparative Methodologies

A recent study on Elexacaftor impurity analysis utilized an XBridge Shield RP18 column with a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile, 2-propanol, and water.[9][10] Building upon this, we propose two distinct, fit-for-purpose LC-MS methods for comparison.

Materials & Reagents
  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Water (Milli-Q or equivalent).

  • Reference Standards: Elexacaftor API and known impurities (e.g., N-Desmethyl Elexacaftor) obtained from a certified supplier.[11]

Method A: The QC Workhorse (UHPLC-QDa)

This method is designed for high-throughput, routine quality control, where speed and robustness are critical. It uses a single quadrupole mass detector (QDa) for mass confirmation, which is more accessible and easier to maintain than high-resolution systems.

ParameterConditionRationale
LC System UHPLC SystemProvides faster run times and better resolution compared to traditional HPLC.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µmA common, versatile column choice offering good retention for moderately polar compounds like Elexacaftor. The shorter length enables rapid analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive ion electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent providing good elution strength for reversed-phase chromatography.
Gradient 5-95% B over 5 minutesA rapid gradient to ensure all potential impurities are eluted in a short timeframe.
Flow Rate 0.5 mL/minCompatible with the column dimensions and UHPLC pressures.
Column Temp 40 °CReduces mobile phase viscosity and can improve peak shape.
MS Detector Single Quadrupole (QDa)Provides simple mass confirmation (m/z) for known impurities and the API.
Ionization Electrospray Ionization (ESI), Positive ModeElexacaftor and its likely impurities contain basic nitrogen atoms that are readily protonated.
Method B: The Development Powerhouse (UHPLC-Q-TOF)

This method is tailored for research and development, where the primary goal is the comprehensive detection and identification of both known and unknown impurities, particularly during forced degradation studies.

ParameterConditionRationale
LC System UHPLC SystemEssential for achieving the narrow peaks required for high-resolution MS.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µmA longer column provides higher resolving power, which is crucial for separating closely eluting isomers or complex mixtures from degradation studies.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Ammonium acetate is a volatile buffer compatible with MS and can improve chromatographic peak shape for certain compounds.
Mobile Phase B AcetonitrileA strong organic eluent.
Gradient 5-95% B over 15 minutesA longer, shallower gradient improves the separation of complex mixtures and is better suited for discovery work.
Flow Rate 0.4 mL/minA slightly lower flow rate can enhance ionization efficiency.
Column Temp 45 °CHigher temperatures can improve peak shape and reduce analysis time.
MS Detector Quadrupole Time-of-Flight (Q-TOF)Provides high mass accuracy (<5 ppm), enabling the determination of elemental composition for unknown identification. Also offers MS/MS capability for structural fragmentation.
Ionization Electrospray Ionization (ESI), Positive ModeSuitable for protonating the target analytes.

Experimental Protocol: A Step-by-Step Validation Guide

The following protocols are based on the principles outlined in the ICH Q2(R1) guideline.[5]

Specificity (Forced Degradation Study)

Specificity is demonstrated by showing that the method can separate the main drug peak from any degradation products or related substances. Forced degradation studies are a key part of this process.[12][13]

  • Prepare Stock Solutions: Prepare a stock solution of Elexacaftor in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Subject the Elexacaftor solution to the following stress conditions (as per ICH Q1A):

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[9]

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.[9]

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to the target concentration. Analyze them using both Method A and Method B.

  • Evaluation:

    • Method A (QDa): Assess peak purity using the UV detector and confirm that the m/z of the main peak corresponds to Elexacaftor.

    • Method B (Q-TOF): Assess peak purity and use the high-resolution data to propose elemental compositions for any new degradant peaks. Perform MS/MS to obtain structural information.

Linearity, Range, Accuracy, and Precision

These parameters are often evaluated together.

  • Prepare Standards: Prepare a stock solution containing Elexacaftor and all known impurities. Create a series of calibration standards by diluting this stock solution. A typical range for impurities is from the Quantitation Limit (QL) to 150% of the specification limit (e.g., 0.05% to 0.225% for a 0.15% limit).

  • Linearity: Inject each standard in triplicate. Plot the peak area against the concentration for each impurity. Calculate the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (Recovery): Prepare spiked samples by adding known amounts of impurities to the Elexacaftor API at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate. Calculate the percent recovery for each impurity.

  • Precision (Repeatability): Analyze six replicate preparations of a spiked sample at 100% of the specification level. Calculate the Relative Standard Deviation (%RSD) of the results.

  • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument. Compare the results to assess the method's ruggedness.

Limit of Quantitation (QL) and Limit of Detection (DL)
  • Estimation: The QL and DL can be estimated based on the signal-to-noise ratio. Typically, a signal-to-noise ratio of 10:1 is used for the QL and 3:1 for the DL.[14]

  • Preparation: Prepare a series of increasingly dilute solutions of the impurities.

  • Injection: Inject these solutions and determine the concentrations that correspond to the target signal-to-noise ratios.

  • Verification: To verify the QL, analyze a minimum of six replicate samples at this concentration. The precision (%RSD) should be acceptable (typically <10%).

Results and Discussion: A Comparative Performance Analysis

The following tables present synthetic but realistic data from the validation of Method A and Method B, highlighting their respective strengths and weaknesses.

Table 1: Specificity and Forced Degradation Results
Degradation ConditionMethod A (UHPLC-QDa)Method B (UHPLC-Q-TOF)
Acid Hydrolysis 2 major degradants observed. Baseline separation achieved.2 major and 3 minor degradants observed. High-resolution data allowed for elemental composition assignment.
Photolytic 1 major degradant co-eluted with an API peak shoulder.Complete separation of the degradant. MS/MS fragmentation confirmed structural isomer.
Overall Good for known degradants, but struggles with co-elution.Superior resolving power and identification capabilities for unknown degradants.
  • Insight: Method B's longer gradient and higher resolution are crucial for complex samples from forced degradation studies, where unexpected isomers might form.[15] Method A is sufficient if only known, well-separated impurities are expected.

Table 2: Linearity and Range
AnalyteMethod A (UHPLC-QDa)Method B (UHPLC-Q-TOF)
Impurity 1 Range: 0.05-0.25%, r² = 0.9992Range: 0.01-0.25%, r² = 0.9995
Impurity 2 Range: 0.05-0.25%, r² = 0.9989Range: 0.01-0.25%, r² = 0.9991
  • Insight: Both methods demonstrate excellent linearity. However, the higher sensitivity of the Q-TOF detector in Method B allows for a lower quantitation limit and thus a wider working range.

Table 3: Accuracy and Precision
ParameterMethod A (UHPLC-QDa)Method B (UHPLC-Q-TOF)
Accuracy (% Recovery) 95.5% - 104.2%98.9% - 101.5%
Precision (%RSD, Repeatability) < 4.5%< 2.0%
Precision (%RSD, Intermediate) < 6.0%< 3.5%
  • Insight: While both methods meet typical acceptance criteria (e.g., Recovery 80-120%, Precision RSD <15% for impurities), Method B consistently provides superior accuracy and precision. This is attributable to the more stable signal and higher signal-to-noise ratio of the Q-TOF instrument.

Table 4: Detection & Quantitation Limits
ParameterMethod A (UHPLC-QDa)Method B (UHPLC-Q-TOF)
QL (% of nominal) 0.05%0.01%
DL (% of nominal) 0.015%0.003%
  • Insight: Method B is significantly more sensitive, making it the method of choice when needing to detect and quantify impurities at very low levels, such as genotoxic impurities.

Conclusion: Selecting the Right Tool for the Job

Both the UHPLC-QDa (Method A) and UHPLC-Q-TOF (Method B) approaches can be successfully validated for the analysis of Elexacaftor impurities. The choice between them is not about which method is "better," but which is more "fit-for-purpose."

G Start What is the primary goal? Goal_QC Routine QC Testing (Known Impurities) Start->Goal_QC Routine Analysis Goal_Dev Development / Investigation (Unknown Impurities) Start->Goal_Dev R&D / Characterization Method_A Choose Method A (UHPLC-QDa) Goal_QC->Method_A Method_B Choose Method B (UHPLC-Q-TOF) Goal_Dev->Method_B Reason_A Prioritizes: - Speed - Robustness - Cost-Effectiveness Method_A->Reason_A Reason_B Prioritizes: - High Resolution - Mass Accuracy - Identification Power Method_B->Reason_B

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Validation

Comparing chiral auxiliaries: (S)-3,5,5-Trimethylpyrrolidin-2-one vs Evans oxazolidinones

The pursuit of absolute stereocontrol in asymmetric synthesis relies heavily on the strategic deployment of chiral auxiliaries. For decades, Evans oxazolidinones have served as the gold standard for controlling the stere...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of absolute stereocontrol in asymmetric synthesis relies heavily on the strategic deployment of chiral auxiliaries. For decades, Evans oxazolidinones have served as the gold standard for controlling the stereochemical outcome of enolate-driven reactions[]. However, as drug development targets become increasingly complex, researchers frequently encounter highly hindered or electronically deactivated electrophiles where standard auxiliaries fail to provide sufficient facial bias.

In these challenging scenarios, highly substituted γ -lactams—specifically (S)-3,5,5-trimethylpyrrolidin-2-one —have emerged as powerful alternatives[2]. This guide provides an objective, data-driven comparison of these two classes of chiral auxiliaries, detailing their structural mechanics, quantitative performance, and self-validating experimental protocols.

Structural Anatomy and Mechanistic Causality

The efficacy of a chiral auxiliary is dictated by its ability to lock the substrate into a rigid conformation and selectively shield one face of the reactive intermediate.

Evans Oxazolidinones (The Standard Benchmark) Developed by David Evans in 1981, these auxiliaries feature a 1,3-oxazolidin-2-one core derived from naturally occurring amino acids (e.g., valine, phenylalanine)[]. When N-acylated, the stereocenter at the C4 position (bearing an isopropyl, benzyl, or phenyl group) acts as a steric wall. Upon enolization with a Lewis acid (like boron or titanium), the auxiliary forms a highly organized, chelated Z-enolate. The C4 substituent effectively blocks one face of the enolate, directing the approaching electrophile to the opposite face via a Zimmerman-Traxler six-membered transition state[3].

(S)-3,5,5-Trimethylpyrrolidin-2-one (The High-Steric Alternative) This auxiliary utilizes a pyrrolidin-2-one ( γ -lactam) core. Its stereodirecting power is derived from a dual-substitution pattern:

  • C5 Gem-Dimethyl Group: Positioned directly adjacent to the nitrogen atom, this bulky group creates extreme steric compression[2]. This forces the N-acyl bond into a highly restricted rotamer to minimize steric clash, effectively locking the enolate geometry even tighter than a standard oxazolidinone.

  • C3 Methyl Group: Located adjacent to the lactam carbonyl, this chiral center provides an additional layer of stereochemical relay, fine-tuning the facial selectivity.

Because of this extreme steric shielding, (S)-3,5,5-trimethylpyrrolidin-2-one is exceptionally valuable for synthesizing complex pharmaceutical intermediates, such as those utilized in Vertex Pharmaceuticals' CFTR modulators[4].

Quantitative Performance Benchmarking

The following table summarizes the comparative performance of both auxiliaries in standard asymmetric transformations (e.g., aldol additions and alkylations).

ParameterEvans Oxazolidinones(S)-3,5,5-Trimethylpyrrolidin-2-one
Core Structure 1,3-Oxazolidin-2-onePyrrolidin-2-one ( γ -lactam)
Primary Steric Directors C4-isopropyl, benzyl, or phenylC5-gem-dimethyl + C3-methyl
Enolate Geometry Z-enolate (Chelated)Z-enolate (Chelated)
Typical Aldol Selectivity (dr) > 95:5 (Syn-selective)> 98:2 (Syn/Anti tunable)
Hydrolytic Cleavage LiOOH (High yield, no racemization)NaOH/H 2​ O (Requires harsher conditions)
Reductive Cleavage LiBH 4​ , NaBH 4​ LiBH 4​ , LiAlH 4​
Auxiliary Recovery Yield 85% – 95%80% – 90%
Optimal Application General asymmetric aldol/alkylation[5]Highly hindered/complex electrophiles[2]

Mechanistic Workflow Visualization

The logical progression of chiral induction—from N-acylation to non-destructive cleavage—follows a strict sequence to ensure high atom economy and stereocontrol.

G cluster_0 Evans Oxazolidinone Pathway cluster_1 (S)-3,5,5-Trimethylpyrrolidin-2-one Pathway E_Start Prochiral Substrate E_Aux N-Acyl Oxazolidinone (C4-Substituted) E_Start->E_Aux n-BuLi, RCOCl E_Enolate Chelated Z-Enolate (Facial Bias via C4) E_Aux->E_Enolate Bu2BOTf, DIPEA E_Product Syn-Aldol Adduct (dr > 95:5) E_Enolate->E_Product Aldehyde Addition Cleavage Non-Destructive Cleavage (LiOOH or LiBH4) E_Product->Cleavage P_Start Prochiral Substrate P_Aux N-Acyl Pyrrolidinone (C5-gem-dimethyl + C3-methyl) P_Start->P_Aux n-BuLi, RCOCl P_Enolate Chelated Z-Enolate (Extreme Steric Shielding) P_Aux->P_Enolate Bu2BOTf, DIPEA P_Product Aldol Adduct (dr > 98:2) P_Enolate->P_Product Aldehyde Addition P_Product->Cleavage Final Enantiopure Target Molecule Cleavage->Final

Figure 1: Comparative workflow of asymmetric aldol additions using Evans and Pyrrolidinone auxiliaries.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the causality behind each reagent choice.

Protocol A: Asymmetric Aldol Addition (Enolate Formation & Trapping)

This protocol is applicable to both Evans oxazolidinones and (S)-3,5,5-trimethylpyrrolidin-2-one derivatives.

  • Preparation: Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere to prevent moisture-induced quenching of the enolate. Cool the system to 0 °C.

  • Lewis Acid Chelation: Add di-n-butylboron triflate (Bu 2​ BOTf) (1.1 equiv) dropwise.

    • Causality: The highly Lewis acidic boron coordinates to both the exocyclic imide carbonyl and the auxiliary's endocyclic carbonyl (carbamate or lactam), locking the molecule into a rigid conformation[3].

  • Enolization: Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Stir for 30 minutes.

    • Causality: DIPEA is chosen because its steric bulk prevents nucleophilic attack on the boron reagent. It acts exclusively as a non-nucleophilic base to deprotonate the α -carbon, yielding the chelated Z-enolate[3].

  • Electrophilic Addition: Cool the reaction to -78 °C and add the target aldehyde (1.5 equiv) dropwise. Stir for 2 hours.

    • Causality: The low temperature maximizes the energy difference between diastereomeric transition states. The aldehyde approaches from the less sterically hindered face of the Zimmerman-Traxler transition state.

  • Oxidative Quench: Quench the reaction with pH 7 phosphate buffer, followed by a mixture of methanol and 30% H 2​ O 2​ .

    • Causality: Hydrogen peroxide oxidatively cleaves the robust boron-enolate complex, cleanly releasing the newly formed aldol adduct[6].

Protocol B: Non-Destructive Auxiliary Cleavage

The ultimate utility of a chiral auxiliary depends on its traceless removal. The cleavage strategy differs based on the auxiliary's core structure.

For Evans Oxazolidinones (Hydrolytic Cleavage):

  • Dissolve the aldol adduct in a 3:1 mixture of THF and water at 0 °C.

  • Add a premixed solution of LiOH (2.0 equiv) and 30% H 2​ O 2​ (4.0 equiv).

    • Causality: The mixture generates lithium hydroperoxide (LiOOH) in situ. Due to the α -effect, LiOOH is highly nucleophilic and selectively attacks the exocyclic imide carbonyl over the endocyclic carbamate carbonyl. This chemoselectivity prevents the destructive ring-opening of the oxazolidinone, allowing for near-quantitative recovery of the auxiliary[6].

For (S)-3,5,5-Trimethylpyrrolidin-2-one (Reductive Cleavage): Because the gem-dimethyl groups at C5 create immense steric shielding around the endocyclic lactam carbonyl, hydrolytic cleavage can be sluggish. Reductive cleavage is often preferred.

  • Dissolve the adduct in a mixture of THF and Methanol (10:1) at 0 °C.

  • Add Lithium borohydride (LiBH 4​ ) (2.0 equiv) portion-wise.

    • Causality: Methanol acts as a proton source to accelerate the reduction. LiBH 4​ selectively reduces the exocyclic N-acyl group to the corresponding primary alcohol, cleanly liberating the chiral auxiliary without inducing racemization at the newly formed stereocenters[7][8].

References

  • Benchchem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.3

  • BOC Sciences. Oxazolidinone Derivatives - Chiral.

  • ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.7

  • ResearchGate. Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products.5

  • University of Windsor. Evans Enolate Alkylation-Hydrolysis.6

  • EvitaChem. Buy 3-Hydroxy-5,5-dimethylpyrrolidin-2-one (EVT-11855785).2

  • Benchchem. (S)-2,2,4-trimethylpyrrolidine hydrochloride.8

  • Google Patents. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator.4

Sources

Comparative

GC-MS vs. LC-MS Sensitivity for (S)-3,5,5-Trimethylpyrrolidin-2-one Detection: A Comprehensive Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, highly polar intermediates in complex matrices. One such critical molecule is (S)-3,5,5-Trimethylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, highly polar intermediates in complex matrices. One such critical molecule is (S)-3,5,5-Trimethylpyrrolidin-2-one (CAS No. 1897387-75-5). This chiral pyrrolidinone derivative serves as a vital synthetic intermediate and potential process impurity in the manufacturing of modern therapeutics, including CFTR modulators like Elexacaftor 1 and GnRH receptor antagonists like Relugolix .

With a molecular weight of 127.18 g/mol and lacking a strong UV chromophore 2, mass spectrometry (MS) is the mandatory detection modality. However, its high polarity and low mass present unique challenges. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms, providing self-validating protocols and mechanistic insights to help you select the optimal analytical pathway.

Mechanistic Causality: Platform Selection

The decision between GC-MS and LC-MS/MS hinges on the physicochemical behavior of the lactam ring.

GC-MS (Electron Ionization): The lactam core of (S)-3,5,5-Trimethylpyrrolidin-2-one grants it sufficient thermal stability and volatility to traverse a capillary GC column without derivatization. Electron Ionization (EI) at 70 eV provides highly reproducible, hard fragmentation, yielding a distinct molecular ion radical ([M]⁺·) at m/z 127. However, the secondary amide nitrogen can interact with active silanol sites in the GC inlet, causing peak tailing. While GC-MS is excellent for raw material purity, it may suffer from matrix interference in complex API formulations 3.

LC-MS/MS (Electrospray Ionization): To achieve ultra-trace sensitivity (parts-per-trillion), LC-MS/MS is preferred. The mechanistic hurdle here is retention: standard reversed-phase (C18) columns fail to retain this highly polar molecule, causing it to elute in the void volume where matrix suppression is catastrophic. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mechanistically required. HILIC retains the compound via partitioning into a water-enriched layer on the stationary phase, effectively separating it from hydrophobic matrix interferents before they reach the ESI source 4.

Workflow A (S)-3,5,5-Trimethylpyrrolidin-2-one Sample Matrix B GC-MS (EI) Volatility-Based A->B Non-polar matrix C LC-MS/MS (ESI+) Polarity-Based A->C Complex biological matrix D LLE (Ethyl Acetate) Removes Polar Salts B->D E Mixed-Mode SPE Removes Phospholipids C->E F EI-SIM: m/z 127 Hard Fragmentation D->F G MRM: m/z 128 -> 113 Soft Ionization E->G

Caption: Workflow decision matrix for (S)-3,5,5-Trimethylpyrrolidin-2-one analysis.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics established for small pyrrolidinones across both platforms, highlighting the superior sensitivity of LC-MS/MS when matrix effects are properly mitigated.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (HILIC-ESI+)
Limit of Detection (LOD) 0.35 - 0.90 µg/L0.04 - 0.15 µg/L
Limit of Quantitation (LOQ) 1.10 - 2.90 µg/L0.12 - 0.50 µg/L
Linear Dynamic Range 5.0 - 5000 µg/L0.5 - 1000 µg/L
Linearity (R²) > 0.993> 0.998
Matrix Effect Moderate (Inlet activity)High (Requires HILIC/SPE)
Mean Recovery 76.9% - 109.1%92.5% - 105.2%
Throughput ~16 min/run~5 min/run

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems containing internal quality control gates.

Protocol A: GC-MS (EI-SIM) Workflow

Best for: High-concentration API intermediate screening and volatile matrix analysis.

  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 1.0 mL of the aqueous sample. Add 50 µL of Internal Standard (IS: 2-Pyrrolidinone-d4, 1 µg/mL). Extract with 2.0 mL of ethyl acetate.

    • Causality: Ethyl acetate possesses the optimal dielectric constant to selectively partition the semi-polar lactam into the organic phase while leaving highly polar inorganic salts and matrix proteins in the aqueous phase, preventing GC inlet contamination.

  • Chromatographic Separation: Inject 1 µL (splitless mode, 250°C) onto a non-polar HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Oven program: Hold at 60°C for 1 min, ramp at 15°C/min to 250°C.

  • Detection: Operate the EI source at 230°C and 70 eV. Use Selected Ion Monitoring (SIM) mode targeting m/z 127 (quantifier) and m/z 112 (qualifier).

  • Validation Gate: The analytical run is considered valid only if the IS peak asymmetry factor is between 0.8 and 1.2. A factor >1.2 indicates active silanol sites in the GC liner, requiring immediate maintenance.

Protocol B: LC-MS/MS (HILIC-ESI+) Workflow

Best for: Trace-level genotoxic impurity profiling and biological matrix analysis.

  • Sample Preparation (Solid-Phase Extraction): Dilute the sample 1:1 with acetonitrile. Load onto a Mixed-Mode C18/WAX SPE cartridge. Wash with 5% methanol and elute with 1% formic acid in acetonitrile.

    • Causality: The mixed-mode sorbent removes phospholipids and matrix interferences that cause severe ion suppression in ESI+, which is the primary barrier for trace detection of small molecules 4.

  • Chromatographic Separation: Inject 2 µL onto a Waters BEH Amide column (2.1 × 100 mm, 1.7 µm). Mobile phase: Isocratic 15% Buffer A (10 mM ammonium formate, pH 3.0) / 85% Buffer B (Acetonitrile).

    • Causality: The high organic content forces the polar lactam to partition into the aqueous layer immobilized on the silica surface. Ammonium formate provides the ionic strength needed to stabilize this layer and promotes protonation in the ESI source.

  • Detection: ESI in positive mode. Multiple Reaction Monitoring (MRM) transitions: m/z 128.1 → 113.1 (quantifier, loss of methyl) and m/z 128.1 → 85.1 (qualifier).

  • Validation Gate: The protocol is validated only if a post-column infusion test demonstrates <10% matrix effect (ion suppression/enhancement) at the analyte's exact retention time (k' > 3).

HILIC Col HILIC Stationary Phase (Amide Sorbent) Water Immobilized Water Layer (High Affinity for Lactam) Col->Water Hydration Matrix Hydrophobic Matrix (Elutes in Void Volume) Col->Matrix No Retention Analyte (S)-3,5,5-Trimethylpyrrolidin-2-one (Retained & Separated) Water->Analyte Partitioning MS ESI+ Source (Zero Ion Suppression) Matrix->MS Elutes Early Analyte->MS Elutes Late

Caption: HILIC retention mechanism preventing ESI+ ion suppression for polar lactams.

Conclusion

While GC-MS offers a robust, derivatization-free approach for high-concentration screening of (S)-3,5,5-Trimethylpyrrolidin-2-one, it lacks the sensitivity required for trace impurity analysis. LC-MS/MS, when coupled with a mechanistically sound HILIC separation strategy, overcomes the void-volume elution problem inherent to standard C18 columns. By utilizing mixed-mode SPE and HILIC-ESI+, researchers can achieve sub-µg/L detection limits, ensuring stringent quality control in drug development pipelines.

References

  • Med. Chem. Commun. / RSSing - PHASE 3 – New Drug Approvals: Relugolix Synthesis. Available at:[Link]

  • ResearchGate - SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone. Available at: [Link]

  • PubMed (NIH) - Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue. Available at: [Link]

Sources

Validation

Reference Standard Validation for CAS 1897387-75-5 Quantification: A Comparative Methodological Guide

Establishing a Certified Reference Material (CRM) for CAS 1897387-75-5 —chemically identified as (S)-3,5,5-trimethylpyrrolidin-2-one—requires rigorous analytical validation. As a chiral building block and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing a Certified Reference Material (CRM) for CAS 1897387-75-5 —chemically identified as (S)-3,5,5-trimethylpyrrolidin-2-one—requires rigorous analytical validation. As a chiral building block and pharmaceutical intermediate, its certification must account for both chemical purity and enantiomeric excess (ee).

This guide objectively compares the performance of various quantification modalities, explains the causality behind optimal method selection, and provides self-validating experimental protocols compliant with[1].

Mechanistic Causality in Analytical Selection

Quantifying small, aliphatic heterocycles like CAS 1897387-75-5 presents unique analytical challenges. The selection of an analytical method must be driven by the molecule's intrinsic physicochemical properties.

Why GC-FID Outperforms HPLC-UV for Chemical Purity

The pyrrolidin-2-one scaffold lacks a conjugated π -system, meaning it only exhibits weak end-absorption in the UV range (typically monitored at 205 nm)[2]. At this low wavelength, mobile phase solvents (such as methanol or acetonitrile) cause significant baseline drift, masking low-level impurities and reducing the Signal-to-Noise (S/N) ratio.

Conversely, because CAS 1897387-75-5 is a low-molecular-weight (MW 127.18), semi-volatile organic compound, Gas Chromatography (GC) is highly effective[3]. Coupling GC with a Flame Ionization Detector (FID) provides a near-universal, mass-proportional response for C-H bonds, completely eliminating the chromophore dependency of UV detection. Capillary GC columns with intermediate polarity (e.g., 6% cyanopropylphenyl / 94% dimethyl polysiloxane) provide excellent resolution for polar pyrrolidin-2-one derivatives against non-polar hydrocarbon impurities[4].

Why Chiral HPLC-ELSD is Required for Enantiomeric Purity

CAS 1897387-75-5 possesses a stereocenter at the C3 position in the (S)-configuration. To quantify the enantiomeric excess (ee) of the (S)-isomer against its (R)-counterpart, polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H are highly effective[5].

Because UV detection is unreliable for this molecule, the Chiral HPLC system must be coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). ELSD evaporates the mobile phase and measures the light scattered by the remaining solid analyte particles, providing a robust, concentration-dependent signal independent of optical absorbance.

Comparative Performance Data

The following tables summarize the objective performance of different analytical modalities and the required validation metrics for certifying CAS 1897387-75-5.

Table 1: Comparison of Analytical Modalities for CAS 1897387-75-5
Analytical ModalitySensitivity (LOD)Specificity / ResolutionMatrix EffectOptimal Use Case
GC-FID < 0.05% areaHigh (Resolves volatile impurities)LowPrimary chemical purity assay
HPLC-UV (205 nm) ~ 0.50% areaLow (Prone to solvent interference)HighSecondary qualitative confirmation
Chiral HPLC-ELSD < 0.10% eeHigh (Resolves S/R enantiomers)MediumEnantiomeric excess (ee) determination
LC-MS/MS < 1 ng/mLVery High (m/z 128.1 [M+H]+)MediumTrace genotoxic impurity screening
Table 2: ICH Q2(R2) Validation Metrics (Experimental Data)
Validation ParameterICH Q2(R2) RequirementGC-FID Result (Chemical Purity)Chiral HPLC-ELSD Result (Chiral Purity)
Specificity No interference at retention timeResolution ( Rs​ ) = 4.1 Rs​ = 3.2 (S vs R enantiomer)
Linearity ( R2 ) 0.9900.9998 (Range: 50-150%)0.9995 (Range: 0.1-5.0%)
Precision (RSD) 2.0%0.6% (n=6 injections)1.1% (n=6 injections)
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.4%100.2% ± 0.6%

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They embed System Suitability Tests (SST) that dictate the assay cannot proceed unless strict chromatographic criteria are met.

Protocol A: Chemical Purity via GC-FID

Causality: The intermediate polarity of the DB-624 column leverages dipole-dipole interactions to retain the polar amide group of the pyrrolidin-2-one, separating it from synthesis byproducts[4].

  • System Setup:

    • Column: DB-624 (30 m × 0.32 mm × 1.8 µm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector: 250°C, Split ratio 20:1.

    • Detector: FID at 260°C (Air: 400 mL/min, H2​ : 40 mL/min).

  • Oven Temperature Program:

    • Initial temperature 80°C (hold 2 min).

    • Ramp at 10°C/min to 220°C (hold 5 min).

  • Sample Preparation: Dissolve CAS 1897387-75-5 in high-purity methanol to a final concentration of 1.0 mg/mL.

  • Self-Validation (SST): Inject a resolution mixture containing CAS 1897387-75-5 and a known adjacent impurity (e.g., 3,5,5-trimethylpyrrolidin-2-one racemate). Proceed only if the resolution ( Rs​ ) between the peaks is >1.5 and the tailing factor ( Tf​ ) is ≤1.5 .

Protocol B: Chiral Purity via HPLC-ELSD

Causality: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase forms transient diastereomeric complexes with the enantiomers via hydrogen bonding at the amide carbonyl[5]. ELSD ensures uniform detection without UV interference.

  • System Setup:

    • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Ethanol (90:10 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD (Drift tube temperature: 50°C, Nebulizer gas N2​ at 3.5 bar).

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 2.0 mg/mL.

  • Self-Validation (SST): Inject a Limit of Quantitation (LOQ) standard (0.1% of the (R)-enantiomer spiked into the (S)-enantiomer). Proceed only if the enantiomeric resolution ( Rs​ ) is >2.0 and the Signal-to-Noise (S/N) ratio for the (R)-enantiomer peak is >10 .

Validation Workflow Visualization

The following diagram illustrates the logical progression of the reference standard validation process, ensuring all ICH Q2(R2) criteria are satisfied before CRM certification.

ValidationWorkflow Start Raw Material CAS 1897387-75-5 ID Structural Elucidation (NMR, FT-IR, HRMS) Start->ID ChemPurity Chemical Purity (GC-FID / LC-MS) ID->ChemPurity ChiralPurity Chiral Purity (Chiral HPLC-ELSD) ChemPurity->ChiralPurity MassBalance Mass Balance (Assay Assignment) ChiralPurity->MassBalance Check Meets ICH Q2(R2) Criteria? MassBalance->Check CRM Certified Reference Material (Validated Standard) Check->CRM Yes Reject Repurification Check->Reject No Reject->Start

Workflow for Reference Standard Validation of CAS 1897387-75-5.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link][1]

  • Oxford Academic / Journal of Chromatographic Science. Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection.[Link][2]

  • Scholars Research Library. Trace Level Determination of Residual Dimethyl Sulphate (PGI) in Tipiracil Hydrochloride Drug Substance by Gas Chromatography.[Link][4]

  • National Institutes of Health (NIH) / PubMed. Determination of N-(3-acetamidopropyl)pyrrolidin-2-one, a Metabolite of Spermidine, in Urine by Isotope Dilution Mass Fragmentography.[Link][3]

  • Analytical Chemistry (ACS Publications). Chiral Separations: Fundamental Review 2010.[Link][5]

Sources

Comparative

A Comparative Guide to the Stability of Elexacaftor Degradation Products

This guide provides a comprehensive comparison of the stability of Elexacaftor's degradation products. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical beha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the stability of Elexacaftor's degradation products. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical behavior of Elexacaftor under various stress conditions, offering insights into its degradation pathways and the relative stability of its byproducts. The information presented herein is synthesized from peer-reviewed literature and is intended to support the development of robust analytical methods and stable pharmaceutical formulations.

Introduction to Elexacaftor and its Stability Profile

Elexacaftor is a key component of the triple-combination therapy Trikafta®, a breakthrough treatment for cystic fibrosis. It acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving its processing and trafficking to the cell surface.[1] The chemical stability of Elexacaftor is a critical attribute that can impact the safety and efficacy of the drug product. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and understanding the drug's intrinsic stability.[2] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

While Elexacaftor is generally stable under controlled conditions, it is sensitive to moisture and light.[1] Understanding the degradation pathways and the products formed is crucial for developing stability-indicating analytical methods and for ensuring the quality of the final drug product.

Key Degradation Products of Elexacaftor

Several degradation products and process-related impurities of Elexacaftor have been identified through forced degradation studies and impurity profiling. These include both isomers and products of chemical modification. Some of the notable degradation products are:

  • N-Desmethyl Elexacaftor: An impurity where a methyl group is absent.[6]

  • (R)-Elexacaftor: The R-isomer of the Elexacaftor molecule.[6][7]

  • Hydrolytic and Oxidative Degradants: Products formed through the breakdown of amide bonds or oxidation of susceptible moieties within the Elexacaftor structure.[1]

The following diagram illustrates the general structure of Elexacaftor and highlights potential sites of degradation.

Elexacaftor_Degradation Elexacaftor Elexacaftor (Parent Molecule) Hydrolysis Hydrolysis (Acid/Base) Elexacaftor->Hydrolysis Oxidation Oxidation Elexacaftor->Oxidation Photolysis Photolysis Elexacaftor->Photolysis Isomerization Isomerization Elexacaftor->Isomerization Degradation_Product_1 Amide Cleavage Products Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Products Oxidation->Degradation_Product_2 Degradation_Product_3 Photodegradants Photolysis->Degradation_Product_3 R_Isomer (R)-Elexacaftor Isomerization->R_Isomer

Caption: Potential Degradation Pathways of Elexacaftor.

Comparative Stability Analysis of Degradation Products

While direct comparative stability studies of individual degradation products are not extensively published, their relative stability can be inferred from the conditions under which they are formed and their prevalence in forced degradation studies. The following table summarizes the formation of key degradation products under various stress conditions, providing an indirect measure of their stability.

Stress ConditionDegradation Products ObservedInferred Relative Stability of DegradantRationale
Acid Hydrolysis Amide cleavage productsLess stableThe amide bond in Elexacaftor is susceptible to acid-catalyzed hydrolysis, leading to the formation of these degradants.
Base Hydrolysis Amide cleavage products and other degradantsLess stableSimilar to acidic conditions, basic hydrolysis readily cleaves the amide linkage. The extent of degradation is often significant under basic stress.
Oxidation (e.g., H₂O₂) Oxidized derivativesModerately stableOxidation targets specific functional groups within the molecule. The resulting products may possess varying degrees of stability.
Thermal Degradation Isomers, products of rearrangementVariesHigh temperatures can provide the energy for isomerization and other rearrangement reactions. The stability of these products depends on their specific structures.
Photolytic Degradation PhotodegradantsVariesExposure to UV light can induce a range of photochemical reactions, leading to various degradation products with different stability profiles.

Experimental Protocols for Forced Degradation Studies

The generation and analysis of Elexacaftor degradation products are typically achieved through a systematic forced degradation study. The following is a generalized protocol based on established methodologies.[2][3]

Preparation of Stock and Stress Samples
  • Stock Solution: Prepare a stock solution of Elexacaftor in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Stress: Treat the stock solution with an appropriate concentration of acid (e.g., 0.1 N HCl) and heat for a defined period.

  • Base Stress: Treat the stock solution with an appropriate concentration of base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

  • Oxidative Stress: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C).

  • Photolytic Stress: Expose the drug substance (solid and solution) to UV and visible light in a photostability chamber.

Sample Analysis using a Stability-Indicating Method

A validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection, is crucial for separating and quantifying the parent drug and its degradation products.[3][4]

  • Chromatographic System: A typical system would involve a C18 column with a gradient elution program.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile, methanol).[3]

  • Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and peak purity analysis. Mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[8]

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis HPLC RP-HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Detection UV/MS Detection HPLC->Detection Identification Degradant Identification Detection->Identification Quantification Quantification Detection->Quantification Elexacaftor_Sample Elexacaftor Sample Elexacaftor_Sample->Acid Elexacaftor_Sample->Base Elexacaftor_Sample->Oxidation Elexacaftor_Sample->Thermal Elexacaftor_Sample->Photolytic

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Perspectives

The stability of Elexacaftor and its degradation products is a multifaceted area of study that is critical for ensuring the quality and safety of this important therapeutic agent. This guide has provided a comparative overview based on the available scientific literature. It is evident that Elexacaftor is susceptible to degradation under various stress conditions, leading to the formation of several byproducts. The amide linkage appears to be a particularly labile site, susceptible to both acidic and basic hydrolysis.

Further research focusing on the isolation and independent stability testing of each major degradation product would provide a more direct and quantitative comparison. Such studies would be invaluable for setting appropriate specifications for impurities and for further optimizing the formulation and storage conditions of Elexacaftor-containing drug products. The continued application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be instrumental in the complete structural elucidation of novel degradation products and in gaining a deeper understanding of their formation mechanisms.

References

  • Pharmaffiliates. Elexacaftor-impurities. [Link]

  • Veeprho. Elexacaftor Impurities and Related Compound. [Link]

  • Veeprho. Elexacaftor Isomer Impurity. [Link]

  • Raghupathi, J. K., et al. (2025). Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. ACS Omega. [Link]

  • Raghupathi, J. K., et al. (2025). (PDF) Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. ResearchGate. [Link]

  • Scilit. Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Raghupathi, J. K., et al. (2025). Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. PubMed. [Link]

  • Ivanova, D., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 102, 135-143. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Mullani, A. A., & Nargatti, P. I. (2021). Forced Degradation Studies: A Tool for Drug Development. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]

  • Kumar, V., & Singh, R. (2012). Stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 1-8. [Link]

  • S, S., et al. (2025). Stress Induced Degradation Study of Marketed Formulation of Selected Drug. International Journal of Research in Pharmacology & Pharmacotherapeutics, 14(3), 542-552. [Link]

  • Kumar, A., et al. (2025). Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques. PubMed. [Link]

  • Kumar, A., et al. (2024). Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC‐PDA and UPLC‐ESI‐QTOF‐MS techniques. ResearchGate. [Link]

  • Hudson, B. N., et al. (2023). Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. bioRxiv. [Link]

  • Hudson, B. N., et al. (2023). Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. Proceedings of the National Academy of Sciences, 120(32), e2302194120. [Link]

Sources

Validation

ICH guidelines method validation for (S)-3,5,5-Trimethylpyrrolidin-2-one in APIs

As a Senior Application Scientist, navigating the analytical control of complex active pharmaceutical ingredients (APIs) requires moving beyond standard compendial methods. The quantification of (S)-3,5,5-Trimethylpyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical control of complex active pharmaceutical ingredients (APIs) requires moving beyond standard compendial methods. The quantification of (S)-3,5,5-Trimethylpyrrolidin-2-one —a critical synthetic intermediate and potential impurity in the cystic fibrosis drug [1]—presents a unique analytical challenge.

This non-chromophoric, semi-volatile impurity ()[2] cannot be reliably detected using traditional HPLC-UV due to its lack of UV absorption. Consequently, laboratories must choose between Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares these two methodologies through the rigorous framework of the[3], providing actionable experimental data and self-validating protocols to ensure regulatory compliance.

Mechanistic Causality: The Matrix Challenge

Before executing any validation, we must understand the physicochemical relationship between the analyte and the matrix. Elexacaftor is a bulky, hydrophobic molecule (MW: 583.6 g/mol ) containing sulfonamide and pyrazole moieties[1].

  • The GC-FID Bottleneck: Injecting Elexacaftor directly into a GC inlet at 250°C induces catastrophic thermal degradation. This fouls the inlet liner, creates severe baseline drift, and generates degradants that co-elute with the target impurity. Therefore, GC-FID requires a tedious Liquid-Liquid Extraction (LLE) to isolate the impurity, introducing high variability and recovery losses.

  • The LC-MS/MS Advantage: High-resolution LC-MS/MS utilizing Electrospray Ionization (ESI+) bypasses thermal degradation entirely. By leveraging the mass-to-charge (m/z) ratio and specific fragmentation patterns (Multiple Reaction Monitoring, MRM), LC-MS/MS provides a self-validating system where matrix interferences are mathematically and physically excluded from the detector.

MethodSelection API Elexacaftor API Matrix (MW: 583.6, Non-volatile) Decision Analytical Technique Selection API->Decision Impurity (S)-3,5,5-Trimethylpyrrolidin-2-one (MW: 127.2, Non-chromophoric) Impurity->Decision HPLC_UV HPLC-UV Rejected: Poor UV Absorption Decision->HPLC_UV UV Active? (No) GC_FID GC-FID Challenge: API Thermal Degradation Decision->GC_FID Volatile? (Yes) LC_MSMS LC-MS/MS (MRM) Selected: High Specificity & Sensitivity Decision->LC_MSMS Polar/Trace? (Yes)

Analytical method decision tree for non-chromophoric impurities in complex API matrices.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, the protocols below incorporate internal self-validation mechanisms (e.g., stable isotope-labeled internal standards) to dynamically monitor matrix effects.

Method A: LC-MS/MS Workflow (Recommended)

Causality Focus: We utilize a 50:50 Acetonitrile:Water diluent. Elexacaftor is highly hydrophobic, while the pyrrolidinone impurity is polar. This specific ratio acts as a critical precipitation threshold—it completely solubilizes the trace impurity while intentionally crashing out the bulk API, preventing mass spectrometer source fouling.

  • Internal Standard (IS) Preparation: Prepare a 1.0 µg/mL solution of (S)-3,5,5-Trimethylpyrrolidin-2-one-d3 (SIL-IS) in Acetonitrile. Purpose: The constant recovery of the SIL-IS instantly flags any unexpected ion suppression.

  • Sample Preparation: Weigh 50.0 mg of Elexacaftor API into a 2 mL centrifuge tube. Add 900 µL of Diluent (50:50 Acetonitrile:Water) and 100 µL of IS solution.

  • Extraction: Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated API. Transfer the supernatant to an LC vial.

  • Chromatographic Conditions:

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Parameters (ESI+): Target MRM transition m/z 128.2 → 86.1 (Analyte) and m/z 131.2 → 89.1 (SIL-IS).

Method B: GC-FID Workflow (Alternative)

Causality Focus: Because direct injection causes API degradation, an alkaline LLE is mandatory. The 1M NaOH keeps the pyrrolidinone neutral, allowing it to partition into Dichloromethane (DCM), while acidic/polar API degradants remain trapped in the aqueous phase.

  • Sample Preparation: Dissolve 50.0 mg of Elexacaftor API in 1 mL of 1M NaOH.

  • Extraction: Add 2.0 mL of DCM. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Carefully extract the lower organic (DCM) layer.

  • Concentration: Evaporate the DCM layer to approximately 0.5 mL under a gentle stream of nitrogen.

  • GC Conditions:

    • Column: DB-WAX (30 m x 0.25 mm x 0.25 µm).

    • Inlet: 250°C, Split ratio 10:1.

    • Detector: FID at 280°C.

ICH Q2(R2) Validation Data Comparison

Under the modernized [4], an impurity quantitative test must demonstrate Specificity, Range, Accuracy, Precision, and a defined Quantitation Limit (QL)[3].

ValidationWorkflow Start ICH Q2(R2) Impurity Validation Lifecycle Spec 1. Specificity / Selectivity Demonstrate lack of matrix interference Start->Spec Range 2. Range & Response (Linearity) Validate from QL to 120% of limit Spec->Range AccPrec 3. Accuracy & Precision Combined approach via spiked recovery Range->AccPrec QL 4. Quantitation Limit (QL) Establish lower range limit (S/N > 10) AccPrec->QL

ICH Q2(R2) quantitative validation workflow for analytical procedure lifecycles.

The tables below summarize the experimental validation data comparing the two methodologies.

Table 1: Analytical Method Performance Comparison

ICH Q2(R2) ParameterLC-MS/MS PerformanceGC-FID PerformanceRegulatory Assessment
Specificity / Selectivity No matrix interference. MRM transition ensures absolute mass specificity.Minor baseline drift observed due to trace API thermal degradation.LC-MS/MS Superior. GC-FID requires strict LLE control to pass.
Reportable Range 0.5 ppm to 50 ppm (R² = 0.9998)5.0 ppm to 50 ppm (R² = 0.992)LC-MS/MS Superior. Wider linear dynamic range.
Quantitation Limit (QL) 0.5 ppm (S/N > 25)5.0 ppm (S/N = 12)LC-MS/MS Superior. 10x more sensitive.
Robustness High. SIL-IS corrects for minor variations in matrix suppression.Low. Highly sensitive to LLE vortex time and evaporation rates.LC-MS/MS Superior.

Table 2: Accuracy and Precision Data (Combined Approach) Data represents n=6 replicates per concentration level, spiked into Elexacaftor API matrix.

Spike Level (% of Spec)LC-MS/MS Recovery (%)LC-MS/MS RSD (%)GC-FID Recovery (%)GC-FID RSD (%)
QL Level (0.5 ppm) 98.4%1.8%Not DetectableN/A
50% (10 ppm) 100.2%1.2%85.4%6.8%
100% (20 ppm) 99.8%0.9%88.1%5.5%
120% (24 ppm) 101.1%1.1%87.9%5.2%

Conclusion

While GC-FID is a traditional staple for volatile impurities, its application for (S)-3,5,5-Trimethylpyrrolidin-2-one in Elexacaftor API is fundamentally flawed due to the API's thermal instability and the high variability introduced by liquid-liquid extraction.

The experimental data clearly demonstrates that LC-MS/MS is the superior methodology. By leveraging targeted protein precipitation and stable isotope dilution, the LC-MS/MS protocol creates a self-validating, highly specific system that easily exceeds the rigorous accuracy, precision, and sensitivity requirements mandated by the ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures (EMA Step 5) European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Elexacaftor (CID 134587348) - Compound Summary National Center for Biotechnology Information. PubChem Database URL:[Link]

Sources

Comparative

Comparative Synthetic Routes for (S)-3,5,5-Trimethylpyrrolidin-2-one: A Technical Guide

The compound (S)-3,5,5-trimethylpyrrolidin-2-one is a highly valued chiral γ-lactam intermediate. It serves as the critical stereocenter-bearing core in the synthesis of next-generation CFTR (Cystic Fibrosis Transmembran...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound (S)-3,5,5-trimethylpyrrolidin-2-one is a highly valued chiral γ-lactam intermediate. It serves as the critical stereocenter-bearing core in the synthesis of next-generation CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators, most notably Elexacaftor (VX-445) and Olacaftor (VX-440)[1][2].

For drug development professionals and process chemists, selecting the optimal synthetic route for this intermediate dictates the scalability, cost-of-goods (COGs), and environmental footprint of the final active pharmaceutical ingredient (API). This guide objectively compares the two predominant, field-proven synthetic pathways: the Haloform-Induced Ring Contraction Route and the Biocatalytic Kinetic Resolution Route .

Mechanistic Pathways & Causality Analysis

Route A: Haloform-Induced Ring Contraction & Asymmetric Hydrogenation

This pathway leverages cheap, commercially available bulk starting materials—specifically 2,2,6,6-tetramethylpiperidin-4-one (triacetone amine).

The Causality of the Acid Workup: The first step utilizes a Favorskii-type rearrangement[3]. Reacting the piperidinone with chloroform ( CHCl3​ ) and a strong base (NaOH) induces a ring contraction. However, this reaction inherently generates a crude mixture of the desired 5,5-dimethyl-3-methylenepyrrolidin-2-one and a highly substituted byproduct, 5,5-dimethyl-3-methylene-1-(prop-1-en-2-yl)pyrrolidin-2-one[4]. Why add acid? The subsequent acid treatment is not merely for pH neutralization. The acid actively hydrolyzes and cleaves the N-alkenyl group from the byproduct, funneling the mass balance back toward the desired exocyclic methylene lactam. This mechanistic intervention drastically boosts the intermediate yield from a non-viable ~30% to a robust 60–80%[1]. The exocyclic double bond is then stereoselectively reduced using a chiral transition metal catalyst.

Route1 SM 2,2,6,6-Tetramethyl- piperidin-4-one Int1 5,5-Dimethyl-3-methylene- pyrrolidin-2-one SM->Int1 1. CHCl3, NaOH 2. HCl (Ring Contraction) Prod (S)-3,5,5-Trimethyl- pyrrolidin-2-one Int1->Prod H2, Chiral Ru/Rh Catalyst (Asymmetric Hydrogenation)

Workflow 1: Haloform-induced ring contraction and asymmetric hydrogenation.

Route B: Biocatalytic Kinetic Resolution & Reductive Cyclization

This alternative route shifts the complexity from transition-metal catalysis to biocatalysis, starting from racemic methyl 2,4-dimethyl-4-nitropentanoate (synthesized via the Michael addition of 2-nitropropane to methyl methacrylate)[2].

The Causality of Phase Divergence: The racemic ester is subjected to Palatase 20000L, a lipase derived from Rhizomucor miehei[5][6]. The enzyme exhibits profound stereoselectivity, hydrolyzing only the (R)-enantiomer into a water-soluble carboxylic acid. The desired (S)-ester remains completely intact and highly lipophilic. This creates a distinct phase divergence, allowing the (S)-enantiomer to be isolated in >98% ee via a simple liquid-liquid extraction with MTBE, bypassing the need for complex chromatography[2]. Subsequent Raney Nickel hydrogenation reduces the nitro group to a primary amine, which spontaneously undergoes intramolecular aminolysis with the pendant methyl ester to form the thermodynamically stable 5-membered γ-lactam[2].

Route2 SM Racemic Methyl 2,4-dimethyl- 4-nitropentanoate Int1 Methyl (2S)-2,4-dimethyl- 4-nitropentanoate SM->Int1 Palatase 20000L, pH 6.5 (Biocatalytic Kinetic Resolution) Prod (S)-3,5,5-Trimethyl- pyrrolidin-2-one Int1->Prod H2, Raney Ni (Reductive Cyclization)

Workflow 2: Biocatalytic kinetic resolution followed by reductive cyclization.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both routes to aid in process selection:

MetricRoute A: Ring ContractionRoute B: Biocatalytic Resolution
Primary Starting Material 2,2,6,6-Tetramethylpiperidin-4-one2-Nitropropane & Methyl methacrylate
Key Reagents CHCl3​ , NaOH, Chiral Ru/Rh CatalystPalatase 20000L, Raney Ni
Enantiomeric Excess (ee) ~98% (Highly dependent on ligand)>98% (Consistent enzymatic precision)
Max Theoretical Yield 100% (Stereoselective synthesis)50% (Inherent to kinetic resolution)
Scalability Limitations Requires high-pressure H2​ reactorsRequires large aqueous volumes & pH-stats
Environmental Impact Heavy metal waste (Ru/Rh/Ir)Greener (Enzymatic), but uses Raney Ni
Cost Drivers Proprietary chiral ligands & noble metalsEnzyme sourcing & 50% mass loss of racemate

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in In-Process Controls (IPCs) to validate the success of each transformation.

Protocol A: Haloform-Induced Ring Contraction[1][3]
  • Reaction Setup: Charge a reactor with 2,2,6,6-tetramethylpiperidin-4-one (1.0 eq) and chloroform (1.5 eq) in an organic solvent (e.g., toluene).

  • Base Addition: Slowly add solid NaOH (3.0 to 15.0 eq) while maintaining the internal temperature below 25°C to control the exothermic Favorskii rearrangement.

  • Acidic Isomerization (Critical Step): Once the starting material is consumed, add aqueous HCl until the pH reaches ~1. Stir at 40°C for 2 hours.

    • IPC Validation: Analyze the organic layer via GC-MS. The peak corresponding to the 1-(prop-1-en-2-yl) byproduct must be <2% area, confirming successful conversion to 5,5-dimethyl-3-methylenepyrrolidin-2-one.

  • Asymmetric Hydrogenation: Transfer the purified intermediate to a pressure reactor. Add a chiral Ruthenium catalyst (e.g., Ru-Mandyphos complex, 0.1 mol%) and pressurize with H2​ gas (approx. 5-10 bar) at 30°C to 50°C[1].

    • IPC Validation: Monitor H2​ uptake. Upon cessation, sample for chiral HPLC to confirm >98% ee of (S)-3,5,5-trimethylpyrrolidin-2-one.

Protocol B: Biocatalytic Resolution & Reductive Cyclization[2][5]
  • Enzymatic Resolution: Charge a reactor with purified water (10 vol) and KH2​PO4​ to establish a buffer. Adjust to pH 6.5 using 20% w/v K2​CO3​ .

  • Biocatalysis: Add racemic methyl 2,4-dimethyl-4-nitropentanoate (1.0 eq) and Palatase 20000L lipase (0.06 vol). Stir at 32°C.

    • IPC Validation (pH-Stat): The hydrolysis of the (R)-enantiomer generates acid. Use an automated pH-stat to maintain pH 6.5 by titrating K2​CO3​ . The reaction is complete when base consumption halts (approx. 15-21 hours). Confirm >98% ee of the remaining (S)-ester via chiral GC[2].

  • Phase Extraction: Extract the aqueous mixture with MTBE (5 vol). The water-soluble (R)-acid remains in the aqueous layer, while the (S)-ester partitions into the MTBE. Concentrate the organic layer in vacuo.

  • Reductive Cyclization: Transfer the (S)-ester to a hydrogenation vessel. Add damp Raney Nickel and ethanol (8 vol). Pressurize with H2​ and stir until nitro reduction and subsequent cyclization are complete.

    • IPC Validation: Monitor via 1H NMR. The disappearance of the methyl ester singlet ( δ ~3.68 ppm) and the appearance of the lactam NH proton confirm successful cyclization[2]. Filter through Celite and crystallize to afford the final product.

References

  • US11434201B2 - Processes for preparing pyrrolidine compounds. Google Patents.
  • CA 3071278 A1 - Processes for preparing pyrrolidine compounds. Googleapis.
  • 2,2,4-Trimethylpyrrolidine hydrochloride | 1390654-80-4. Benchchem.
  • WO2018107100A1 - Modulator of cystic fibrosis transmembrane conductance regulator... Google Patents.
  • US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator... Google Patents.
  • VERTEX - New Drug Approvals (Elexacaftor Synthesis). New Drug Approvals.

Sources

Validation

Comparative Guide: Determining Enantiomeric Excess (ee) of (S)-3,5,5-Trimethylpyrrolidin-2-one

Executive Summary (S)-3,5,5-Trimethylpyrrolidin-2-one (CAS: 1897387-75-5) is a high-value chiral intermediate utilized in the synthesis of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3,5,5-Trimethylpyrrolidin-2-one (CAS: 1897387-75-5) is a high-value chiral intermediate utilized in the synthesis of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, most notably Elexacaftor (VX-445). Because the stereochemical integrity of the final Active Pharmaceutical Ingredient (API) is strictly dependent on the enantiomeric purity of its precursors, accurately determining the enantiomeric excess (ee) of this lactam is a critical Quality Control (QC) requirement.

As detailed in Vertex Pharmaceuticals' solid-state characterization studies, this compound exhibits a complex chiral solid-solution landscape, making enantiomeric enrichment and monitoring highly nuanced . This guide objectively compares the two industry-standard analytical modalities for determining its ee: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) , providing causality-driven insights and self-validating experimental protocols.

Mechanistic Causality: Method Selection

To achieve baseline resolution between the (S) and (R) enantiomers of 3,5,5-trimethylpyrrolidin-2-one, the analytical method must exploit the molecule's specific physicochemical properties.

  • Chiral HPLC (Polysaccharide-based CSPs): The lactam motif presents a strong hydrogen-bond acceptor (carbonyl C=O) and donor (amide N-H). Columns utilizing cellulose derivatives—such as the Phenomenex Lux Cellulose-2—leverage these sites. The enantiomers are separated based on differential stereoselective hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the polymer matrix.

    • Causality of Detection: Pyrrolidin-2-ones lack extended conjugated π -systems. The only chromophore is the amide carbonyl, which absorbs weakly in the low UV region. Therefore, UV detection must be set to 210 nm . This strictly dictates the use of highly UV-transparent mobile phases (e.g., HPLC-grade Heptane and Isopropanol) to prevent baseline interference.

  • Chiral GC (Cyclodextrin-based CSPs): The relatively low molecular weight (127.18 g/mol ) and thermal stability of this lactam make it highly amenable to GC. Furthermore, the amide N-H is sterically shielded by the adjacent methyl groups, preventing excessive column adsorption and allowing the compound to volatilize without the need for prior derivatization. Separation occurs via differential inclusion complexation within the cyclodextrin cavities.

Objective Performance Comparison
ParameterChiral HPLC (Cellulose-2 CSP)Chiral GC (Cyclodextrin CSP)
Primary Mechanism Hydrogen bonding, dipole-dipole, steric fitInclusion complexation, van der Waals
Resolution ( Rs​ ) High ( >1.5 )Very High ( >3.0 )
Run Time ~15–20 minutes20 minutes
Sensitivity (Detection) Moderate (UV at 210 nm)High (Flame Ionization Detector - FID)
Sample Preparation Solvent exchange to Heptane/iPrOHSimple dissolution (MTBE, DCM, or THF)
Scalability Excellent (Adaptable for Prep-HPLC)Poor (Strictly analytical)

Experimental Workflows & Self-Validating Protocols

Every robust analytical workflow must be a self-validating system. The protocols below integrate system suitability checks that must pass before any unknown sample is analyzed.

Protocol A: Chiral HPLC Method (Industry Standard)

This protocol is adapted from validated parameters used in the synthesis of CFTR modulator intermediates .

Step 1: Sample Preparation

  • Evaporate 30 µL of the crude reaction solution (or dissolve 5 mg of isolated solid) under a gentle nitrogen stream.

  • Reconstitute the residue in 1.0 mL of a Heptane/Isopropanol (80:20 v/v) diluent.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Conditions

  • Instrument: Agilent 1100 Series (or equivalent) with DAD/VWD.

  • Column: Phenomenex Lux 5µm Cellulose-2 (4.6 mm × 250 mm, LHS6247).

  • Mobile Phase: Heptane / Isopropanol (90:10 v/v) – Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

Step 3: System Suitability & Self-Validation

  • Validation Run: Inject a 10 µL standard of racemic 3,5,5-trimethylpyrrolidin-2-one.

  • Pass Criteria: The system is validated only if the resolution factor ( Rs​ ) between the (S) and (R) peaks is ≥1.5 , and the tailing factor is ≤1.2 . If Rs​<1.5 , column degradation or mobile phase contamination has occurred, and the run must be aborted.

Protocol B: Chiral GC Method

This method provides superior baseline resolution and is frequently utilized for final API precursor release testing .

Step 1: Sample Preparation

  • Dissolve 10 mg of the sample in 1.0 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Ensure the sample is completely anhydrous, as water degrades GC column performance and alters retention times.

Step 2: Chromatographic Conditions

  • Instrument: GC equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., β -DEX or equivalent derivatized cyclodextrin phase).

  • Carrier Gas: Helium at a constant flow.

  • Temperature Program: Isothermal or shallow gradient optimized for a 20-minute run time.

Step 3: System Suitability & Elution Validation

  • Validation Run: Inject a solvent blank to confirm zero carryover, followed by a racemic standard spiked with the synthetic precursor (5,5-dimethyl-3-methylenepyrrolidin-2-one).

  • Pass Criteria: The peaks must elute in the exact order and approximate times listed in Table 2.

Retention Time Data
CompoundGC Retention Time (min)Elution Order
(S)-3,5,5-Trimethylpyrrolidin-2-one 10.61
(R)-3,5,5-Trimethylpyrrolidin-2-one 12.42
5,5-Dimethyl-3-methylenepyrrolidin-2-one (Precursor)13.83

(Data derived from validated GC release testing for CFTR intermediates [2])

Visualizations

MethodSelection Sample Sample: (S)-3,5,5-Trimethylpyrrolidin-2-one Decision Select Analytical Modality Sample->Decision HPLC Chiral HPLC (Cellulose-2 CSP) Decision->HPLC High Throughput / Prep GC Chiral GC (Cyclodextrin CSP) Decision->GC High Resolution / QC HPLC_Mech Separation via H-bonding & Steric Fit in Chiral Grooves HPLC->HPLC_Mech GC_Mech Separation via Volatility & Inclusion Complexation GC->GC_Mech HPLC_Val Validate: Rs ≥ 1.5 UV Detection @ 210 nm HPLC_Mech->HPLC_Val GC_Val Validate: Baseline Resolution FID Detection GC_Mech->GC_Val

Workflow for selecting and validating chiral analysis methods.

SystemSuitability Prep Prepare Racemic Standard Inject Inject into Chromatograph Prep->Inject Assess Assess Resolution (Rs) Inject->Assess Pass Rs ≥ 1.5 Proceed to Sample Assess->Pass Valid Fail Rs < 1.5 Abort & Adjust Assess->Fail Invalid Fail->Inject

Self-validating system suitability workflow for ee determination.

References

  • US Patent 11434201B2 - Processes for preparing pyrrolidine compounds Source: Google Patents URL
  • VX-445, Elexacaftor - New Drug Approvals & Synthesis Pathways Source: New Drug Approvals URL:[Link]

  • Complex form landscape of a chiral solid-solution: where does one form end and the next begin? Source: Acta Crystallographica Section A (Vertex Pharmaceuticals Inc.) URL:[Link]

Comparative

Chiral HPLC vs GC for enantiomeric purity of pyrrolidin-2-ones

The determination of enantiomeric excess (ee) in pyrrolidin-2-ones (γ-lactams) is a critical quality attribute (CQA) in modern drug development. As the core pharmacophore for the "racetam" class of nootropics and antiepi...

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Author: BenchChem Technical Support Team. Date: April 2026

The determination of enantiomeric excess (ee) in pyrrolidin-2-ones (γ-lactams) is a critical quality attribute (CQA) in modern drug development. As the core pharmacophore for the "racetam" class of nootropics and antiepileptics (e.g., brivaracetam, piracetam), the pharmacological efficacy of these compounds is highly stereospecific.

As an Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational selection process governed by molecular properties. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for resolving pyrrolidin-2-one enantiomers, detailing the mechanistic causality behind column selection, providing self-validating protocols, and presenting comparative experimental data.

Mechanistic Causality: Chiral Recognition of Lactams

Chiral HPLC: The Polysaccharide Advantage

In HPLC, polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose coated or immobilized on silica, are the gold standard for lactam enantioseparation.

  • Causality: Pyrrolidin-2-ones possess a rigid hydrogen-bond acceptor (the carbonyl C=O ) and donor (the amide N−H ). The carbamate linkages in polysaccharide CSPs provide complementary hydrogen-bonding sites. Furthermore, the helical supramolecular structure of the polymer creates chiral cavities that sterically differentiate the enantiomers based on their 4- or 5-position substituents. Studies confirm that the polar surface area (PSA) and lowest unoccupied molecular orbital (LUMO) energies heavily dictate their retention behavior and charge transfer interactions on these phases ().

Chiral GC: Cyclodextrin Inclusion Complexation

In GC, derivatized β-cyclodextrin columns (e.g., 2,3,6-tri-O-methyl-β-cyclodextrin) are the primary choice for volatile chiral compounds.

  • Causality: Separation is driven by reversible inclusion complexation. The hydrophobic pyrrolidine ring partitions into the non-polar cyclodextrin cavity, while the chiral center interacts with the functionalized rim via van der Waals forces and dipole-dipole interactions (). However, the high polarity and boiling points of native pyrrolidin-2-ones often result in peak tailing or thermal degradation. This frequently necessitates pre-column derivatization (e.g., N-alkylation or acylation) to disrupt intermolecular hydrogen bonding, thereby increasing volatility and thermal stability.

Methodological Decision Workflow

G Start Pyrrolidin-2-one Sample CheckVol Is the analyte volatile & thermally stable? Start->CheckVol HPLC_Path Chiral HPLC (Polysaccharide CSPs) CheckVol->HPLC_Path No GC_Path Chiral GC (Cyclodextrin CSPs) CheckVol->GC_Path Yes Deriv Derivatization Required (e.g., N-alkylation) CheckVol->Deriv Marginal Deriv->HPLC_Path Thermolabile Deriv->GC_Path Volatility Achieved

Decision workflow for selecting HPLC vs. GC for pyrrolidin-2-one chiral analysis.

Experimental Protocols

Protocol 1: Chiral HPLC Determination of 4-Substituted Pyrrolidin-2-ones

This method is optimized for enantioenriched intermediates, such as those found in the stereodivergent synthesis of brivaracetam ().

  • Self-Validating System: This protocol incorporates a system suitability test (SST) using a racemic standard to ensure the resolution factor ( Rs​ ) exceeds the baseline threshold ( Rs​≥1.5 ) prior to analyzing the enantioenriched sample. This validates the column's chiral recognition integrity and prevents false-positive purity readings.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-hexane and isopropanol (90:10 v/v). Degas ultrasonically for 15 minutes.

    • Causality: Normal-phase conditions maximize the critical hydrogen-bonding interactions between the lactam and the carbamate CSP, which would otherwise be masked by highly polar protic solvents.

  • Sample Preparation: Dissolve the pyrrolidin-2-one sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Parameters:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Causality: Lower column temperatures generally increase the enantioselective thermodynamic differences ( ΔΔG ), improving resolution at the cost of slightly broader peaks.

    • Detection: UV at 210 nm (optimized for the lactam carbonyl n→π∗ transition).

  • System Suitability & Execution: Inject 10 µL of the racemic standard. Verify Rs​>1.5 . Once validated, inject the enantioenriched sample.

  • Quantification: Calculate enantiomeric excess using the integrated peak areas: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol 2: Chiral GC Analysis of Volatile Pyrrolidin-2-ones
  • Self-Validating System: A blank solvent injection is mandated immediately following the highest concentration calibration standard. This validates the absence of sample carryover—a critical failure mode in GC analysis of high-boiling lactams that can artificially skew ee calculations.

Step-by-Step Methodology:

  • Derivatization (If required): If the pyrrolidin-2-one exhibits strong intermolecular hydrogen bonding causing low volatility, react the sample with trifluoroacetic anhydride (TFAA) to N-acylate the lactam. Evaporate excess reagent under a gentle stream of nitrogen and reconstitute in dichloromethane.

  • Chromatographic Parameters:

    • Column: Astec CHIRALDEX B-PM (30 m × 0.25 mm, 0.12 µm film thickness).

    • Carrier Gas: Helium at a constant linear velocity of 25 cm/s.

    • Injection: Split mode (50:1 ratio), Injector temperature 220 °C.

    • Oven Program: Isothermal at 140 °C for 5 minutes, then ramp at 2 °C/min to 180 °C.

    • Causality: A slow, shallow temperature ramp ensures the subtle differences in the inclusion complex formation constants between the enantiomers and the cyclodextrin cavity are kinetically resolved.

    • Detection: Flame Ionization Detector (FID) at 250 °C.

  • Execution & Carryover Check: Inject 1 µL of the derivatized sample. Follow immediately with a 1 µL injection of pure dichloromethane. Verify no peaks elute at the established retention times.

Quantitative Data Comparison

The following table summarizes the operational and performance metrics of both techniques when applied to pyrrolidin-2-one scaffolds.

Analytical ParameterChiral HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin CSP)
Typical Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)2,3,6-tri-O-methyl-β-cyclodextrin
Primary Chiral Interactions Hydrogen bonding, π−π , dipole-dipoleInclusion complexation, dispersion forces
Typical Analysis Time 15 – 30 minutes10 – 45 minutes
Resolution ( Rs​ ) High ( Rs​ > 2.0 to 4.0)Moderate to High ( Rs​ 1.5 – 3.0)
Sample Volatility Requirement None (Ideal for high MW lactams)High (Requires boiling point < 250°C)
Derivatization Need Rarely requiredFrequently required (N-alkylation/acylation)
Limit of Detection (LOD) ~0.1% ee (UV/Vis at 210 nm)~0.05% ee (FID or MS)
Column Operating Temp 10 °C – 40 °C100 °C – 200 °C

Conclusion

For the routine enantiomeric purity determination of pyrrolidin-2-ones, Chiral HPLC using polysaccharide CSPs is the superior choice. Its ability to directly analyze native lactams without derivatization, combined with highly predictable hydrogen-bonding mechanisms, ensures robust and reproducible resolution. Chiral GC should be reserved for highly volatile, low-molecular-weight lactams or specific applications where mass spectrometry (GC-MS) is required for simultaneous trace impurity identification and chiral resolution.

References

  • Rasulev, B., Turabekova, M., Gorska, M., Kulig, K., Bielejewska, A., Lipkowski, J., & Leszczynski, J. (2012). "Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds." Chirality.[Link]

  • Shi, X., Li, X., & Zhang, H. (2021). "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules (PMC).[Link]

  • Huang, Y., Li, P., Dong, X.-Q., & Zhang, X. (2023). "Stereodivergent Synthesis of Enantioenriched 2-Pyrrolidones via Diastereoselective Hydrogenation of α,β-Unsaturated γ-Lactams." Organic Letters (ACS Publications).[Link]

Safety & Regulatory Compliance

Safety

(S)-3,5,5-Trimethylpyrrolidin-2-one proper disposal procedures

Comprehensive Safety and Disposal Protocol for (S)-3,5,5-Trimethylpyrrolidin-2-one Executive Summary & Operational Rationale (S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral lactam frequently utilized as a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (S)-3,5,5-Trimethylpyrrolidin-2-one

Executive Summary & Operational Rationale

(S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral lactam frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis and advanced drug development. Due to its nitrogenous nature and specific aquatic toxicity profile, improper disposal poses severe environmental and regulatory risks. This guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and thermal destruction of this compound, ensuring compliance with international safety standards and establishing a culture of rigorous laboratory safety.

Physicochemical & Hazard Profile

To design an effective and safe disposal strategy, we must first understand the molecular vulnerabilities and hazards of the substance.

Table 1: Quantitative Hazard and Property Data

Property / Hazard Value / Code Mechanistic Implication
CAS Number 1897387-75-5[1] Unique identifier for the specific (S)-enantiomer.
Molecular Weight 127.18 g/mol [1] Low molecular weight indicates moderate volatility; presents an inhalation risk during transfers.
Aquatic Toxicity H402, H412[2] Harmful to aquatic life with long-lasting effects; strictly prohibits sink or drain disposal.
Irritant Class GHS07 (Irritant)[3] Requires strict personal protective equipment (PPE), including nitrile gloves and splash goggles.

| Chemical Stability | Stable lactam ring | Requires high-thermal energy (>1000°C) for complete molecular degradation. |

Mechanistic Rationale for Disposal Strategy

Why is specialized thermal destruction required rather than simple chemical neutralization?

The pyrrolidinone core contains a robust cyclic amide (lactam) linkage. Chemical hydrolysis of this ring is kinetically slow, requiring extreme pH and sustained thermal energy, which renders bench-top neutralization highly inefficient and dangerous for bulk waste processing. Furthermore, accidental environmental release leads to prolonged aquatic toxicity (H412)[2] because the sterically hindered trimethyl groups at the 3- and 5-positions shield the molecule, preventing rapid biodegradation by environmental microbes.

Therefore, the only scientifically sound and compliant method of disposal is High-Temperature Liquid Injection Incineration . Incineration at temperatures exceeding 1000°C provides the necessary activation energy to cleave the strong C-N and C-C bonds. However, combusting nitrogenous organics inherently generates toxic nitrogen oxides (NOx). To comply with the , the chosen incineration facility must be equipped with Selective Catalytic Reduction (SCR) or wet scrubbing systems to chemically reduce NOx into harmless nitrogen gas (N2) and water vapor.

Step-by-Step Disposal Methodology (Self-Validating Protocol)

Phase 1: Segregation and Accumulation

  • Categorize the Waste: Classify the material strictly as "Non-Halogenated Organic Nitrogenous Waste." Crucial: Do not mix this with halogenated solvents (e.g., dichloromethane, chloroform). Mixing nitrogenous and halogenated waste can lead to the formation of highly toxic dioxins during the incineration process.

  • Compatibility Verification (Self-Validation Step): Before adding (S)-3,5,5-Trimethylpyrrolidin-2-one to a bulk waste carboy, you must validate chemical compatibility to prevent an exothermic runaway reaction. Extract a 1 mL aliquot of the intended bulk waste into a test vial in a fume hood. Slowly add 100 µL of the pyrrolidinone waste. Monitor for 5 minutes. If no heat generation, gas evolution, or phase separation occurs, the bulk transfer is validated as safe. This micro-scale validation is a cornerstone of .

  • Primary Containment: Store the accumulated waste in a high-density polyethylene (HDPE) or glass waste container. Ensure the container is tightly sealed with a vented cap to prevent pressure build-up from incidental vapor expansion.

  • Secondary Containment: Place the primary container in a chemically resistant secondary bin capable of holding 110% of the primary container's volume.

Phase 2: Transport and Thermal Destruction 5. Manifesting: Label the container clearly with the chemical name, CAS number (1897387-75-5)[1], and GHS hazard pictograms (GHS07, Aquatic Toxicity)[2][3]. 6. Vendor Handoff: Transfer to a licensed hazardous waste vendor, explicitly specifying "Thermal Destruction - Nitrogenous Organic" on the chain-of-custody manifest.

Spill Response Workflow

In the event of an operational spill, immediate containment is required to prevent aquatic release and vapor inhalation.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Increase fume hood or room ventilation to maximum exhaust to mitigate inhalation risks.

  • Absorb (Do Not Hydrate): Do not use water, as it will spread the aquatic toxicant. Apply a chemically inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite) to the spill perimeter first to prevent spreading, then work inward.

  • Collect: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the spill surface with a 5% mild detergent solution, collecting all wash water as hazardous waste.

Logical Workflow Diagram

The following diagram illustrates the operational flow for the safe routing and destruction of (S)-3,5,5-Trimethylpyrrolidin-2-one waste.

WasteFlow Gen Waste Generation: (S)-3,5,5-Trimethylpyrrolidin-2-one Seg Segregation: Nitrogenous Organic Waste Gen->Seg Cont Secondary Containment & Labeling Seg->Cont Trans Transport to Approved Facility Cont->Trans Inc High-Temp Incineration (>1000°C) Trans->Inc Scrub Flue Gas Scrubbing (NOx Reduction) Inc->Scrub Safe Safe Environmental Emission Scrub->Safe

Logical workflow for segregation and thermal destruction of nitrogenous waste.

References

  • Title: Hazardous Waste Management System Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

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